molecular formula C7H9Cl2NO2 B024956 2-Chloro-3,4-dimethoxypyridine hydrochloride CAS No. 101664-59-9

2-Chloro-3,4-dimethoxypyridine hydrochloride

Cat. No.: B024956
CAS No.: 101664-59-9
M. Wt: 210.05 g/mol
InChI Key: AOBQXXVCWDAJFE-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dimethoxypyridine hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2NO2 and its molecular weight is 210.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-3,4-dimethoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2.ClH/c1-10-5-3-4-9-7(8)6(5)11-2;/h3-4H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBQXXVCWDAJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646321
Record name 2-Chloro-3,4-dimethoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101664-59-9
Record name 2-Chloro-3,4-dimethoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-3,4-dimethoxypyridine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-3,4-dimethoxypyridine Hydrochloride

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound is a pyridine derivative used primarily as a building block in the synthesis of proton pump inhibitors.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₈H₁₀ClNO₂·HCl (or C₈H₁₁Cl₂NO₂)[1][2][3][4]
Molecular Weight 224.08 g/mol [1][2][3][4]
CAS Number 72830-09-2[1][2][3][4][5]
Appearance White to off-white crystalline solid[1]
Melting Point 150-158 °C (with decomposition)[1][2][6][7]
Solubility Soluble in water[1]
Purity ≥98.0%[1]

Table 2: Spectroscopic Data for this compound

Spectrum TypeDataReference
¹H NMR (CDCl₃, 400 MHz): δ 4.09 (s, 3H, OCH₃), 4.23 (s, 3H, OCH₃), 5.06 (s, 2H, CH₂Cl), 7.56 (d, 1H, 5-H), 8.56 (d, 1H, 6-H)[7]

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, with primary routes starting from either maltol or 2-hydroxymethyl-3,4-dimethoxypyridine. It serves as a crucial intermediate in the production of the anti-ulcer drug pantoprazole.[1][8][9]

Synthesis from 2-Hydroxymethyl-3,4-dimethoxypyridine

This method involves the chlorination of the corresponding hydroxymethylpyridine.[6][7]

Experimental Protocol:

  • Add 41g of 2-methylol-3,4-dimethoxy-pyridine to 100g of dichloromethane in a reaction flask and stir to dissolve.[7]

  • Cool the solution to 0-5 °C and slowly add 30g of thionyl chloride dropwise.[7]

  • After the addition, warm the mixture to 10-15 °C and maintain for 2 hours.[7]

  • Evaporate the dichloromethane under reduced pressure.[7]

  • Add 90g of anhydrous ethanol to the residue and cool to 0 °C.[7]

  • Collect the resulting solid by suction filtration and dry to obtain 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[7]

Synthesis from Maltol

A more complex, multi-step synthesis route utilizes maltol as the starting material. This process involves a series of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step.[8][9]

Experimental Protocol (Embodiment 1 from Patent CN102304083A):

  • Step 1: Methylation of Maltol: Add 31.5g of maltol to a 20g sodium hydroxide aqueous solution. After stirring and cooling to 0°C, slowly add 63g of dimethyl phosphate dropwise, maintaining the temperature at 2°C. Continue stirring for 3 hours, then pour the mixture into a 5% sodium hydroxide solution, extract with dichloromethane, wash, dry, and distill to obtain 3-methoxy-2-methyl-4H-pyran-4-one.[9]

  • Step 2: Ammonification: Add 13.2g of the product from Step 1 to 360ml of concentrated ammonia water and stir at 40°C for 3 hours. Evaporate the water under reduced pressure, cool the residue to precipitate crystals, filter, and recrystallize from acetone to yield 3-methoxy-2-methyl-4(1H)-pyridone.[9]

  • Subsequent steps outlined in the patent include chlorination, oxidation, methoxylation, hydroxymethylation, and a final chlorination to yield the target compound.

Applications in Drug Development

The primary application of this compound is its role as a key intermediate in the synthesis of pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][9]

Visualization of Synthesis Pathway

The following diagram illustrates the multi-step synthesis of this compound starting from maltol, highlighting its eventual use in the synthesis of Pantoprazole.

G cluster_synthesis Synthesis Pathway cluster_application Application Maltol Maltol Intermediate1 3-Methoxy-2-methyl-4H-pyran-4-one Maltol->Intermediate1 Methylation Intermediate2 3-Methoxy-2-methyl-4(1H)-pyridone Intermediate1->Intermediate2 Ammonification Intermediate3 Further Intermediates Intermediate2->Intermediate3 Chlorination, Oxidation, Methoxylation, etc. Target 2-Chloro-3,4-dimethoxy- pyridine hydrochloride Intermediate3->Target Final Chlorination Pantoprazole Pantoprazole Target->Pantoprazole Condensation Reaction

Caption: Synthetic route from Maltol to the target compound and its application.

Safety and Handling

This compound is classified as a hazardous substance.

Table 3: Hazard and Safety Information

CategoryInformationReferences
Signal Word Danger[2][10][11]
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects)[2][11][12][13]
Precautionary Statements P260, P261, P270, P273, P280, P301+P317, P302+P352, P305+P354+P338, P391, P501[10][12][13]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][10][11][12]
Storage Store in a cool (10°C - 25°C), dry, and well-ventilated area in a tightly closed container.[5][10]

It is imperative to handle this compound in a well-ventilated area, such as a fume hood, and to use all recommended personal protective equipment to avoid contact, inhalation, and ingestion.[5][10] In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet.[5][10]

References

An In-depth Technical Guide to 2-Chloro-3,4-dimethoxypyridine hydrochloride (CAS: 72830-09-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3,4-dimethoxypyridine hydrochloride, a key intermediate in the pharmaceutical industry. This document consolidates critical data, detailed experimental protocols, and process visualizations to support research, development, and manufacturing activities.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is recognized for its role as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the proton pump inhibitor pantoprazole.[2][] The compound is soluble in water and organic solvents such as ethanol and methanol.[1]

PropertyValueReferences
CAS Number 72830-09-2[4]
Molecular Formula C₈H₁₀ClNO₂·HCl[1]
Molecular Weight 224.08 g/mol [5][6]
Appearance White to off-white crystalline powder[1]
Melting Point 155 °C (decomposes)[][4]
Purity >98.0%[7]
Solubility Soluble in water[1][2]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process, with several patented routes. A common approach involves the use of maltol as a starting material, which undergoes a series of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step to yield the target compound.[8][9] An alternative described method involves the reaction of 2-Hydroxymethyl-3,4-dimethoxypyridine with thionyl chloride.[10]

Experimental Protocol: Synthesis from 2-methylol-3,4-dimethoxy-pyridine

This protocol is based on a patented synthesis method that demonstrates a high yield.[11]

Materials:

  • 2-methylol-3,4-dimethoxy-pyridine (41g)

  • Dichloromethane (100g)

  • Thionyl chloride (30g)

  • Dehydrated alcohol (90g)

Procedure:

  • Add 41g of 2-methylol-3,4-dimethoxy-pyridine and 100g of dichloromethane to a reaction flask.

  • Stir the mixture to dissolve the starting material.

  • Cool the solution to 0-5 °C and slowly add 30g of thionyl chloride dropwise.

  • After the addition is complete, slowly warm the reaction mixture to 10-15 °C and maintain this temperature for 2 hours.

  • Evaporate the dichloromethane under reduced pressure.

  • Add 90g of dehydrated alcohol to the residue.

  • Cool the mixture to 0 °C to induce crystallization.

  • Collect the solid product by suction filtration and dry to obtain this compound.

Expected Yield: 51g (93.9%)[11]

Synthesis Workflow from Maltol

The following diagram illustrates the multi-step synthesis of this compound starting from maltol.

G Maltol Maltol Methylation Methylation Maltol->Methylation Ammonification Ammonification Methylation->Ammonification Chlorination1 Chlorination Ammonification->Chlorination1 Oxidation Oxidation Chlorination1->Oxidation MethoxySubstitution Methoxy Substitution Oxidation->MethoxySubstitution Hydroxymethylation Hydroxymethylation MethoxySubstitution->Hydroxymethylation Chlorination2 Secondary Chlorination Hydroxymethylation->Chlorination2 FinalProduct 2-Chloro-3,4-dimethoxypyridine hydrochloride Chlorination2->FinalProduct

Caption: Synthesis pathway from Maltol.

Final Chlorination Step Workflow

This diagram details the final chlorination step to produce the target compound.

G Start 2-methylol-3,4-dimethoxy-pyridine in Dichloromethane Step1 Cool to 0-5 °C Start->Step1 Step2 Slowly add Thionyl Chloride Step1->Step2 Step3 Warm to 10-15 °C for 2h Step2->Step3 Step4 Evaporate Dichloromethane Step3->Step4 Step5 Add Dehydrated Alcohol Step4->Step5 Step6 Cool to 0 °C Step5->Step6 End Filter and Dry Product Step6->End

Caption: Final chlorination workflow.

Analytical Methods

Due to its potential as a genotoxic impurity in the final API, highly sensitive analytical methods are required for its detection and quantification in pantoprazole drug substances.[12] A validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method has been developed for this purpose.[12]

Experimental Protocol: LC/MS/MS for Genotoxic Impurity Analysis

Instrumentation and Conditions:

  • Column: Hypersil BDS C18 (50 mm × 4.6 mm), 3 μm particle size[12]

  • Mobile Phase: 10 mM ammonium acetate in water and acetonitrile (79:21, v/v)[12]

  • Flow Rate: 1.0 mL/min[12]

  • Detection: UV at 210 nm and tandem mass spectrometry[12]

  • Quantification Limit: 0.3 ppm[12]

Procedure:

A detailed procedure for sample preparation and instrument operation can be found in the cited literature.[12] The method has been validated according to the International Conference on Harmonization (ICH) guidelines.[12]

Analytical Workflow

The following diagram outlines the general workflow for the analysis of this compound as a genotoxic impurity.

G SamplePrep Sample Preparation (Pantoprazole API) LC Liquid Chromatography (Hypersil BDS C18) SamplePrep->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS DataAnalysis Data Analysis and Quantification MS->DataAnalysis Result Impurity Level (ppm) DataAnalysis->Result

Caption: Genotoxic impurity analysis workflow.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[1] It is a critical component in the manufacturing of pantoprazole, a widely used medication for the treatment of acid-related stomach and esophagus problems.[2][] Its utility also extends to the synthesis of other therapeutic agents, including antihypertensive, anti-inflammatory, and antitumor drugs.[1] Additionally, it has found applications in the agrochemical industry for the synthesis of herbicides and insecticides.[1]

Safety and Handling

This compound is classified as a hazardous substance.[4][13] It is harmful if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[5][13] Prolonged or repeated exposure may cause damage to organs.[5][13] It is also toxic to aquatic life with long-lasting effects.[5][13]

Handling Precautions:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Use in a well-ventilated area.[5]

  • Ensure eyewash stations and safety showers are close to the workstation.[4]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

For detailed safety information, refer to the Safety Data Sheet (SDS).[4][5][13]

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3,4-dimethoxypyridine Hydrochloride from Maltol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-3,4-dimethoxypyridine hydrochloride, a key intermediate in the production of pharmaceutical compounds such as pantoprazole, an antiulcerative drug.[1][2] The synthesis commences from the readily available and cost-effective starting material, maltol.[2][3] The described synthetic route is a multi-step process involving methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination, leading to the desired product with a notable overall yield.[2][3][4]

Overall Synthesis Workflow

The transformation of maltol to this compound proceeds through a sequence of seven key chemical reactions. This pathway is designed to be straightforward and efficient, minimizing costs by utilizing maltol as the initial raw material.[2][3]

G Maltol Maltol Methylation Methylation Maltol->Methylation Intermediate1 3-Methoxy-2-methyl-4H-pyran-4-one Methylation->Intermediate1 Ammonification Ammonification Intermediate1->Ammonification Intermediate2 3-Methoxy-2-methyl-4(1H)-pyridone Ammonification->Intermediate2 Chlorination1 Chlorination Intermediate2->Chlorination1 Intermediate3 4-Chloro-3-methoxy-2-picoline Chlorination1->Intermediate3 Oxidation Oxidation Intermediate3->Oxidation Intermediate4 3,4-Dimethoxy-2-methylpyridine-N-oxide Oxidation->Intermediate4 MethoxySubstitution Methoxy Substitution Intermediate4->MethoxySubstitution Hydroxymethylation Hydroxymethylation Intermediate4->Hydroxymethylation Intermediate5 2-Hydroxymethyl-3,4-dimethoxypyridine MethoxySubstitution->Intermediate5 via Isomerization Hydroxymethylation->Intermediate5 Chlorination2 Secondary Chlorination Intermediate5->Chlorination2 FinalProduct 2-Chloro-3,4-dimethoxypyridine Hydrochloride Chlorination2->FinalProduct

Figure 1. Overall synthetic pathway from Maltol to this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each key step in the synthesis, along with tabulated quantitative data where available from cited literature.

Step 1: Methylation of Maltol

The initial step involves the methylation of maltol to produce 3-methoxy-2-methyl-4H-pyran-4-one.

Experimental Protocol:

  • Add 31.5g of maltol to an aqueous solution containing 20g of sodium hydroxide and stir.[3]

  • Cool the mixture to 0°C in an ice-water bath.[3]

  • Slowly add 63g of dimethyl phosphate dropwise, maintaining the temperature at 2°C.[3]

  • After the addition is complete, continue stirring in the ice-water bath for 3 hours.[3]

  • Pour the reaction mixture into 100ml of a 5% sodium hydroxide solution and stir.[3]

  • Extract the product three times with dichloromethane.[3]

  • Wash the combined organic extracts with water until neutral.[3]

  • Dry the organic layer over anhydrous sodium sulfate.[3]

  • Evaporate the solvent in a water bath and purify the residue by distillation under reduced pressure to obtain 3-methoxy-2-methyl-4H-pyran-4-one as a colorless liquid.[3]

ParameterValueReference
Maltol31.5 g[3]
Sodium Hydroxide20 g[3]
Dimethyl Phosphate63 g[3]
Reaction Temperature0-2 °C[3]
Reaction Time3 h[3]
Yield19.8 g (77%)[3]
Step 2: Ammonification

The pyranone intermediate is then converted to a pyridone through an ammonification reaction.

Experimental Protocol:

  • Add 13.2g of 3-methoxy-2-methyl-4H-pyran-4-one to 360ml of concentrated ammonia water.[3]

  • Stir the mixture at 40°C for 3 hours.[3]

  • Evaporate the water under reduced pressure.[3]

  • Cool the residue to precipitate crystals.[3]

  • Filter the crystals and wash the filter cake with water until neutral.[3]

  • Recrystallize the product from acetone to obtain 3-methoxy-2-methyl-4(1H)-pyridone as white crystals.[3]

ParameterValueReference
3-methoxy-2-methyl-4H-pyran-4-one13.2 g[3]
Concentrated Ammonia Water360 ml[3]
Reaction Temperature40 °C[3]
Reaction Time3 h[3]
Yield10.1 g[3]
Step 3: Chlorination

The pyridone is subsequently chlorinated to yield 4-chloro-3-methoxy-2-picoline.

Experimental Protocol:

  • Under an ice-water bath, slowly add 3-methoxy-2-methyl-4(1H)-pyridone to 70-100ml of phosphorus oxychloride.[2]

  • Reflux the mixture for 8-12 hours.[2]

  • Distill off the phosphorus oxychloride under reduced pressure.[2]

  • Add toluene and then wash with toluene.[2]

  • Pour the residue into water and stir.[2]

  • Adjust the pH to 10-11 with a 20% sodium hydroxide solution.[2]

  • Extract the product three times with dichloromethane.[2]

  • Wash the combined organic extracts with water until neutral.[2]

  • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Evaporate the dichloromethane under normal pressure to obtain 4-chloro-3-methoxy-2-picoline.[2]

ParameterValueReference
Phosphorus Oxychloride70-100 ml[2]
Reaction Time8-12 h (reflux)[2]
pH Adjustment10-11[2]
Step 4 & 5: Oxidation and Methoxy Substitution

The subsequent steps involve the oxidation of the picoline derivative to an N-oxide, followed by methoxy substitution. These steps lead to the formation of 2-hydroxymethyl-3,4-dimethoxypyridine through an isomerization reaction with acetic anhydride.[4]

Experimental Protocol (Hydroxymethylation of N-oxide):

  • Heat acetic anhydride to 80-90°C.[4]

  • Gradually add 3,4-dimethoxy-2-methylpyridine-N-oxide.[4]

  • Reflux the mixture at 120-140°C for 2-4 hours.[4]

  • Remove the acetic anhydride under reduced pressure.[4]

  • Add sodium hydroxide solution to the remaining oil and stir at 80-90°C for 3-4 hours.[4]

  • After cooling, extract the reaction mixture three times with dichloromethane.[4]

  • Wash the combined organic extracts with water until neutral and dry over anhydrous sodium sulfate.[4]

  • Evaporate the dichloromethane and cool to crystallize the product, 2-hydroxymethyl-3,4-dimethoxypyridine.[4]

ParameterValueReference
Acetic Anhydride-[4]
Reflux Temperature120-140 °C[4]
Reflux Time2-4 h[4]
Hydrolysis Temperature80-90 °C[4]
Hydrolysis Time3-4 h[4]
Step 6 & 7: Secondary Chlorination to Final Product

The final step is the chlorination of the hydroxymethyl group to yield the target compound, this compound.

Experimental Protocol:

  • In a reaction flask, dissolve 41g of 2-hydroxymethyl-3,4-dimethoxypyridine in 100g of dichloromethane.[5]

  • While stirring, cool the solution to 0-5°C and slowly add 30g of thionyl chloride dropwise.[5]

  • Slowly warm the mixture to 10-15°C and maintain for 2 hours.[5]

  • Evaporate the dichloromethane under reduced pressure.[5]

  • Add 90g of anhydrous ethanol and cool to 0°C.[5]

  • Collect the product by suction filtration and dry to obtain 51g of this compound.[5]

ParameterValueReference
2-hydroxymethyl-3,4-dimethoxypyridine41 g[5]
Dichloromethane100 g[5]
Thionyl Chloride30 g[5]
Reaction Temperature0-15 °C[5]
Reaction Time2 h[5]
Yield51 g (93.9%)[5]
Melting Point157-158 °C[5]

Conclusion

The synthesis route starting from maltol offers a viable and economical approach for the production of this compound. The procedures outlined in this guide, derived from patent literature, provide a solid foundation for researchers and professionals in the field of pharmaceutical development. The overall yield of the process is reported to be above 75%, making it an attractive method for industrial applications.[2][3] Further optimization of individual steps may lead to even higher efficiencies and purity of the final product.

References

A Comprehensive Technical Guide to 2-Chloro-3,4-dimethoxypyridine hydrochloride: Synonyms, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Chloro-3,4-dimethoxypyridine hydrochloride, a key intermediate in the pharmaceutical industry. This document details its chemical identity, physical properties, and, most notably, its synthetic routes and application in the synthesis of the proton pump inhibitor, Pantoprazole.

Chemical Identity: Synonyms and Identifiers

This compound is known by several synonyms in scientific literature and chemical supplier catalogs. For clarity and accurate identification, a comprehensive list of its names and chemical identifiers is provided below.

Identifier TypeValue
Common Name 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride
IUPAC Name 2-(chloromethyl)-3,4-dimethoxypyridine;hydrochloride
CAS Number 72830-09-2
Molecular Formula C₈H₁₁Cl₂NO₂
Molecular Weight 224.08 g/mol
InChI InChI=1S/C8H10ClNO2.ClH/c1-11-7-3-4-10-6(5-9)8(7)12-2;/h3-4H,5H2,1-2H3;1H
InChIKey YYRIKJFWBIEEDH-UHFFFAOYSA-N
SMILES COC1=C(C(=NC=C1)CCl)OC.Cl
PubChem CID 16216928
EC Number 416-440-5
MDL Number MFCD02181083
Other Synonyms 2-Chloromethyl-3,4-dimethoxypyridinium chloride, Pantoprazole Chloro Compound, CDP

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference
Appearance White to light brown crystalline solid[1]
Melting Point 155-158 °C (decomposes)[2][3]
Solubility Soluble in water[4]
Purity Typically ≥97%[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the chlorination of 2-Hydroxymethyl-3,4-dimethoxypyridine using thionyl chloride.[5] An alternative pathway begins with maltol, which undergoes a multi-step synthesis.[4][6][7]

Experimental Protocol: Synthesis from 2-Hydroxymethyl-3,4-dimethoxypyridine

This protocol outlines the chlorination of 2-Hydroxymethyl-3,4-dimethoxypyridine.

Materials:

  • 2-Hydroxymethyl-3,4-dimethoxypyridine

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous ethanol

Procedure:

  • In a reaction flask, dissolve 41 g of 2-Hydroxymethyl-3,4-dimethoxypyridine in 100 g of dichloromethane.[2]

  • Stir the solution to ensure complete dissolution.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add 30 g of thionyl chloride dropwise to the solution, maintaining the temperature between 0-5 °C.[2]

  • After the addition is complete, slowly warm the reaction mixture to 10-15 °C and maintain it at this temperature for 2 hours.[2]

  • Remove the solvent (dichloromethane) under reduced pressure.

  • Add 90 g of anhydrous ethanol to the residue.

  • Cool the mixture to 0 °C to precipitate the product.

  • Collect the solid product by suction filtration.

  • Dry the product to obtain this compound.

Yield: Approximately 93.9%[2]

Synthesis Workflow

Synthesis_of_2_Chloro_3_4_dimethoxypyridine_hydrochloride cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Isolation cluster_product Product reactant1 2-Hydroxymethyl-3,4- dimethoxypyridine reaction Chlorination (0-15 °C, 2h) reactant1->reaction reactant2 Thionyl Chloride (SOCl₂) reactant2->reaction solvent Dichloromethane solvent->reaction evaporation Solvent Evaporation reaction->evaporation precipitation Precipitation (Ethanol, 0 °C) evaporation->precipitation filtration Filtration & Drying precipitation->filtration product 2-Chloro-3,4-dimethoxypyridine hydrochloride filtration->product

Caption: Synthesis of this compound.

Application in the Synthesis of Pantoprazole

This compound is a pivotal intermediate in the industrial synthesis of Pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders. The synthesis involves the condensation of this compound with 5-(difluoromethoxy)-2-mercaptobenzimidazole, followed by oxidation of the resulting thioether intermediate.[8][9]

Experimental Protocol: Synthesis of Pantoprazole

This protocol describes a one-pot synthesis of Pantoprazole sodium.

Materials:

  • This compound

  • 5-(difluoromethoxy)-2-mercaptobenzimidazole

  • Sodium hydroxide (NaOH)

  • An organic solvent (e.g., dichloromethane)

  • A phase transfer catalyst (e.g., Tetrabutylammonium bromide)

  • An oxidizing agent (e.g., sodium hypochlorite solution)

Procedure:

  • Condensation:

    • In a reaction vessel, dissolve 49.8 g of 5-(difluoromethoxy)-2-mercaptobenzimidazole and a catalytic amount of a phase transfer catalyst in an organic solvent and an aqueous solution of sodium hydroxide.[10]

    • Slowly add a solution of 50 g of this compound in water at 25-35 °C.[10]

    • Stir the reaction mixture for approximately 3 hours to form the pantoprazole sulfide intermediate.[10]

  • Oxidation:

    • Cool the reaction mixture containing the pantoprazole sulfide.

    • Slowly add an aqueous solution of sodium hypochlorite.

    • Stir the two-phase mixture at room temperature for about 3 hours to oxidize the sulfide to the sulfoxide (Pantoprazole).[10]

  • Isolation:

    • Separate the aqueous and organic phases.

    • The aqueous phase containing Pantoprazole sodium can be further processed to isolate the final product, for instance, by crystallization to obtain Pantoprazole sodium sesquihydrate.

Pantoprazole Synthesis Workflow

Pantoprazole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product reactant1 2-Chloro-3,4-dimethoxypyridine hydrochloride condensation Condensation (Formation of Thioether) reactant1->condensation reactant2 5-(difluoromethoxy)-2- mercaptobenzimidazole reactant2->condensation base Sodium Hydroxide base->condensation ptc Phase Transfer Catalyst ptc->condensation oxidation Oxidation (Sodium Hypochlorite) condensation->oxidation product Pantoprazole oxidation->product

Caption: Synthesis of Pantoprazole.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry, particularly in the synthesis of Pantoprazole. A thorough understanding of its synonyms, properties, and synthetic methodologies is essential for researchers and professionals in drug development and manufacturing. The detailed protocols and workflows provided in this guide offer a practical resource for the synthesis and application of this key chemical intermediate.

References

An In-depth Technical Guide on the Role of 2-Chloro-3,4-dimethoxypyridine hydrochloride in the Development of Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2-Chloro-3,4-dimethoxypyridine hydrochloride is a chemical intermediate and not an active pharmaceutical ingredient. This guide focuses on the mechanism of action of Pantoprazole, a key drug synthesized from this intermediate.

Introduction: The Role of this compound

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. It is a key intermediate in the production of Pantoprazole, a widely used proton pump inhibitor (PPI).[1][2][3][4][5] Its chemical structure is foundational to the formation of the pyridine ring component of Pantoprazole. The primary role of this compound is therefore not in its direct biological activity, but in its utility as a starting material for the synthesis of active pharmaceutical ingredients.

Synthesis of Pantoprazole

The synthesis of Pantoprazole from this compound is a multi-step process. A common synthetic route involves the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-difluoromethoxy-2-mercaptobenzimidazole to form a thioether intermediate.[1][2][3] This intermediate is then oxidized to the active sulfoxide, Pantoprazole.[1][4]

Synthesis_of_Pantoprazole 2-Chloro-3,4-dimethoxypyridine_hydrochloride 2-Chloro-3,4-dimethoxypyridine hydrochloride Thioether_intermediate Thioether Intermediate 2-Chloro-3,4-dimethoxypyridine_hydrochloride->Thioether_intermediate Condensation 5-difluoromethoxy-2-mercaptobenzimidazole 5-difluoromethoxy-2- mercaptobenzimidazole 5-difluoromethoxy-2-mercaptobenzimidazole->Thioether_intermediate Pantoprazole Pantoprazole (Sulfoxide) Thioether_intermediate->Pantoprazole Oxidation

Figure 1: Simplified synthesis pathway of Pantoprazole.

Core Mechanism of Action: Pantoprazole as a Proton Pump Inhibitor

Pantoprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion.[6][7][8][9] Its mechanism of action targets the final step in the production of gastric acid in the parietal cells of the stomach.[7][10]

Activation in Acidic Environment

Pantoprazole is administered as an inactive prodrug.[6] Upon reaching the acidic environment of the secretory canaliculi of the gastric parietal cells, it undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide.[10]

Irreversible Inhibition of the H+/K+ ATPase

The activated form of Pantoprazole forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H+/K+ ATPase (proton pump).[7] This binding is irreversible and inactivates the enzyme, thus preventing the transport of H+ ions into the gastric lumen.[6][7][10]

Duration of Action

Due to the irreversible nature of the inhibition, acid secretion can only resume once new proton pumps are synthesized and integrated into the parietal cell membrane.[6][10] This results in a prolonged duration of action of up to 24 hours or more, despite Pantoprazole's relatively short plasma half-life of about one to two hours.[6][10]

Figure 2: Mechanism of action of Pantoprazole in a gastric parietal cell.

Quantitative Data on Pantoprazole Efficacy

The efficacy of Pantoprazole has been demonstrated in numerous clinical trials for the treatment of acid-related disorders.

IndicationDosageEfficacy MetricResultCitation
Gastroesophageal Reflux Disease (GERD)40 mg once dailyHealing rate after 8 weeks70% of patients met healing criteria[11]
GERD40 mg once dailyComplete symptom reliefAchieved in the majority of patients[12][13]
GERD40 mg once dailyImprovement in Quality of LifeSignificant increase over 8 weeks (p < 0.0001)[11][12]
Maintenance of healed GERD20 mg or 40 mg dailyRelapse preventionComparable efficacy to other PPIs like omeprazole and esomeprazole[9][14]

Experimental Protocols

In Vitro Assay for H+/K+ ATPase Inhibition

Objective: To determine the inhibitory activity of Pantoprazole on the proton pump.

Methodology:

  • Preparation of H+/K+ ATPase Vesicles: Gastric vesicles rich in H+/K+ ATPase are isolated from the gastric mucosa of animal models (e.g., rabbits, hogs).

  • Activation of Pantoprazole: The inactive Pantoprazole is pre-incubated in an acidic medium (pH 1.0-4.0) to facilitate its conversion to the active sulfenamide.

  • Inhibition Assay: The activated Pantoprazole is incubated with the gastric vesicle preparation.

  • Measurement of ATPase Activity: The activity of the H+/K+ ATPase is measured by quantifying the rate of ATP hydrolysis. This is typically done by measuring the amount of inorganic phosphate released from ATP using a colorimetric assay (e.g., Fiske-Subbarow method).

  • Data Analysis: The concentration of Pantoprazole that causes 50% inhibition of the enzyme activity (IC50) is calculated.

In Vivo Measurement of Gastric Acid Secretion

Objective: To assess the effect of Pantoprazole on gastric acid secretion in a living organism.

Methodology:

  • Animal Model: Rats are commonly used for this type of study.

  • Pylorus Ligation: The pyloric sphincter of the anesthetized rat is ligated to allow for the accumulation of gastric secretions.

  • Drug Administration: Pantoprazole is administered to the test group of animals, typically via oral gavage or intravenous injection. A control group receives a vehicle.

  • Collection of Gastric Juice: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach contents are collected.

  • Analysis of Gastric Juice: The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.01 N NaOH).

  • Data Analysis: The total acid output is calculated and compared between the Pantoprazole-treated group and the control group to determine the percentage of inhibition.

Experimental_Workflow_In_Vivo Animal_Model Select Animal Model (e.g., Rat) Pylorus_Ligation Perform Pylorus Ligation Animal_Model->Pylorus_Ligation Drug_Administration Administer Pantoprazole (Test Group) and Vehicle (Control Group) Pylorus_Ligation->Drug_Administration Gastric_Juice_Collection Collect Gastric Juice after a Set Period Drug_Administration->Gastric_Juice_Collection Analysis Measure Volume and Titrate for Acid Concentration Gastric_Juice_Collection->Analysis Data_Comparison Compare Total Acid Output between Test and Control Groups Analysis->Data_Comparison Result Determine Percentage Inhibition Data_Comparison->Result

References

Key intermediates in pantoprazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core key intermediates in the synthesis of pantoprazole, a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the synthesis of the principal precursors to pantoprazole, namely 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Overall Synthesis Pathway of Pantoprazole

The industrial synthesis of pantoprazole is primarily achieved through the condensation of two key intermediates: 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole (Intermediate I) and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (Intermediate II).[3][4][5] This initial reaction forms a thioether intermediate, which is subsequently oxidized to the final sulfoxide drug substance, pantoprazole.[3][4][5] The efficiency and purity of the final active pharmaceutical ingredient (API) are highly dependent on the quality of these core intermediates.

Pantoprazole_Synthesis I1 5-(difluoromethoxy)-2-mercapto- 1H-benzimidazole Thioether Pantoprazole Sulfide (Thioether Intermediate) I1->Thioether Condensation I2 2-chloromethyl-3,4-dimethoxy- pyridine hydrochloride I2->Thioether Pantoprazole Pantoprazole Thioether->Pantoprazole Oxidation

Caption: Overall synthetic route of Pantoprazole.

Intermediate I: 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole

This benzimidazole derivative is a crucial building block in the synthesis of pantoprazole.[6] Its preparation typically starts from 4-difluoromethoxy-o-phenylenediamine, which undergoes cyclization in the presence of carbon disulfide.[7][8]

Synthesis Pathway

The synthesis involves a two-stage, one-pot reaction: a condensation step followed by a cyclization step, using water as the solvent, which presents a greener and more cost-effective approach compared to methods relying on organic solvents.[7][8]

Intermediate_I_Synthesis Start 4-difluoromethoxy- o-phenylenediamine Condensation Condensation (25-60 °C) Start->Condensation Reagents Carbon Disulfide (CS2) + Alkali (e.g., NaOH) Reagents->Condensation Cyclization Cyclization (60-100 °C) Condensation->Cyclization Heat Product 5-(difluoromethoxy)-2-mercapto- 1H-benzimidazole Cyclization->Product Acidification (pH 5-6)

Caption: Synthesis of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.

Quantitative Data from Experimental Protocols
ParameterMethod 1[8]Method 2[8]Method 3[8]
Starting Material 4-difluoromethoxy-o-phenylenediamine4-difluoromethoxy-o-phenylenediamine4-difluoromethoxy-o-phenylenediamine
Alkali Sodium HydroxidePotassium HydroxideSodium Hydroxide
Solvent WaterWaterWater
Condensation Temp. 25-35°C35-45°C40-45°C
Condensation Time 6 hours3 hours3 hours
Cyclization Temp. 60-70°C80-90°C80-90°C
Cyclization Time 6 hours1 hour3 hours
Acid for pH adjustment Sulfuric AcidHydrochloric AcidPhosphoric Acid
Final pH 5-655
Yield 95.4%107.5%108.6%
Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, based on methodologies found in the public domain.[8]

  • Reaction Setup: In a suitable reaction vessel, dissolve 32.6 grams of sodium hydroxide in 300 ml of water.

  • Addition of Starting Material: Add 34.8 grams of 4-difluoromethoxy-o-phenylenediamine to the solution.

  • Condensation Stage: Raise the temperature to 40°C. Add 28 grams of carbon disulfide dropwise while maintaining the temperature between 35-45°C. After the addition is complete, maintain the reaction mixture at 40-45°C for 3 hours.

  • Cyclization Stage: Increase the temperature to 80-90°C and hold for an additional 3 hours to complete the ring closure.

  • Purification: Add activated carbon for decolorization and filter the hot solution.

  • Precipitation: Adjust the pH of the filtrate to 5 using phosphoric acid to precipitate the product.

  • Isolation: Filter the resulting solid, wash it with water, and dry to obtain the final product, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.

Intermediate II: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

This pyridine derivative is the second key intermediate required for the synthesis of pantoprazole.[9][10] A common synthetic route starts from maltol, which undergoes a multi-step transformation to yield the desired product.[9][11] An alternative, more direct method involves the chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine.[12]

Synthesis Pathway (from Maltol)

The synthesis from maltol is a multi-step process involving methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step.[9][11]

Intermediate_II_Synthesis Maltol Maltol Step1 Methylation Maltol->Step1 Step2 Ammonification Step1->Step2 Step3 Chlorination Step2->Step3 Step4 Oxidation Step3->Step4 Step5 Methoxy Substitution Step4->Step5 Step6 Hydroxymethylation Step5->Step6 Step7 Secondary Chlorination Step6->Step7 Product 2-chloromethyl-3,4-dimethoxy- pyridine hydrochloride Step7->Product

Caption: Multi-step synthesis of Intermediate II from Maltol.

Quantitative Data from Experimental Protocols
ParameterMethod 1 (from 2-hydroxymethyl-3,4-dimethoxypyridine)[11]Method 2 (from Maltol)[9][11]
Starting Material 2-hydroxymethyl-3,4-dimethoxypyridineMaltol
Chlorinating Agent Thionyl chloride(Multiple steps)
Solvent Dichloromethane(Multiple steps)
Reaction Temperature 0-3°C(Varies per step)
Reaction Time 2 hours(Varies per step)
Overall Yield 78%>75%
Detailed Experimental Protocol (from 2-hydroxymethyl-3,4-dimethoxypyridine)

This protocol outlines the final chlorination step to produce 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[11][12]

  • Reaction Setup: Dissolve 7g of 2-hydroxymethyl-3,4-dimethoxypyridine in 120ml of dichloromethane in a reaction flask.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Chlorinating Agent: Slowly add a solution of 12.5ml of thionyl chloride in 30ml of dichloromethane dropwise, ensuring the temperature is maintained between 0-3°C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Isolation: Remove the dichloromethane by distillation under reduced pressure, which will cause the solid product to precipitate.

  • Purification: The crude product can be recrystallized from ethanol after treatment with activated carbon to yield the purified 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[11]

Conclusion

The synthesis of pantoprazole relies heavily on the efficient and high-purity production of its key intermediates, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. The methodologies outlined in this guide, derived from publicly available literature and patents, provide a comprehensive overview for professionals in the field of pharmaceutical development and manufacturing. The use of aqueous-based synthesis for the benzimidazole intermediate and well-established multi-step or direct chlorination routes for the pyridine intermediate are common industrial practices. Careful control of reaction parameters at each stage is critical to achieving high yields and the purity required for the final API.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-3,4-dimethoxypyridine Hydrochloride and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Part 1: 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride

This section provides a detailed examination of the stability, and reactivity of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride, a compound of significant interest in medicinal chemistry.

Physicochemical Properties
PropertyValue
CAS Number 72830-09-2[1]
Molecular Formula C₈H₁₁Cl₂NO₂
Molecular Weight 224.08 g/mol [2]
Melting Point 150-155 °C (with decomposition)[3][4]
Appearance White to off-white crystalline powder
Solubility Soluble in water.[5]
Stability Profile

2-Chloromethyl-3,4-dimethoxypyridine hydrochloride is generally stable under standard laboratory conditions.[1] However, it is important to consider the following:

  • Incompatible Materials: It should be kept away from strong oxidizing agents.[1]

  • Conditions to Avoid: Exposure to incompatible materials and excessive heat should be avoided.[1]

  • Hazardous Decomposition Products: Upon decomposition, it may release hazardous substances such as carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1]

  • Storage: For optimal stability, it is recommended to store the compound in a dry, cool, and well-ventilated place in a tightly sealed container.[2]

Reactivity and Applications

The primary utility of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride lies in its role as a key building block in the synthesis of proton pump inhibitors, most notably pantoprazole.[4][6] The reactivity is centered around the chloromethyl group, which is susceptible to nucleophilic substitution.

Key Reaction: Synthesis of Pantoprazole

In the synthesis of pantoprazole, 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride reacts with 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole in a nucleophilic substitution reaction. The thiol group of the benzimidazole derivative acts as the nucleophile, displacing the chloride ion from the chloromethyl group of the pyridine derivative.

pantoprazole_synthesis cluster_reactants Reactants cluster_product Product 2_chloromethyl 2-Chloromethyl-3,4- dimethoxypyridine HCl pantoprazole Pantoprazole 2_chloromethyl->pantoprazole Nucleophilic Substitution benzimidazole 5-(Difluoromethoxy)-2-mercapto- 1H-benzimidazole benzimidazole->pantoprazole

Caption: Synthesis of Pantoprazole via Nucleophilic Substitution.

Experimental Protocol: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride

A common laboratory-scale synthesis involves the chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine using thionyl chloride (SOCl₂).[3][4]

  • Reaction Setup: 2-Hydroxymethyl-3,4-dimethoxypyridine is dissolved in an inert solvent such as chloroform or dichloromethane in a reaction flask equipped with a stirrer and a dropping funnel.[3][4]

  • Chlorination: The solution is cooled in an ice bath, and thionyl chloride is added dropwise while maintaining the low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

  • Work-up and Isolation: The solvent and excess thionyl chloride are removed under reduced pressure. The residue is then triturated with a suitable solvent like anhydrous ethanol, leading to the precipitation of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride.[4]

  • Purification: The crude product can be collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.[4]

synthesis_workflow start Start: 2-Hydroxymethyl-3,4- dimethoxypyridine dissolve Dissolve in Inert Solvent start->dissolve cool Cool in Ice Bath dissolve->cool add_socl2 Add Thionyl Chloride Dropwise cool->add_socl2 react Stir at Room Temperature add_socl2->react evaporate Remove Solvent Under Vacuum react->evaporate precipitate Precipitate with Anhydrous Ethanol evaporate->precipitate filter Filter and Wash precipitate->filter dry Dry Under Vacuum filter->dry end End Product: 2-Chloromethyl-3,4- dimethoxypyridine HCl dry->end

Caption: Experimental Workflow for the Synthesis.

Part 2: Theoretical Reactivity of 2-Chloro-3,4-dimethoxypyridine hydrochloride

While specific experimental data is lacking, the reactivity of the hypothetical this compound can be predicted based on the established chemistry of chloropyridines. The chlorine atom directly attached to the aromatic pyridine ring would be significantly less reactive than the chlorine in the chloromethyl group of its analogue. The primary reaction pathways would be nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (NAS)

In NAS, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of the chloride ion. The reactivity of chloropyridines in NAS is influenced by the position of the chlorine atom and the electronic nature of other substituents. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.

nas_mechanism start 2-Chloropyridine + Nu⁻ intermediate [Meisenheimer Complex] (Intermediate) start->intermediate Nucleophilic Attack product 2-Substituted Pyridine + Cl⁻ intermediate->product Loss of Leaving Group

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Chloropyridines are known substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination.[7] These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity order for halogens in these couplings is generally I > Br > Cl, meaning that chloro-substituted pyridines often require more reactive catalysts (e.g., those with bulky, electron-rich phosphine ligands) and harsher reaction conditions compared to their bromo or iodo counterparts.[8][9]

suzuki_coupling catalyst_cycle Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-Cl) catalyst_cycle->oxidative_addition Ar-Cl transmetalation Transmetalation (with R-B(OR)₂) oxidative_addition->transmetalation Pd(II) Intermediate reductive_elimination Reductive Elimination transmetalation->reductive_elimination R-B(OR)₂ reductive_elimination->catalyst_cycle Regenerates Catalyst product Product (Ar-R) reductive_elimination->product

Caption: Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction.

The presence of two electron-donating methoxy groups on the pyridine ring would likely increase the electron density of the aromatic system, potentially making oxidative addition of the C-Cl bond to the palladium catalyst more challenging. However, these reactions remain a feasible and powerful method for the functionalization of such a molecule.

References

Spectroscopic Analysis of 2-Chloro-3,4-dimethoxypyridine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3,4-dimethoxypyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.8 - 8.0d~5-6
H-6~8.2 - 8.4d~5-6
-CH₂Cl~4.6 - 4.8s-
3-OCH₃~3.9 - 4.1s-
4-OCH₃~3.8 - 4.0s-

¹³C NMR (Carbon NMR) Data (Predicted)

Carbon AtomChemical Shift (δ, ppm)
C-2~155 - 158
C-3~140 - 143
C-4~150 - 153
C-5~108 - 112
C-6~145 - 148
-CH₂Cl~45 - 48
3-OCH₃~56 - 59
4-OCH₃~55 - 58

Infrared (IR) Spectroscopy

FTIR spectra for this compound have been recorded and are available in spectral databases. The data indicates characteristic absorption bands corresponding to the functional groups present in the molecule.

FTIR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumC-H stretch (aromatic)
~2850-3000MediumC-H stretch (aliphatic, -OCH₃, -CH₂Cl)
~1580-1620StrongC=C and C=N stretching (pyridine ring)
~1450-1480StrongC-H bending (aliphatic)
~1250-1300StrongC-O-C stretching (asymmetric, aryl ether)
~1020-1080StrongC-O-C stretching (symmetric, aryl ether)
~700-800StrongC-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry of this compound is crucial for confirming its molecular weight and elucidating its fragmentation pattern, which aids in structural confirmation. The molecular weight of the hydrochloride salt is 224.08 g/mol .

Mass Spectrometry Data

m/zProposed Fragment
187/189[M-HCl]⁺ (molecular ion of the free base)
172/174[M-HCl - CH₃]⁺
152[M-HCl - Cl]⁺
142[M-HCl - CH₂Cl]⁺
124[M-HCl - CH₂Cl - H₂O]⁺

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

A general protocol for the NMR analysis of pyridine derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Transfer the solution to a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on the concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

The following protocols are for the analysis of solid samples.

Potassium Bromide (KBr) Pellet Method

  • Sample Preparation: Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Attenuated Total Reflectance (ATR) Method

  • Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum. This method requires minimal sample preparation.

Mass Spectrometry (LC/MS/MS)

A sensitive LC/MS/MS method for the quantitative determination of this compound has been developed.[1][2]

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm).[1][2]

    • Mobile Phase: 10 mM ammonium acetate in water and acetonitrile (79:21, v/v).[1][2]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Detection: UV at 210 nm.[1][2]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Tandem Mass Spectrometry (MS/MS) for selective and sensitive detection.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_data Data Interpretation Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) KBr Pellet / ATR (IR) KBr Pellet / ATR (IR) Sample->KBr Pellet / ATR (IR) Solution Prep (MS) Solution Prep (MS) Sample->Solution Prep (MS) NMR_Analysis NMR Spectrometer Dissolution (NMR)->NMR_Analysis NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Analysis->NMR_Data IR_Analysis FTIR Spectrometer KBr Pellet / ATR (IR)->IR_Analysis IR_Data FTIR Spectrum (Functional Groups) IR_Analysis->IR_Data MS_Analysis Mass Spectrometer (LC/MS/MS) Solution Prep (MS)->MS_Analysis MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Analysis->MS_Data Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

Solubility of 2-Chloro-3,4-dimethoxypyridine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Chloro-3,4-dimethoxypyridine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Given the limited availability of comprehensive public data on its solubility in a wide range of organic solvents, this document summarizes the existing information and provides a robust experimental protocol for researchers to determine solubility in their own laboratory settings. Understanding the solubility of this compound is critical for process optimization, formulation development, and ensuring reaction efficiency.

Physicochemical Properties

This compound is a solid, typically appearing as a white to light brown crystalline powder.[1] Its structure as a hydrochloride salt generally confers greater stability and higher solubility in polar solvents compared to its free base form.[2]

PropertyValueReference
Molecular Formula C₈H₁₁Cl₂NO₂[3]
Molecular Weight 224.08 g/mol [3]
Melting Point 150-155 °C (decomposes)[1][4][5]
CAS Number 72830-09-2[4]

Solubility Profile

The solubility of a compound is fundamentally influenced by its molecular structure and the physicochemical properties of the solvent. As a polar, ionic salt, this compound is expected to exhibit higher solubility in polar solvents, particularly those capable of hydrogen bonding.

cluster_compound Compound Properties cluster_solvents Solvent Types & Expected Solubility Compound 2-Chloro-3,4-dimethoxypyridine HCl Props Polar Pyridine Ring Ionic Hydrochloride Salt H-bond Acceptors (O, N) Compound->Props PolarProtic Polar Protic (e.g., Water, Methanol) Compound->PolarProtic High (Ion-dipole, H-bonding) PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Compound->PolarAprotic Moderate to High (Dipole-dipole) NonPolar Non-Polar (e.g., Hexane, Toluene) Compound->NonPolar Low ('Like dissolves unlike') cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh 1. Weigh excess compound into vial start->weigh end End add_solvent 2. Add precise volume of solvent weigh->add_solvent agitate 3. Agitate at constant temperature (e.g., 24-48h) add_solvent->agitate equilibrate 4. Allow to settle (reach equilibrium) agitate->equilibrate separate 5. Separate solid/liquid (Centrifuge/Filter 0.45µm) equilibrate->separate hplc 6. Analyze supernatant with HPLC separate->hplc standards Prepare Calibration Standards standards->hplc calculate 7. Quantify concentration using calibration curve hplc->calculate calculate->end

References

Methodological & Application

Synthesis Protocol for 2-Chloro-3,4-dimethoxypyridine Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-Chloro-3,4-dimethoxypyridine hydrochloride, a key intermediate in the production of various pharmaceuticals, including the anti-ulcer drug pantoprazole.[1][2][3] The described method involves the chlorination of 2-Hydroxymethyl-3,4-dimethoxypyridine using thionyl chloride in an appropriate solvent. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis and purification of the target compound. Additionally, it includes a summary of key quantitative data and a visual workflow of the synthesis process.

Introduction

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its preparation is a critical step in multi-step synthetic routes. The protocol detailed herein is based on established and reliable methods, aiming to provide a reproducible and efficient procedure for laboratory-scale synthesis.[4][5]

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₈H₁₀ClNO₂·HCl[1]
Molecular Weight224.08 g/mol [1]
Melting Point157-159 °C (decomposes)[4][5]
AppearanceWhite to off-white crystalline powder[1][6]
Purity (Typical)≥98.0%[1]
Yield (Typical)93.9%[5]
SolubilitySoluble in water[1]

Synthesis Workflow

Synthesis_Workflow reagents Starting Material: 2-Hydroxymethyl-3,4-dimethoxypyridine Reagents: Thionyl Chloride Dichloromethane reaction Chlorination Reaction reagents->reaction 1. Dissolution 2. Cooling (0-5 °C) 3. Slow Addition workup Work-up & Purification reaction->workup 1. Reaction Monitoring (2h) 2. Solvent Evaporation product Final Product: 2-Chloro-3,4-dimethoxypyridine Hydrochloride workup->product 1. Recrystallization (Ethanol) 2. Filtration & Drying analysis Analysis: M.P., NMR, Purity product->analysis

References

Step-by-step synthesis of pantoprazole using 2-Chloro-3,4-dimethoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Pantoprazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step protocol for the synthesis of pantoprazole, a proton pump inhibitor, commencing from 2-chloro-3,4-dimethoxypyridine hydrochloride.

Introduction

Pantoprazole is a widely used medication for the management of acid-related gastrointestinal disorders. Its synthesis is a well-established process that involves two primary chemical transformations: a condensation reaction to form a thioether intermediate, followed by an oxidation step to yield the active sulfoxide form, pantoprazole. This protocol outlines a robust and scalable method for its preparation.

Overall Synthesis Scheme

The synthesis of pantoprazole from this compound involves a two-step process:

  • Step 1: Condensation. Reaction of this compound with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in the presence of a base to form the pantoprazole sulfide intermediate.

  • Step 2: Oxidation. Selective oxidation of the sulfide intermediate to the corresponding sulfoxide (pantoprazole).

Experimental Protocols

Materials and Reagents
  • This compound

  • 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Sodium hypochlorite (NaOCl) solution

  • Sodium metabisulfite (Na₂S₂O₅)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Acetonitrile

Step 1: Synthesis of Pantoprazole Sulfide

This procedure details the condensation reaction to form the thioether intermediate.

Protocol:

  • In a suitable reaction vessel, charge 5-(difluoromethoxy)-2-mercaptobenzimidazole (100 g), deionized water (1000 mL), and sodium hydroxide (37 g).[1]

  • Stir the mixture at a temperature of 25–30 °C until all solids have dissolved.[1]

  • In a separate vessel, prepare a solution of this compound (103 g) in water (200 mL).[1]

  • Slowly add the solution of this compound to the main reaction vessel over a period of 2-3 hours, while maintaining the temperature at 25-30 °C.[1]

  • Continue to stir the reaction mixture for 5-6 hours.[1]

  • Monitor the reaction for completion using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to 15-20 °C.[1]

  • Filter the resulting solid product (pantoprazole sulfide) and wash the filter cake with water.[1] The wet cake can be carried forward to the next step.[2]

Step 2: Oxidation to Pantoprazole

This procedure describes the oxidation of the pantoprazole sulfide intermediate to pantoprazole.

Protocol:

  • Prepare a solution of sodium hydroxide in water.

  • Add the wet cake of pantoprazole sulfide from the previous step to the sodium hydroxide solution and stir until it is fully dissolved.[1]

  • Cool the solution to a temperature range of 0–5 °C.[1]

  • Slowly add a solution of sodium hypochlorite over a period of 2–3 hours, ensuring the temperature is strictly maintained below 5 °C to minimize the formation of sulfone impurities.[1][2]

  • Continue to stir the reaction for an additional 1-2 hours at 0-5 °C.[1]

  • Monitor the reaction by HPLC to confirm the conversion of the sulfide to the sulfoxide.[1]

  • Once the reaction is complete, quench any excess sodium hypochlorite by adding a 5% sodium metabisulfite solution.[1][2]

  • Adjust the pH of the reaction mixture to between 7.5 and 8.0 using a 2M HCl solution.[1][2]

  • Extract the aqueous layer with dichloromethane (DCM).[1][2]

  • Combine the organic layers and concentrate them under a vacuum to obtain the pantoprazole free base.[1]

Step 3: Formation of Pantoprazole Sodium (Optional)

This protocol outlines the conversion of the pantoprazole free base to its sodium salt.

Protocol:

  • Dissolve the pantoprazole free base obtained in the previous step in acetonitrile.[1]

  • Cool the solution to a temperature of 5–10 °C.[1]

  • Add a concentrated solution of sodium hydroxide.

  • Allow the mixture to warm to 20–30 °C and stir for 2-3 hours to facilitate crystallization.[1]

  • Cool the resulting slurry to 0-5 °C, filter the product, and wash it with cold acetonitrile.[1]

  • Dry the final product under a vacuum to yield pantoprazole sodium.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of pantoprazole.

StepProductYieldPurity (HPLC)
Condensation Pantoprazole Sulfide~99.80%>99.90%
Oxidation Pantoprazole~83%>99.5%
Salt Formation Pantoprazole Sodium~93%>99.90%

Visual Workflow

The following diagram illustrates the step-by-step synthesis of pantoprazole.

Pantoprazole_Synthesis A 2-Chloro-3,4-dimethoxypyridine HCl C Condensation (NaOH, H2O, 25-30°C) A->C B 5-(Difluoromethoxy)-2-mercapto- 1H-benzimidazole B->C D Pantoprazole Sulfide C->D Yield: ~99.8% E Oxidation (NaOCl, 0-5°C) D->E F Pantoprazole E->F Yield: ~83%

Caption: Synthetic pathway of pantoprazole.

This document is intended for informational purposes for research and development professionals. All procedures should be carried out by qualified individuals in a well-equipped laboratory setting, adhering to all necessary safety precautions.

References

Application Notes and Protocols for the Characterization of 2-Chloro-3,4-dimethoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,4-dimethoxypyridine hydrochloride is a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. As an intermediate or final compound, its purity and identity must be rigorously established to ensure the quality, safety, and efficacy of downstream products. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using a suite of standard analytical techniques.

The methodologies outlined below are designed to confirm the chemical structure, assess purity, and quantify impurities. They include chromatographic, spectroscopic, and spectrometric techniques that are fundamental in a research and quality control setting.

Physicochemical Properties

A summary of the known physical and chemical properties of 2-Chloro-3,4-dimethoxypyridine and its hydrochloride salt is presented below. This data is essential for sample handling, method development, and data interpretation.

PropertyValueReference
Chemical Name This compound-
CAS Number 101664-59-9 (free base)[1]
Molecular Formula C₇H₉Cl₂NO₂[1]
Molecular Weight 210.06 g/mol -
Appearance Pale cream to yellow crystals or powder[1]
Melting Point 39.0 - 45.0 °C (for free base)[1]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.-

Analytical Characterization Workflow

A systematic approach is crucial for the complete characterization of this compound. The following diagram illustrates a typical workflow, starting from sample reception to final characterization.

Analytical Workflow for this compound Analytical Workflow for this compound Characterization cluster_0 Initial Assessment cluster_1 Structural Identification cluster_2 Purity and Assay cluster_3 Final Reporting Sample Sample Reception 2-Chloro-3,4-dimethoxypyridine HCl PhysChem Physical Characterization Appearance, Color, Solubility Sample->PhysChem NMR ¹H NMR & ¹³C NMR Proton Environment Carbon Skeleton PhysChem->NMR FTIR FT-IR Spectroscopy Functional Group Analysis PhysChem->FTIR MS Mass Spectrometry (GC-MS) Molecular Weight Fragmentation Pattern PhysChem->MS HPLC HPLC-UV Purity Assessment Impurity Profiling PhysChem->HPLC GC GC-FID/MS Assay (Purity %) Volatile Impurities PhysChem->GC Report Certificate of Analysis Summary of all data NMR->Report FTIR->Report MS->Report HPLC->Report GC->Report

Caption: Workflow for the characterization of 2-Chloro-3,4-dimethoxypyridine HCl.

Experimental Protocols

Detailed protocols for the recommended analytical techniques are provided below. These serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities. A reverse-phase C18 column is proposed, which is suitable for moderately polar compounds.

Protocol:

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes; hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Run Time 25 minutes
  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to get a 1 mg/mL solution.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Analysis and Data Presentation:

    • Inject the standard and sample solutions.

    • Determine the area percent of the main peak in the sample chromatogram to calculate purity.

    • Identify and quantify any impurities against the main peak or a reference standard if available.

    • Summarize results in a table, including retention time, peak area, and percentage purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Assay and Volatile Impurity Analysis

This method is suitable for determining the assay (purity) of the compound, as indicated by commercial suppliers[1], and for identifying any volatile or semi-volatile impurities. The mass spectrometer provides definitive identification of the analyte and any co-eluting substances.

Protocol:

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

    • Autosampler and data system.

  • Chromatographic and Spectrometric Conditions:

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
  • Sample Preparation:

    • Accurately weigh ~20 mg of the sample and dissolve in 10 mL of dichloromethane or another suitable solvent to obtain a 2 mg/mL solution. The hydrochloride salt may have limited solubility in non-polar solvents; neutralization to the free base may be necessary for optimal chromatography.

  • Analysis and Data Presentation:

    • Perform the injection and acquire the data.

    • Calculate the assay using the area percent of the main peak from the FID chromatogram.

    • Confirm the identity of the main peak by comparing its mass spectrum with a reference library or theoretical fragmentation pattern.

    • Identify impurities based on their mass spectra.

    • Tabulate the results, showing retention times, peak areas (%), and mass spectral data for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for unambiguous structure confirmation. Both ¹H and ¹³C NMR should be performed.

Protocol:

  • Instrumentation:

    • NMR Spectrometer (300 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃ for the free base). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra using standard pulse programs.

    • Expected ¹H NMR chemical shifts (δ, ppm): Aromatic protons on the pyridine ring, two methoxy group singlets.

    • Expected ¹³C NMR chemical shifts (δ, ppm): Signals corresponding to the aromatic carbons (including the carbon bearing the chlorine) and the two methoxy carbons.

  • Data Interpretation and Presentation:

    • Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

    • Integrate the ¹H signals to confirm the proton count for each environment.

    • Present the spectral data in a table listing chemical shifts, multiplicity, integration (for ¹H), and assignments.

Predicted NMR Data Table:

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine-H (C5)~7.0 - 7.5 (d)~110 - 120
Pyridine-H (C6)~7.8 - 8.2 (d)~140 - 150
OCH₃ (C3)~3.8 - 4.0 (s)~55 - 60
OCH₃ (C4)~3.8 - 4.0 (s)~55 - 60
Pyridine-C (C2-Cl)-~150 - 160
Pyridine-C (C3-O)-~145 - 155
Pyridine-C (C4-O)-~145 - 155

Note: These are predicted values and actual shifts may vary based on solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR provides confirmation of the presence of key functional groups within the molecule.

Protocol:

  • Instrumentation:

    • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

  • Sample Preparation:

    • For ATR, place a small amount of the solid sample directly on the ATR crystal.

    • For KBr, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Interpretation and Presentation:

    • Identify characteristic absorption bands corresponding to the functional groups in the molecule.

    • Present the data in a table listing the absorption frequency (cm⁻¹) and the corresponding functional group assignment.

Characteristic FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~3000-3100C-H stretch (aromatic)
~2850-3000C-H stretch (aliphatic, -OCH₃)
~1550-1600C=C and C=N stretching (pyridine ring)
~1200-1300C-O stretch (aryl ether)
~1000-1100C-O stretch (aryl ether)
~700-850C-Cl stretch
~2400-2800 (broad)N-H stretch (from hydrochloride salt)

Logical Diagram for Method Selection

The choice of analytical method often depends on the specific goal of the analysis. The following diagram provides a logical guide for selecting the appropriate technique.

Method Selection Guide Method Selection Guide for Analysis cluster_methods Goal Analytical Goal Structure_ID Unambiguous Structure Goal->Structure_ID Structure Confirmation? Purity_Assay Quantify Analyte Goal->Purity_Assay Purity/Assay Quantification? NMR_ID NMR Spectroscopy MS_ID Mass Spectrometry FTIR_ID FT-IR Spectroscopy HPLC_Purity HPLC-UV GC_Assay GC-FID/MS Structure_ID->NMR_ID Primary Method Structure_ID->MS_ID Supportive Structure_ID->FTIR_ID Supportive Purity_Assay->HPLC_Purity Non-volatile Impurities Purity_Assay->GC_Assay Overall Assay & Volatile Impurities

References

LC/MS/MS method for 2-Chloro-3,4-dimethoxypyridine hydrochloride detection

Author: BenchChem Technical Support Team. Date: December 2025

An advanced LC/MS/MS methodology has been established for the sensitive and selective detection of 2-Chloro-3,4-dimethoxypyridine hydrochloride, a potential genotoxic impurity in active pharmaceutical ingredients (APIs). This application note provides a detailed protocol for researchers, scientists, and drug development professionals to accurately quantify this compound at trace levels. The method has been validated following the International Conference on Harmonization (ICH) guidelines, ensuring its reliability and robustness for pharmaceutical quality control.

Introduction

This compound is a known process-related impurity that can arise during the synthesis of certain pharmaceutical products. Due to its potential genotoxicity, regulatory bodies require strict control and monitoring of its presence in the final API. The Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) method outlined herein offers high selectivity and sensitivity, enabling quantification at levels as low as 0.3 parts per million (ppm).[1][2]

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade)

  • Buffer: Ammonium acetate (LC-MS grade)

Standard and Sample Preparation

A standard stock solution of this compound should be prepared in a suitable solvent, such as a mixture of water and acetonitrile. Working standards are then prepared by serial dilution of the stock solution to construct a calibration curve.

For the analysis of an API, a sample solution is typically prepared by dissolving a precisely weighed amount of the API in the mobile phase diluent to achieve a target concentration. The concentration of the API solution may need to be optimized based on the expected level of the impurity.

Protocol for Sample Preparation:

  • Accurately weigh approximately 100 mg of the Active Pharmaceutical Ingredient (API).

  • Dissolve the API in a suitable volume of the initial mobile phase (e.g., 10 mL) to achieve a concentration of 10 mg/mL.

  • Vortex the solution until the API is completely dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection into the LC/MS/MS system.

LC/MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC Column Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm[1][2]
Mobile Phase A 10 mM Ammonium acetate in Water[1][2]
Mobile Phase B Acetonitrile[1][2]
Mobile Phase Ratio Buffer:Acetonitrile (79:21, v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Column Temperature Ambient
Injection Volume 10 µL
UV Detection 210 nm[1][2]

Table 2: Mass Spectrometry Conditions (Proposed)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 188.0 (M+H)⁺
Product Ion (Q3) To be determined experimentally
Collision Energy To be optimized
Dwell Time 200 ms

Note: The precursor ion corresponds to the protonated molecule of 2-Chloro-3,4-dimethoxypyridine. The selection of the product ion and optimization of collision energy are critical steps in method development and should be determined by infusing a standard solution of the analyte into the mass spectrometer.

Data Presentation and Quantitative Analysis

Quantitative analysis is performed using a calibration curve generated from the peak areas of the reference standards. The concentration of this compound in the API sample is then calculated based on this curve.

Table 3: Summary of Method Validation Parameters

Validation ParameterResult
Limit of Quantification (LOQ) 0.3 ppm[1][2]
Linearity To be determined (e.g., 0.3 - 5 ppm)
Correlation Coefficient (r²) > 0.99
Accuracy (% Recovery) To be determined (e.g., 90-110%)
Precision (% RSD) To be determined (e.g., < 15%)

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC/MS/MS Analysis cluster_data Data Processing start Start weigh_api Weigh API Sample start->weigh_api dissolve Dissolve in Diluent weigh_api->dissolve filter_sample Filter Sample dissolve->filter_sample inject Inject into LC System filter_sample->inject prepare_standards Prepare Calibration Standards prepare_standards->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI+) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Impurity calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship cluster_method Analytical Method cluster_analyte Analyte & Matrix cluster_output Method Output lcms LC/MS/MS System hplc HPLC Separation (Hypersil BDS C18) lcms->hplc Separation Component msms Tandem MS Detection (ESI+, MRM) lcms->msms Detection Component quantification Quantification of Impurity (LOQ: 0.3 ppm) lcms->quantification Yields api Active Pharmaceutical Ingredient (API) impurity 2-Chloro-3,4-dimethoxypyridine HCl (Genotoxic Impurity) api->impurity Contains impurity->lcms Analyzed by validation ICH Guideline Validation quantification->validation Validated according to

Caption: Logical relationship between the analytical method, analyte, and output.

Conclusion

The described LC/MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in active pharmaceutical ingredients. The detailed protocol and established performance characteristics make it a valuable tool for ensuring the safety and quality of pharmaceutical products. Adherence to the outlined experimental conditions and proper validation are essential for achieving accurate and reproducible results.

References

Application Note: 1H NMR Analysis of 2-Chloro-3,4-dimethoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2-Chloro-3,4-dimethoxypyridine hydrochloride (CAS: 72830-09-2). Due to the limited availability of public spectral data for this specific compound, this note also presents a predicted ¹H NMR data table based on the analysis of structurally similar substituted pyridines. The provided experimental protocol outlines the necessary steps for sample preparation, data acquisition, and processing to obtain a high-quality ¹H NMR spectrum. This guide is intended to assist researchers in confirming the identity and assessing the purity of this compound in a laboratory setting.

Introduction

This compound is a substituted pyridine derivative used as a building block in the synthesis of various pharmaceutical compounds. Accurate structural elucidation and purity assessment are critical in drug development and manufacturing. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note details a standard operating procedure for the ¹H NMR analysis of this specific hydrochloride salt.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-57.8 - 8.0d~5-6
H-68.2 - 8.4d~5-6
OCH₃ (C-4)3.9 - 4.1s-
OCH₃ (C-3)3.8 - 4.0s-
NH⁺13.0 - 15.0br s-

Note: These are predicted values and may vary depending on the solvent and experimental conditions. The broad singlet for the NH⁺ proton may not always be observed.

Experimental Protocol

This section provides a detailed methodology for the ¹H NMR analysis of this compound.

Materials and Equipment
  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Solvent Selection : Due to the hydrochloride salt nature of the analyte, polar deuterated solvents are recommended. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good first choice as it can dissolve a wide range of organic salts and the residual water peak does not significantly overlap with expected signals.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Procedure :

    • Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.

    • Add 0.6-0.7 mL of the deuterated solvent to the vial.

    • Gently vortex the vial until the sample is completely dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Data Acquisition
  • Instrument Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Number of Scans : 16 to 64 scans are generally adequate for good signal-to-noise ratio.

    • Relaxation Delay (d1) : 1-2 seconds.

    • Acquisition Time (aq) : 2-4 seconds.

    • Spectral Width (sw) : A spectral width of -2 to 16 ppm is recommended to ensure all signals, including the potential NH⁺ proton, are captured.

Data Processing
  • Fourier Transform : Apply an exponential window function (line broadening, LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction : Manually or automatically correct the phase of the spectrum.

  • Baseline Correction : Apply a baseline correction to ensure accurate integration.

  • Referencing : Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Integration : Integrate the signals to determine the relative ratios of the different protons.

  • Peak Picking : Identify and label the chemical shifts of all peaks.

Visualization

Chemical Structure

G This compound cluster_pyridine N N⁺-H C2 C N->C2 C3 C C2->C3 C2_Cl Cl C2->C2_Cl C4 C C3->C4 C3_OCH3 OCH₃ C3->C3_OCH3 C5 C-H C4->C5 C4_OCH3 OCH₃ C4->C4_OCH3 C6 C-H C5->C6 C6->N Cl Cl⁻

Caption: Chemical Structure of this compound

Experimental Workflow

G 1H NMR Analysis Workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent (0.6-0.7 mL) A->B Add Solvent C Filtration into NMR Tube B->C Transfer D NMR Spectrometer Setup (Lock, Shim) C->D Insert Sample E Data Acquisition (1D ¹H Experiment) D->E Run Experiment F Data Processing (FT, Phasing, Baseline) E->F Process FID G Spectral Analysis (Referencing, Integration, Peak Picking) F->G Analyze Spectrum

Caption: ¹H NMR Experimental and Analytical Workflow

Conclusion

This application note provides a comprehensive protocol for the ¹H NMR analysis of this compound. While experimental data for this compound is scarce, the predicted ¹H NMR data and the detailed experimental workflow offer a solid foundation for researchers to perform their own analysis for structural verification and purity assessment. Adherence to the outlined procedures will facilitate the acquisition of high-quality, reproducible ¹H NMR spectra.

Application of 2-Chloro-3,4-dimethoxypyridine hydrochloride in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-3,4-dimethoxypyridine hydrochloride is a versatile heterocyclic intermediate with significant applications in the synthesis of complex organic molecules. While its use is noted in the agrochemical sector for the preparation of herbicides and insecticides, detailed experimental protocols and quantitative data for these specific applications are not extensively documented in publicly available scientific literature. However, its role as a key building block is well-established and elaborately detailed in the pharmaceutical industry, particularly in the synthesis of the proton pump inhibitor, Pantoprazole.

This document provides a detailed overview of the application of this compound, using its well-documented role in the synthesis of Pantoprazole as a prime example to illustrate its chemical reactivity and utility. This information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Illustrative Application: Synthesis of Pantoprazole

Pantoprazole is a widely used medication for the treatment of acid-related stomach and esophageal problems. The synthesis of Pantoprazole represents a key application of this compound, showcasing a nucleophilic substitution reaction where the chlorine atom is displaced by a thiol group.

Reaction Scheme:

The synthesis involves the condensation of this compound with 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_oxidation Oxidation reactant1 2-Chloro-3,4-dimethoxypyridine hydrochloride product Pantoprazole Sulfide reactant1->product reactant2 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol reactant2->product conditions Base (e.g., NaOH) Solvent (e.g., Isopropanol/Water) Heat conditions->product Condensation final_product Pantoprazole product->final_product oxidant Oxidizing Agent (e.g., m-CPBA) oxidant->final_product G start Start dissolve Dissolve 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol in Isopropanol/Water start->dissolve add_naoh Add NaOH to form sodium salt dissolve->add_naoh add_reactant Add 2-Chloro-3,4-dimethoxypyridine HCl add_naoh->add_reactant reflux Heat to 70-80°C and reflux for 4-6 hours add_reactant->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete precipitate Precipitation of Pantoprazole Sulfide cool->precipitate filter_dry Filter, wash with water, and dry precipitate->filter_dry end End filter_dry->end

Application Notes and Protocols: Chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine is a critical transformation in synthetic organic chemistry, yielding 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This product is a key intermediate in the pharmaceutical industry, most notably in the synthesis of the proton pump inhibitor pantoprazole, which is used to treat ulcers and other acid-related stomach conditions.[1][2] The efficiency and yield of this chlorination step are of significant interest to ensure a cost-effective and scalable manufacturing process. This document provides detailed protocols for two common methods of chlorination and summarizes the quantitative data available for these reactions.

Synthetic Applications

2-Chloromethyl-3,4-dimethoxypyridine hydrochloride serves as a versatile building block. Its primary application is in the multi-step synthesis of pantoprazole.[1] The synthesis generally begins from maltol, which undergoes a series of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, and hydroxymethylation before the final chlorination step to produce the desired intermediate.[2][3]

Experimental Protocols

Two primary methods for the chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine have been reported with high yields. Below are detailed protocols for each method.

Method 1: Chlorination using Thionyl Chloride

This classic method utilizes thionyl chloride as the chlorinating agent in a suitable solvent.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂ byproducts), and a dropping funnel, suspend 2-hydroxymethyl-3,4-dimethoxypyridine in chloroform.

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise via the dropping funnel to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the product, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, will precipitate out of the solution.[4]

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold chloroform or another suitable non-polar solvent to remove any unreacted starting material or soluble impurities.

  • Drying: Dry the collected solid under vacuum to obtain the final product. The melting point of the hydrochloride salt is reported to be 158-159°C (with decomposition).[4]

Method 2: Chlorination using Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide

This alternative method employs a combination of bis(trichloromethyl) carbonate (BTC) and triphenylphosphine oxide (Ph₃PO) and has been reported to achieve very high yields.[5]

Protocol:

  • Reagent Preparation: In a 500 mL three-necked flask, dissolve triphenylphosphine oxide (43.78 g, 157.5 mmol) in toluene (100 mL).[5] In a separate 150 mL constant pressure dropping funnel, dissolve bis(trichloromethyl) carbonate (14.84 g, 50 mmol) in toluene (60 mL).[5]

  • Initial Reaction: Add the BTC solution dropwise to the Ph₃PO solution at room temperature.[5] After the addition is complete, heat the mixture to 60°C and maintain this temperature for 2 hours.[5]

  • Addition of Starting Material: In a separate flask, dissolve 2-hydroxymethyl-3,4-dimethoxypyridine (25.35 g, 150 mmol) in 75 mL of toluene.[5] Cool the reaction mixture to 40°C and add the solution of the starting material. A white solid is expected to precipitate.[5]

  • Final Reaction: Maintain the reaction mixture at this temperature for an additional 2 hours.[5]

  • Isolation: After the reaction is complete, cool the mixture and collect the white solid precipitate by suction filtration.[5]

  • Drying: Dry the solid to obtain 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. A yield of 98% has been reported for this method.[5]

Data Presentation

The following table summarizes the quantitative data for the chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine using the two described methods.

MethodChlorinating Agent(s)SolventTemperatureTimeYieldReference
1Thionyl ChlorideChloroformRoom Temp.2-4 hNot specified[4]
2Bis(trichloromethyl) carbonate, Triphenylphosphine oxideToluene20 - 60°C4 h98%[5]

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from the starting material to the final chlorinated product and its subsequent use in the synthesis of pantoprazole.

SynthesisWorkflow cluster_chlorination Chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine cluster_application Application in Drug Synthesis start 2-hydroxymethyl-3,4-dimethoxypyridine product 2-chloromethyl-3,4-dimethoxypyridine HCl start->product Method 1 start->product Method 2 reagent1 Thionyl Chloride reagent2 BTC + Ph₃PO intermediate 2-chloromethyl-3,4-dimethoxypyridine HCl pantoprazole Pantoprazole intermediate->pantoprazole Further Synthesis Steps

Caption: Synthetic workflow for the chlorination and application of the product.

References

One-Pot Synthesis of Pantoprazole Sodium: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pantoprazole sodium, a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders, can be efficiently synthesized through a one-pot process. This application note provides a detailed protocol for the synthesis, purification, and conversion of pantoprazole sodium to its monohydrate and sesquihydrate forms. The one-pot approach enhances efficiency by eliminating the need for isolation and purification of the intermediate pantoprazole sulfide, making it a cost-effective and scalable method for industrial production. This document outlines the chemical pathway, experimental procedures, and expected outcomes, supported by quantitative data and visual workflows to aid researchers, scientists, and drug development professionals.

Introduction

Pantoprazole is a substituted benzimidazole derivative that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion.[1] The sodium salt of pantoprazole is the active pharmaceutical ingredient (API) in several commercial medications. Traditional multi-step syntheses of pantoprazole sodium involve the isolation and purification of intermediates, which can be time-consuming and may lead to product loss. The one-pot synthesis described herein streamlines the process by condensing the two main synthetic steps—condensation and oxidation—into a single, continuous procedure.[2][3] This method offers high yields and purity, making it an attractive alternative for pharmaceutical manufacturing.[4][5][6]

Chemical Pathway

The one-pot synthesis of pantoprazole sodium involves two primary chemical transformations:

  • Condensation: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride reacts with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in the presence of a base to form the thioether intermediate, pantoprazole sulfide.[1][7] This reaction can be facilitated by a phase transfer catalyst in an organic solvent system.[4][5][6]

  • Oxidation: The pantoprazole sulfide, without being isolated, is then oxidized in situ to the corresponding sulfoxide, which is the pantoprazole free base. A common and effective oxidizing agent for this step is an aqueous solution of sodium hypohalite, such as sodium hypochlorite.[2][4][7]

  • Salt Formation: The resulting pantoprazole base is then converted to its sodium salt, which can be further processed to obtain specific hydrates.

The overall reaction scheme is illustrated below:

Synthesis_Pathway cluster_reactants Starting Materials cluster_process One-Pot Synthesis Reactant_1 2-chloromethyl-3,4- dimethoxypyridine hydrochloride Condensation Condensation (NaOH, Phase Transfer Catalyst) Reactant_1->Condensation Reactant_2 5-(difluoromethoxy)-2- mercapto-1H-benzimidazole Reactant_2->Condensation Intermediate Pantoprazole Sulfide (not isolated) Condensation->Intermediate Step 1 Oxidation In-situ Oxidation (Sodium Hypochlorite) Product_Base Pantoprazole (Free Base) Oxidation->Product_Base Intermediate->Oxidation Step 2 Product_Salt Pantoprazole Sodium Product_Base->Product_Salt NaOH Treatment

Caption: Overall reaction scheme for the one-pot synthesis of pantoprazole sodium.

Experimental Protocols

This section provides a detailed methodology for the one-pot synthesis of pantoprazole sodium and its subsequent conversion to monohydrate and sesquihydrate forms.

Materials and Reagents
  • 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

  • 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole

  • Sodium hydroxide (NaOH)

  • Sodium hypochlorite (NaOCl) solution (commercial grade)

  • Phase transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Organic solvents (e.g., Dichloromethane, Acetone, Ethyl acetate, Diisopropyl ether)

  • Water (purified)

  • Activated charcoal

One-Pot Synthesis of Pantoprazole Sodium

The following protocol is a representative example of the one-pot synthesis.

One_Pot_Workflow Start Start Charge_Reactors Charge reactor with 5-(difluoromethoxy)-2-mercaptobenzimidazole, water, and NaOH. Start->Charge_Reactors Stir_Dissolve Stir at 25-30 °C to dissolve. Charge_Reactors->Stir_Dissolve Add_Pyridine Add an aqueous solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Stir_Dissolve->Add_Pyridine Condensation_Reaction Stir for 3 hours at 25-35 °C. Add_Pyridine->Condensation_Reaction Extraction Extract the reaction mixture with dichloromethane. Condensation_Reaction->Extraction Cooling Cool the organic layer to -5 to 0 °C. Extraction->Cooling Oxidation Slowly add sodium hypochlorite solution while maintaining the temperature at 0-5 °C. Cooling->Oxidation Quench Quench residual hypochlorite with 5% sodium metabisulfite solution. Oxidation->Quench pH_Adjust Adjust pH to 7.5-8.0. Quench->pH_Adjust Layer_Separation Separate the organic layer. pH_Adjust->Layer_Separation Solvent_Removal Remove dichloromethane under reduced pressure to obtain pantoprazole free base. Layer_Separation->Solvent_Removal Salt_Formation Dissolve the residue in acetonitrile and treat with aqueous NaOH. Solvent_Removal->Salt_Formation Crystallization Allow crystals to form, then cool to 0-5 °C. Salt_Formation->Crystallization Filtration_Drying Filter the solid and dry under vacuum. Crystallization->Filtration_Drying End Pantoprazole Sodium Filtration_Drying->End

Caption: Experimental workflow for the one-pot synthesis of pantoprazole sodium.

  • Condensation Step :

    • In a suitable reactor, charge 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole (49.8 g), water (500 mL), and a solution of sodium hydroxide (22.5 g in 27.5 mL of water).[8]

    • Stir the mixture at 25-35 °C until the solids are completely dissolved.

    • Slowly add a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (50 g in 250 mL of water) to the reaction mixture while maintaining the temperature between 25-35 °C.[8]

    • Continue stirring for approximately 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, extract the mixture three times with dichloromethane.[8] Separate the organic layer.

  • Oxidation Step :

    • Cool the combined organic layers to a temperature range of -5 to 0 °C.[8]

    • Slowly add an aqueous solution of sodium hypochlorite, maintaining the temperature between 0-5 °C.[2] The addition should be controlled to manage the exothermic reaction.

    • Stir the reaction mixture at this temperature for about 1 hour.[9] Monitor the completion of the oxidation by TLC.

    • Once the reaction is complete, quench any remaining hypochlorite by adding a 5% aqueous solution of sodium metabisulfite.[2]

    • Adjust the pH of the mixture to between 7.5 and 8.0.[2]

    • Separate the organic layer and wash it with water.

  • Salt Formation and Isolation :

    • Remove the dichloromethane from the organic layer under reduced pressure to obtain the pantoprazole free base as a residue.[2]

    • Dissolve the residue in acetonitrile (25 mL).[10]

    • Add a 47% aqueous solution of sodium hydroxide (1 equivalent) and stir at room temperature.[10]

    • Crystallization should begin after about 3 hours. Allow the mixture to stand overnight.

    • Cool the mixture to 0-5 °C and stir for an additional hour.[11]

    • Filter the resulting solid, wash with chilled acetone, and dry under vacuum at 40-45 °C to yield pantoprazole sodium.[9]

Preparation of Pantoprazole Sodium Hydrates

The obtained pantoprazole sodium can be converted to its monohydrate or sesquihydrate forms, which may have different physicochemical properties.

Pantoprazole Sodium Monohydrate

  • Dissolve 75 g of pantoprazole sodium in 375 mL of acetone at 50-55 °C.[4][5][6]

  • Add activated charcoal (5 g), stir for 15 minutes, and filter the solution while hot.[4][5]

  • Cool the filtrate to 25-30 °C and add 375 mL of diisopropyl ether with stirring.[4][5][6]

  • Filter the resulting solid and dry it under vacuum at 35-40 °C.[4][5][6]

  • Stir the dried product in 216 mL of ethyl acetate for 1 hour, then chill to 0-5 °C and stir for another hour.[4][5][6]

  • Filter and dry the product under vacuum at 40-45 °C to obtain pantoprazole sodium monohydrate.[4]

Pantoprazole Sodium Sesquihydrate

  • Dissolve 75 g of pantoprazole sodium in 375 mL of acetone at 50-55 °C.[4][5][6]

  • Filter the hot solution and then cool to 25-30 °C.

  • Add 375 mL of diisopropyl ether while stirring. Filter the precipitated solid and dry at 35-40 °C.[4][5][6]

  • Stir the dried solid in a mixture of 216 mL of ethyl acetate and 3.6 mL of purified water for 1 hour.[4][5]

  • Cool the slurry to 0-5 °C and continue stirring for 1 hour.[4][5]

  • Filter the solid and dry to obtain pantoprazole sodium sesquihydrate.

Data Presentation

The following table summarizes the quantitative data from various one-pot synthesis protocols for pantoprazole sodium.

ParameterMethod AMethod BMethod C
Starting Materials
2-chloromethyl-3,4-dimethoxypyridine HCl50 g100 g13.0 g (S-pantoprazole)
5-(difluoromethoxy)-2-mercapto-1H-benzimidazole49.8 g100 g-
Reaction Conditions
Condensation Temperature25-35 °C25-30 °C25 °C
Condensation Time3 hours3 hours3 hours
Oxidation Temperature0-5 °C0-5 °C-
Oxidizing AgentNaOClNaOCl-
Yield and Purity
Yield of Pantoprazole Sodium~95%85%87% (amorphous)
HPLC Purity99.65%99.9%99.92%
Water Content--2.32%

Data compiled from multiple sources for illustrative purposes.[2][9][11]

Conclusion

The one-pot synthesis of pantoprazole sodium offers a streamlined and efficient manufacturing process with high yields and purity. By eliminating the isolation of the sulfide intermediate, this method reduces processing time, solvent usage, and production costs. The detailed protocols provided in this application note serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry to replicate and scale up the synthesis of this important active pharmaceutical ingredient. Further optimization of reaction conditions and purification methods can be explored to enhance the process further.

References

Application Notes and Protocols: Synthesis of 2-Chloro-3,4-dimethoxypyridine Hydrochloride Using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-3,4-dimethoxypyridine hydrochloride, a key intermediate in the production of proton pump inhibitors such as pantoprazole. The focus of this guide is the critical chlorination step, where 2-hydroxymethyl-3,4-dimethoxypyridine is converted to the target compound using thionyl chloride. This process is highly efficient, offering high yields and purity. The protocols and data presented are compiled from various sources to ensure a comprehensive and practical guide for laboratory and process chemistry applications.

Introduction

This compound is a vital building block in the synthesis of several active pharmaceutical ingredients (APIs). The efficient preparation of this intermediate is crucial for the overall cost-effectiveness and success of the final drug product manufacturing. The chlorination of the corresponding hydroxymethyl pyridine derivative using thionyl chloride is a common and effective method to achieve this transformation. Thionyl chloride (SOCl₂) serves as a potent chlorinating agent, converting the primary alcohol into a reactive chloromethyl group, which subsequently facilitates the formation of the hydrochloride salt. This document outlines the synthetic pathway, provides a detailed experimental protocol, and summarizes the quantitative data associated with this key reaction step.

Overall Synthesis Pathway

The synthesis of this compound often starts from maltol. The overall synthetic route involves several steps, including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and finally, the secondary chlorination using thionyl chloride to yield the desired product[1][2].

G Maltol Maltol Pyranone 3-Methoxy-2-methyl-4H-pyran-4-one Maltol->Pyranone Methylation Pyridone 3-Methoxy-2-methyl-4(1H)-pyridone Pyranone->Pyridone Ammonification ChloroPyridine 4-Chloro-3-methoxy-2-methylpyridine Pyridone->ChloroPyridine Chlorination PyridineOxide 3,4-Dimethoxy-2-methylpyridine N-oxide ChloroPyridine->PyridineOxide Oxidation & Methoxylation HydroxyMethylPyridine 2-Hydroxymethyl-3,4-dimethoxypyridine PyridineOxide->HydroxyMethylPyridine Rearrangement & Hydroxymethylation Target 2-Chloro-3,4-dimethoxypyridine Hydrochloride HydroxyMethylPyridine->Target Chlorination with Thionyl Chloride

Caption: Overall synthesis pathway from Maltol.

Mechanism of Chlorination

The reaction of an alcohol with thionyl chloride proceeds through the formation of an alkyl chlorosulfite intermediate. This intermediate is unstable and decomposes to the corresponding alkyl chloride with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. The reaction mechanism can proceed via different pathways (Sₙ1, Sₙ2, or Sₙi) depending on the substrate and reaction conditions. For a primary alcohol like 2-hydroxymethyl-3,4-dimethoxypyridine, the reaction likely proceeds through an Sₙ2 mechanism, especially in the presence of a base like pyridine, leading to an inversion of configuration (though not relevant for this achiral substrate). In the absence of a base, an internal return mechanism (Sₙi) with retention of configuration is also possible.

G cluster_0 Chlorination Mechanism ROH R-CH₂-OH (2-Hydroxymethyl-3,4-dimethoxypyridine) Intermediate R-CH₂-O-S(O)Cl (Alkyl Chlorosulfite Intermediate) ROH->Intermediate Nucleophilic Attack SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->Intermediate Product R-CH₂-Cl (2-Chloro-3,4-dimethoxypyridine) Intermediate->Product Decomposition Byproducts SO₂ + HCl Intermediate->Byproducts

Caption: General mechanism of alcohol chlorination.

Experimental Protocol

This protocol details the final chlorination step for the synthesis of this compound from 2-hydroxymethyl-3,4-dimethoxypyridine using thionyl chloride.

Materials:

  • 2-Hydroxymethyl-3,4-dimethoxypyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous ethanol

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 41 g of 2-hydroxymethyl-3,4-dimethoxypyridine in 100 g of dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add 30 g of thionyl chloride dropwise to the cooled solution, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm up to 10-15 °C and stir for an additional 2 hours.

  • Solvent Removal: Remove the dichloromethane by evaporation under reduced pressure using a rotary evaporator.

  • Precipitation: Add 90 g of anhydrous ethanol to the residue and cool the mixture to 0 °C to precipitate the product.

  • Isolation and Drying: Collect the solid product by suction filtration using a Buchner funnel. Wash the solid with a small amount of cold anhydrous ethanol and dry it to obtain this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the synthesis of this compound.

ParameterValueReference
Yield 93.9%[3]
Melting Point 157-158 °C[3]
¹H NMR (CDCl₃, 400 MHz) δ 4.09 (s, 3H, OCH₃), 4.23 (s, 3H, OCH₃), 5.06 (s, 2H, CH₂Cl), 7.56 (d, 1H, 5-H), 8.56 (d, 1H, 6-H)[3]
Molecular Formula C₈H₁₀ClNO₂·HCl
Molecular Weight 224.08 g/mol

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance. It reacts violently with water, releasing toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.

  • The reaction is exothermic. Proper temperature control is essential to avoid runaway reactions.

Conclusion

The use of thionyl chloride for the chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine is a robust and high-yielding method for the synthesis of this compound. The protocol provided, along with the summarized data, offers a reliable guide for researchers and professionals in the field of pharmaceutical development. Adherence to the safety precautions is paramount when handling the hazardous reagents involved in this synthesis.

References

Application Notes and Protocols for the Quantification of Genotoxic Impurities in Pantoprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to identifying and quantifying potential genotoxic impurities (GTIs) in pantoprazole. The protocols and data presented herein are compiled and adapted from various analytical studies to ensure the quality and safety of pantoprazole active pharmaceutical ingredients (APIs) and formulated drug products.

Introduction to Genotoxic Impurities in Pantoprazole

Pantoprazole, a proton pump inhibitor, can contain impurities originating from its manufacturing process or degradation.[1] Some of these impurities may be genotoxic, meaning they have the potential to damage DNA and are therefore of significant concern. Regulatory bodies like the FDA and EMA require strict control of such impurities, often adhering to the Threshold of Toxicological Concern (TTC) concept, which for potent mutagens is 1.5 µ g/day .[2][3]

Potential GTIs in pantoprazole can include process-related substances, synthetic intermediates, and degradation products.[1][4] Common classes of concern are sulfonate esters, which can be formed from sulfonic acids and alcohols used in the synthesis, and various nitrogen-containing compounds with structural alerts for genotoxicity.[2][3][5][6]

Identified Potential Genotoxic Impurities in Pantoprazole

Several potential genotoxic impurities have been identified in the synthesis of pantoprazole and its starting materials. These include:

  • Sulfonate Esters: These are a significant class of GTIs that can be formed during synthesis.[2][3]

  • 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride (Impurity A): A reactant in the synthesis of pantoprazole.[7][8]

  • Pantoprazole Sulfone N-oxide (Impurity B): An oxidation product of pantoprazole.[7][8]

  • N-(4-hydroxyphenyl) acetamide (GTI-A) [9][10]

  • N-(4-(difluoromethoxy) phenyl) acetamide (GTI-B) [9][10]

  • 4-(difluoromethoxy)-2-nitroaniline (GTI-C) [9][10]

  • Sulfinyl dimethoxypyridine 1-oxide (sulfinyl N-oxide) [11]

  • Sulfonyl dimethoxypyridine 1-oxide (sulfonyl N-oxide) [11]

Additionally, six potential genotoxic impurities have been identified in the starting material for pantoprazole synthesis, 5-difluoromethoxy-2-mercapto-1H-benzimidazole (DMBZ).[8][12][13]

Analytical Methodologies

The primary analytical technique for the quantification of GTIs in pantoprazole at trace levels is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9][10][11] This method offers the required sensitivity and selectivity to meet the stringent control limits.

General Experimental Workflow

The overall workflow for the analysis of genotoxic impurities in pantoprazole is depicted below.

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Weigh Pantoprazole Sample Dilute_Sample Dissolve and Dilute Sample Sample->Dilute_Sample Standard Prepare Stock Solutions of GTI Standards Dilute_Standard Prepare Working & Calibration Standard Solutions Standard->Dilute_Standard Spike Prepare Spiked Samples (for Accuracy) LCMS Inject into LC-MS/MS System Spike->LCMS Dilute_Sample->LCMS Dilute_Standard->LCMS MRM Acquire Data in MRM Mode LCMS->MRM Integration Peak Integration MRM->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for GTI analysis in pantoprazole.

Experimental Protocols

The following are generalized protocols for the quantification of specific GTIs in pantoprazole based on published methods.[9][10][11]

Protocol 1: Quantification of GTI-A, GTI-B, and GTI-C

1. Objective: To quantify N-(4-hydroxyphenyl) acetamide (GTI-A), N-(4-(difluoromethoxy) phenyl) acetamide (GTI-B), and 4-(difluoromethoxy)-2-nitroaniline (GTI-C) in pantoprazole sodium drug substance.[9][10]

2. Materials and Reagents:

  • Pantoprazole Sodium sample

  • Reference standards for GTI-A, GTI-B, and GTI-C

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Milli-Q water

3. Chromatographic Conditions:

  • Instrument: LC-MS/MS system

  • Column: Purosphere STAR RP-18e (100 mm x 4.6 mm, 3.0 µm)[9][10]

  • Mobile Phase A: 0.1% Formic acid in water[9][10]

  • Mobile Phase B: Acetonitrile[9][10]

  • Flow Rate: 1.0 mL/min[9][10]

  • Gradient Program: A gradient program should be developed for rapid analysis.

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[9][10]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[9][10]

  • MRM Transitions: To be determined by infusing individual standard solutions of each GTI.

5. Preparation of Solutions:

  • Diluent: Water and Acetonitrile (50:50, v/v)

  • Sample Solution: Accurately weigh and dissolve the pantoprazole sodium sample in the diluent to achieve a final concentration of 1.0 mg/mL.[9][10]

  • Standard Stock Solution: Prepare individual stock solutions of each GTI.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover a range from the Limit of Quantification (LOQ) to approximately 120% of the target concentration (e.g., 0.5 ppm to 9.0 ppm).[10]

6. Method Validation (as per ICH guidelines): [14][15]

  • Specificity: Inject blank, sample, and spiked sample solutions to ensure no interference at the retention times of the GTIs.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by injecting solutions with decreasing concentrations and measuring the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[10]

  • Linearity: Analyze calibration standards at a minimum of five concentration levels and evaluate the correlation coefficient (r² > 0.999).[9]

  • Accuracy (Recovery): Perform recovery studies by spiking the sample solution with known amounts of GTIs at different concentration levels (e.g., LOQ, 100%, 150%).[10]

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample and express the results as the relative standard deviation (RSD).

Protocol 2: Quantification of Sulfinyl and Sulfonyl N-oxide Impurities

1. Objective: To quantify sulfinyl dimethoxypyridine 1-oxide and sulfonyl dimethoxypyridine 1-oxide in S-pantoprazole sodium.[11]

2. Materials and Reagents:

  • S-pantoprazole Sodium sample

  • Reference standards for sulfinyl N-oxide and sulfonyl N-oxide

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (AR grade)

  • Formic acid (AR grade)

  • Milli-Q water

3. Chromatographic Conditions:

  • Instrument: LC-MS/MS system

  • Column: Agilent Infinity Lab Poroshell 120 EC-C18 (2.1 mm x 100 mm, 2.7 µm)[11]

  • Mobile Phase A: 10 mmol·L⁻¹ ammonium acetate containing 0.05% formic acid[11]

  • Mobile Phase B: Acetonitrile[11]

  • Flow Rate: 0.4 mL/min[11]

  • Gradient Elution: To be optimized for the separation of the impurities.

4. Mass Spectrometer Conditions:

  • Ionization Mode: ESI, Positive[11]

  • Detection Mode: MRM[11]

  • MRM Transitions:

    • Sulfinyl N-oxide: m/z 400.0/216.1[11]

    • Sulfonyl N-oxide: m/z 415.9/232.2[11]

5. Preparation of Solutions:

  • Follow a similar procedure as in Protocol 1 for sample and standard preparations, adjusting concentrations as needed based on instrument sensitivity and target limits.

6. Method Validation:

  • Conduct a full validation as per ICH guidelines, similar to Protocol 1.

Quantitative Data Summary

The following tables summarize the validation parameters and reported levels of various genotoxic impurities in pantoprazole from different studies.

Table 1: Method Validation Data for GTI-A, GTI-B, and GTI-C in Pantoprazole [9][10]

ParameterGTI-AGTI-BGTI-C
LOD (ppm) ~0.15~0.15~0.15
LOQ (ppm) 0.50.50.5
Linearity Range (ppm) 0.5 - 9.00.5 - 9.00.5 - 9.0
Correlation Coefficient (r²) >0.9997>0.9997>0.9997
Accuracy (% Recovery) 96.3 - 104.396.3 - 104.396.3 - 104.3

Table 2: Method Validation and Sample Analysis Data for N-oxide Impurities in S-Pantoprazole [11]

ParameterSulfinyl N-oxideSulfonyl N-oxide
LOD (ng/mL) 0.120.05
LOQ (ng/mL) 0.310.27
Linearity Range (ng/mL) 0.3 - 10.80.3 - 10.8
Correlation Coefficient (r) 0.99990.9996
Avg. Recovery (%) 100.9100.1
Concentration in Samples (µg/g) 1.99 - 2.310.16 - 0.34

Genotoxicity Signaling Pathway

Many genotoxic impurities, particularly alkylating agents like sulfonate esters, exert their effects by covalently modifying DNA bases.[6] This can lead to mutations, chromosomal aberrations, and potentially cancer.

Genotoxicity Pathway GTI Genotoxic Impurity (e.g., Alkylating Agent) DNA Cellular DNA GTI->DNA Covalent Binding DNA_Adduct DNA Adduct Formation (Alkylation of DNA bases) GTI->DNA_Adduct Replication DNA Replication DNA_Adduct->Replication Repair DNA Repair Mechanisms DNA_Adduct->Repair Apoptosis Apoptosis (Programmed Cell Death) DNA_Adduct->Apoptosis Severe Damage Mutation Mutation (Incorrect base pairing) Replication->Mutation Repair->DNA Successful Repair Cancer Cancer Mutation->Cancer

Caption: General pathway of DNA damage by an alkylating GTI.

These application notes are intended to serve as a guide. Specific methods and protocols should be validated in the user's laboratory to ensure compliance with all relevant regulatory requirements.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3,4-dimethoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-3,4-dimethoxypyridine hydrochloride synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low yield in the final chlorination step of 2-hydroxymethyl-3,4-dimethoxypyridine.

  • Question: My yield of this compound is significantly lower than expected after reacting 2-hydroxymethyl-3,4-dimethoxypyridine with thionyl chloride. What are the possible reasons and how can I improve it?

  • Answer: Low yields in this chlorination step can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the addition of thionyl chloride is performed at a controlled temperature (e.g., 0-5 °C) and that the reaction is allowed to proceed for a sufficient amount of time (e.g., 2-4 hours) with a gradual warm-up to 10-15 °C.[1]

    • Side Reactions: Overheating can lead to the formation of undesired byproducts. Careful temperature control is crucial. The use of a suitable solvent, such as dichloromethane, is also important for moderating the reaction.[1]

    • Degradation of Product: The product, an acid hydrochloride salt, can be sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.

    • Loss during Workup: The product is isolated by filtration. Ensure the precipitation is complete by cooling the solution sufficiently (e.g., to 0 °C) before filtering.[1] Washing the precipitate with a minimal amount of cold, anhydrous ethanol can help remove impurities without significant product loss.

Issue 2: Formation of colored impurities during the synthesis.

  • Question: The final product has a yellowish or brownish tint, indicating the presence of impurities. What causes this discoloration and how can I obtain a purer, white product?

  • Answer: The formation of colored impurities can be attributed to several factors throughout the multi-step synthesis:

    • Starting Material Purity: Impurities in the initial raw materials, such as maltol or 3-hydroxy-2-methyl-4-pyrone, can be carried through the synthesis and lead to colored byproducts.[2] Ensure the purity of your starting materials before commencing the synthesis.

    • Side Reactions in Intermediate Steps: In the synthesis pathway starting from maltol, incomplete reactions or side reactions during steps like methylation, amination, chlorination of the pyridine ring, oxidation, or methoxy substitution can introduce impurities.[2][3]

    • Decomposition: Some intermediates or the final product may be unstable under certain conditions (e.g., high temperatures, presence of acid or base). Careful control of reaction parameters is essential.

    • Purification Method: The purification method for the final product and intermediates is critical. Recrystallization from a suitable solvent system, such as ethanol, can be effective in removing colored impurities.[1] For intermediates, column chromatography may be necessary to achieve high purity.

Issue 3: Difficulty in controlling the exothermic reaction during chlorination.

  • Question: The chlorination reaction with thionyl chloride is highly exothermic and difficult to control, potentially leading to safety hazards and reduced yield. How can I manage this?

  • Answer: Managing exothermic reactions is critical for both safety and product yield. Here are some strategies:

    • Slow Addition of Reagents: Add the chlorinating agent (e.g., thionyl chloride) dropwise to the solution of the alcohol at a low temperature (e.g., 0-5 °C) to control the rate of heat generation.[1]

    • Efficient Cooling: Use an ice bath or a cryostat to maintain a consistent low temperature throughout the addition process.

    • Adequate Stirring: Ensure efficient stirring to dissipate heat throughout the reaction mixture and avoid the formation of localized hot spots.

    • Dilution: Conducting the reaction in a suitable solvent like dichloromethane helps to dilute the reactants and absorb the heat generated.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most commonly cited starting materials in the literature are maltol and 3-hydroxy-2-methyl-4-pyrone.[1][2][3] The synthesis from maltol involves a multi-step process including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination.[2][3] The route starting from 3-hydroxy-2-methyl-4-pyrone is reported to be a five-step process.[1]

Q2: What is a typical overall yield for the synthesis of this compound?

A2: The overall yield can vary significantly depending on the synthetic route and optimization of each step. Some sources claim an overall yield of over 75% when starting from maltol.[2][3] A specific example in one patent reports a yield of 93.9% for the final chlorination step from 2-hydroxymethyl-3,4-dimethoxy-pyridine.[1]

Q3: What are the key intermediates in the synthesis starting from maltol?

A3: The key intermediates in the synthesis pathway starting from maltol are:

  • 3-methoxy-2-methyl-4H-pyran-4-one

  • 3-methoxy-2-methyl-4(1H)-pyridone

  • 4-chloro-3-methoxy-2-methylpyridine

  • 4-chloro-3-methoxy-2-methylpyridine N-oxide

  • 3,4-dimethoxy-2-methylpyridine N-oxide

  • 2-hydroxymethyl-3,4-dimethoxypyridine[2][3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of each reaction step can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture. For the final product, techniques like 1H NMR can be used to confirm its structure.[1]

Q5: What are the critical safety precautions to take during this synthesis?

A5: Several reagents used in this synthesis are hazardous.

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO2). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Phosphorus oxychloride , used in some chlorination steps, is also highly corrosive and toxic.

  • Many of the reactions are exothermic and require careful temperature control to prevent runaways. Always consult the Safety Data Sheets (SDS) for all chemicals before use and perform a thorough risk assessment.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Final Chlorination Step

ParameterMethod A
Starting Material 2-hydroxymethyl-3,4-dimethoxy-pyridine
Reagent Thionyl chloride
Solvent Dichloromethane
Temperature 0-5 °C (addition), then warm to 10-15 °C
Reaction Time 2 hours
Yield 93.9%
Reference [1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-hydroxymethyl-3,4-dimethoxy-pyridine [1]

  • Preparation: In a three-necked flask equipped with a stirrer, a dropping funnel, and a thermometer, add 41g of 2-hydroxymethyl-3,4-dimethoxy-pyridine and 100g of dichloromethane.

  • Cooling: Stir the mixture to dissolve the solid and cool the flask to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add 30g of thionyl chloride dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 10-15 °C and maintain it at this temperature for 2 hours.

  • Solvent Removal: Evaporate the dichloromethane under reduced pressure.

  • Precipitation: Add 90g of anhydrous ethanol to the residue and cool the mixture to 0 °C to precipitate the product.

  • Isolation: Collect the solid product by suction filtration and dry it to obtain this compound.

Mandatory Visualization

Synthesis_Pathway Maltol Maltol Intermediate1 3-methoxy-2-methyl- 4H-pyran-4-one Maltol->Intermediate1 Methylation Intermediate2 3-methoxy-2-methyl- 4(1H)-pyridone Intermediate1->Intermediate2 Ammonification Intermediate3 4-chloro-3-methoxy- 2-methylpyridine Intermediate2->Intermediate3 Chlorination Intermediate4 4-chloro-3-methoxy- 2-methylpyridine N-oxide Intermediate3->Intermediate4 Oxidation Intermediate5 3,4-dimethoxy-2-methyl- pyridine N-oxide Intermediate4->Intermediate5 Methoxy Substitution Intermediate6 2-hydroxymethyl-3,4- dimethoxypyridine Intermediate5->Intermediate6 Rearrangement/ Hydrolysis FinalProduct 2-Chloro-3,4-dimethoxy- pyridine hydrochloride Intermediate6->FinalProduct Chlorination Troubleshooting_Yield Start Low Yield of Final Product CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Analyze Workup Procedure Start->CheckWorkup Impure Use higher purity starting materials CheckPurity->Impure SuboptimalTemp Optimize Temperature Control CheckConditions->SuboptimalTemp SuboptimalTime Adjust Reaction Time CheckConditions->SuboptimalTime SideReactions Investigate Potential Side Reactions CheckConditions->SideReactions ProductLoss Optimize Precipitation and Filtration CheckWorkup->ProductLoss

References

Technical Support Center: Purification of 2-Chloro-3,4-dimethoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Chloro-3,4-dimethoxypyridine hydrochloride by recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available data and synthesis procedures, anhydrous ethanol is a highly recommended solvent for the recrystallization of this compound. The compound is soluble in hot ethanol and less soluble at lower temperatures, which are ideal characteristics for a recrystallization solvent. Acetone has also been mentioned in the literature for the recrystallization of related precursors and can be considered as an alternative.[1][2]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the cooling rate is too fast. To address this:

  • Re-heat the solution: Add a small amount of additional hot solvent to ensure the compound fully dissolves.

  • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth.

  • Seed Crystals: If available, add a single, pure crystal of the compound (a seed crystal) to the cooled solution to induce crystallization.

Q3: The yield of my recrystallized product is very low. What are the possible reasons and how can I improve it?

A3: Low recovery is a common issue in recrystallization. The primary causes include:

  • Using too much solvent: An excessive amount of solvent will keep a significant portion of your product dissolved even after cooling. Use the minimum amount of hot solvent necessary to completely dissolve the crude product.

  • Premature crystallization: If the product crystallizes during hot filtration (if performed), you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. Cooling in an ice bath after the solution has reached room temperature is recommended.

  • Loss during transfer: Be meticulous when transferring the product between flasks and during filtration.

Q4: My final product is still colored. How can I remove colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated carbon. After dissolving the crude product in the hot solvent, add a small amount of activated carbon (typically 1-5% of the solute weight). Keep the solution at a boil for a few minutes, and then perform a hot filtration to remove the activated carbon. The purified filtrate can then be cooled to induce crystallization.[1]

Q5: What are the common impurities in this compound?

A5: As an intermediate in the synthesis of Pantoprazole, common impurities may include unreacted starting materials from the preceding synthetic steps, such as 2-hydroxymethyl-3,4-dimethoxypyridine, or by-products from the chlorination reaction.[3][4] The recrystallization process is designed to remove these impurities. The purity of the final product can be assessed by techniques such as LC/MS/MS.[5][6]

Quantitative Data: Solubility Profile

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the known solubility characteristics of this compound.

SolventTemperatureSolubility
WaterRoom Temp.Soluble
EthanolHotSoluble
EthanolColdSparingly soluble
MethanolRoom Temp.Very Slightly Soluble
ChloroformHeatedSlightly Soluble
DMSO60 °C13.33 mg/mL
Acetone-Potentially suitable (used for precursors)
Diethyl Ether-Likely a poor solvent (antisolvent)

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound using ethanol.

Materials:

  • Crude this compound

  • Anhydrous Ethanol

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of anhydrous ethanol and gently heat the mixture to boiling while stirring to dissolve the solid. Add more ethanol in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Re-heat the solution to boiling for 5-10 minutes.

  • Hot Filtration (if activated carbon was used): Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Filter the hot solution quickly to remove the activated carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of the pure compound is approximately 155 °C (with decomposition).[7][8]

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool the solution dissolve->cool oiling_out Does the product 'oil out'? cool->oiling_out crystals_form Do crystals form? filter_dry Filter and dry crystals crystals_form->filter_dry Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oil Oiling Out oiling_out->oil Yes too_much_solvent Too much solvent likely. Boil off some solvent and re-cool. no_crystals->too_much_solvent scratch Scratch inner surface of the flask. no_crystals->scratch seed Add a seed crystal. no_crystals->seed too_much_solvent->cool scratch->cool seed->cool reheat_add_solvent Re-heat solution and add more solvent. oil->reheat_add_solvent slow_cool Cool solution more slowly. reheat_add_solvent->slow_cool slow_cool->cool

Caption: Troubleshooting workflow for the recrystallization process.

Experimental_Workflow start Crude Product dissolve Dissolve in minimum hot ethanol start->dissolve decolorize Add activated carbon (optional, if colored) dissolve->decolorize cool Slow cooling to RT, then ice bath dissolve->cool if not decolorizing hot_filter Hot filtration (if carbon was added) decolorize->hot_filter hot_filter->cool filter Vacuum filtration cool->filter wash Wash with ice-cold ethanol filter->wash dry Dry under vacuum wash->dry end Pure Product dry->end

References

Technical Support Center: 2-Chloro-3,4-dimethoxypyridine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3,4-dimethoxypyridine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: Common starting materials include maltol and 3-hydroxy-2-methyl-4-pyrone.[1][2][3][4] These undergo a multi-step synthesis that typically involves methylation, amination, chlorination, oxidation, and methoxy substitution to yield the final product.[1][3]

Q2: What is the final step in the synthesis of this compound?

A2: The final step is typically the chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1][2][5]

Q3: Why is the purity of this compound critical?

A3: this compound is a key intermediate in the synthesis of proton pump inhibitors like pantoprazole.[6] Impurities can be carried over to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability. Some impurities may also be genotoxic.

Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring the reaction progress and determining the purity of the final product. For identifying and quantifying trace impurities, more sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure of the final product.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommended Action
Low Yield of Final Product Incomplete chlorination of the 2-hydroxymethyl precursor.- Increase the molar ratio of the chlorinating agent (e.g., thionyl chloride) to the starting alcohol.- Extend the reaction time or moderately increase the reaction temperature, while monitoring for byproduct formation.- Ensure anhydrous conditions, as moisture can quench the chlorinating agent.
Degradation of the product during workup.- Maintain low temperatures during aqueous workup and extraction.- Avoid prolonged exposure to strong bases.
Inefficient purification.- Optimize the recrystallization solvent system to maximize product recovery while effectively removing impurities.
Presence of Unreacted 2-Hydroxymethyl-3,4-dimethoxypyridine Insufficient amount or activity of the chlorinating agent.- Use a fresh or newly opened bottle of the chlorinating agent.- Increase the stoichiometry of the chlorinating agent.
Reaction time is too short or temperature is too low.- Increase the reaction time and/or temperature and monitor the reaction progress by TLC or HPLC.
Formation of a Dimeric Ether Byproduct Presence of unreacted starting alcohol under certain conditions.This can be a side reaction of the starting alcohol. Ensuring complete and rapid chlorination can minimize this.
Discoloration of the Final Product (Yellow to Brown) Presence of trace impurities or degradation products.- Recrystallize the product from a suitable solvent system (e.g., ethanol).- Treat the solution with activated carbon to remove colored impurities before crystallization.[1]
Inconsistent Crystal Formation During Recrystallization Supersaturation or presence of oily impurities.- Ensure the crude product is fully dissolved at an elevated temperature before cooling.- Use seed crystals to induce crystallization.- If an oil forms, try re-dissolving and adding a co-solvent or performing a pre-purification step like a column chromatography.

Common Byproducts and Impurities

The following table summarizes common byproducts and impurities that may be observed during the synthesis of this compound.

Byproduct/Impurity Chemical Name Source Method of Detection
Unreacted Precursor 2-Hydroxymethyl-3,4-dimethoxypyridineIncomplete chlorination reaction.HPLC, LC-MS, GC-MS
Over-chlorinated Byproduct 2-(Dichloromethyl)-3,4-dimethoxypyridineExcessive use of chlorinating agent or harsh reaction conditions.GC-MS, LC-MS
Isomeric Impurity Positional isomers of the chloro and methoxy groupsSide reactions during earlier synthetic steps.HPLC, LC-MS
Intermediates from Previous Steps e.g., 4-Chloro-3-methoxy-2-methylpyridineIncomplete reaction or purification in preceding steps.HPLC, LC-MS, GC-MS
Solvent Adducts Varies depending on the solvent and reagents used.Reaction of intermediates or the final product with the solvent.LC-MS

Experimental Protocol: Chlorination of 2-Hydroxymethyl-3,4-dimethoxypyridine

This protocol is a general guideline for the final chlorination step. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • 2-Hydroxymethyl-3,4-dimethoxypyridine

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Ethanol

  • Activated Carbon

Procedure:

  • In a clean, dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hydroxymethyl-3,4-dimethoxypyridine in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully evaporate the dichloromethane under reduced pressure.

  • Add anhydrous ethanol to the residue and heat gently to dissolve the solid.

  • Add a small amount of activated carbon and reflux for 15-20 minutes.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.

Synthesis and Byproduct Formation Pathway

The following diagram illustrates the final step in the synthesis of this compound and the formation of a key byproduct from incomplete reaction.

Synthesis_Byproducts cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Precursor 2-Hydroxymethyl- 3,4-dimethoxypyridine Product 2-Chloro-3,4-dimethoxypyridine hydrochloride Precursor->Product + SOCl₂ Byproduct Unreacted Precursor (Impurity) Precursor->Byproduct Incomplete Reaction

Caption: Final chlorination step and formation of unreacted precursor impurity.

References

Side reactions of 2-Chloro-3,4-dimethoxypyridine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3,4-dimethoxypyridine hydrochloride. The information addresses potential side reactions and stability issues that may be encountered during its use in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

A1: this compound is a heterocyclic organic compound. It is a key intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor pantoprazole.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions compared to the free base.

Q2: What are the main reactive sites on the 2-Chloro-3,4-dimethoxypyridine molecule?

A2: The molecule has two primary reactive sites. The most reactive is the chloromethyl group at the 2-position, which is highly susceptible to nucleophilic substitution reactions. The second, less reactive site is the chloro group attached directly to the pyridine ring, which can undergo nucleophilic aromatic substitution under more forcing conditions.

Q3: What are the common impurities that might be present in this compound?

A3: Impurities can arise from the multi-step synthesis process.[3][4] These may include unreacted starting materials, byproducts from incomplete reactions, or over-chlorinated species. It is considered a potential genotoxic impurity in the final active pharmaceutical ingredient (API), such as pantoprazole, and its levels are strictly controlled.[5]

Q4: How should this compound be stored to ensure its stability?

A4: To maintain stability, it should be stored in a cool, dry, and dark place under an inert atmosphere. The compound can be hygroscopic, and exposure to moisture and high temperatures should be avoided to prevent degradation.[6]

Troubleshooting Guide: Side Reactions in Solution

Researchers may encounter unexpected results or the formation of impurities when using this compound in solution. This guide addresses the most common side reactions.

Issue 1: Formation of an Unexpected Hydroxylated Impurity

Symptoms:

  • Appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate.

  • An unexpected peak in the High-Performance Liquid Chromatography (HPLC) chromatogram, often with a shorter retention time.

  • Mass spectrometry (MS) data indicating a mass corresponding to the replacement of the chloro group in the chloromethyl moiety with a hydroxyl group.

Potential Cause: Hydrolysis

The chloromethyl group is susceptible to hydrolysis, especially in the presence of water or other nucleophilic solvents. This reaction leads to the formation of 2-hydroxymethyl-3,4-dimethoxypyridine. The rate of hydrolysis can be influenced by pH and temperature.

Suggested Actions:

  • Solvent Selection: Use anhydrous solvents to minimize the presence of water.

  • pH Control: Maintain a neutral or slightly basic pH if the reaction chemistry allows, as acidic conditions can accelerate hydrolysis of similar compounds.

  • Temperature Management: Perform reactions at the lowest effective temperature to reduce the rate of this side reaction.

Issue 2: Formation of an Alkoxylated/Solvated Impurity

Symptoms:

  • Identification of a byproduct with a mass corresponding to the starting material where the chlorine has been replaced by the alkoxy group of an alcohol solvent (e.g., methoxy, ethoxy).

  • Observed when using alcohol-based solvents like methanol or ethanol.

Potential Cause: Solvolysis/Alcoholysis

Similar to hydrolysis, the chloromethyl group can react with alcohol solvents in a nucleophilic substitution reaction. This results in the formation of an ether linkage, for example, 2-methoxymethyl-3,4-dimethoxypyridine when methanol is the solvent.

Suggested Actions:

  • Solvent Choice: If possible, select a non-nucleophilic solvent for the reaction.

  • Temperature Control: Lowering the reaction temperature can decrease the rate of solvolysis.

  • Reaction Time: Optimize the reaction time to maximize the formation of the desired product and minimize the formation of the solvolysis byproduct.

Issue 3: Dimerization or Oligomerization

Symptoms:

  • Presence of high molecular weight impurities in the mass spectrum.

  • Streaking or the appearance of multiple closely-spaced spots on the TLC plate.

Potential Cause: Intermolecular Reactions

Under certain conditions, particularly in the presence of a base, the 2-chloromethyl-3,4-dimethoxypyridine can undergo self-condensation or react with other nucleophilic species present in the reaction mixture to form dimers or oligomers.

Suggested Actions:

  • Control of Stoichiometry: Ensure precise control over the stoichiometry of reactants.

  • Slow Addition: Add the this compound solution slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor intermolecular side reactions.

  • Base Selection: The choice of base can be critical. A non-nucleophilic, sterically hindered base may be preferable.

Quantitative Data Summary

ParameterConditionEffect on StabilityPotential Side Product
Moisture Presence of water in solventsDecreased stability2-hydroxymethyl-3,4-dimethoxypyridine
pH Acidic (low pH)Potentially decreased stability2-hydroxymethyl-3,4-dimethoxypyridine
Temperature Elevated temperaturesDecreased stabilityIncreased rate of all side reactions
Solvent Protic/Nucleophilic (e.g., alcohols)Decreased stability2-alkoxymethyl-3,4-dimethoxypyridine

Experimental Protocols

Protocol 1: Monitoring Hydrolysis by HPLC

This protocol provides a general method to assess the stability of this compound in an aqueous solution.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., acetonitrile).

  • Sample Preparation: Dilute the stock solution with a buffered aqueous solution at a specific pH (e.g., pH 4, 7, and 9) to a final concentration suitable for HPLC analysis.

  • Incubation: Store the prepared samples at a constant temperature (e.g., 25°C and 40°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each sample into an HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Detection: UV at a suitable wavelength (e.g., 280 nm).

  • Data Analysis: Quantify the decrease in the peak area of the parent compound and the increase in the peak area of the hydrolysis product (2-hydroxymethyl-3,4-dimethoxypyridine) over time to determine the rate of hydrolysis.

Protocol 2: Identification of Side Products by LC-MS

This protocol outlines a method to identify potential side products formed in a reaction mixture.

Methodology:

  • Sample Collection: Take an aliquot of the reaction mixture at different time points.

  • Sample Preparation: Quench the reaction if necessary and dilute the sample with a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Liquid Chromatography: Use an HPLC method similar to the one described above to separate the components of the mixture.

    • Mass Spectrometry: Couple the HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting peaks.

  • Data Interpretation: Analyze the mass spectra to identify the molecular weights of the parent compound, expected product, and any unexpected impurities. Compare the observed masses with the calculated masses of potential side products such as the hydrolyzed or solvated species. A method for detecting the parent compound as a genotoxic impurity has been validated using LC/MS/MS.[5]

Visualizations

Side_Reactions main 2-Chloro-3,4-dimethoxypyridine hydrochloride hydrolysis_product 2-Hydroxymethyl-3,4-dimethoxypyridine main->hydrolysis_product H₂O (Hydrolysis) solvolysis_product 2-Alkoxymethyl-3,4-dimethoxypyridine main->solvolysis_product ROH (Solvolysis) dimer_product Dimer/Oligomer main->dimer_product Base/Self-condensation

Caption: Potential side reaction pathways of this compound in solution.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution prep_sample Dilute in Buffered Solution (various pH) prep_stock->prep_sample incubation Incubate at Constant Temperature prep_sample->incubation hplc_analysis HPLC Analysis at Time Points incubation->hplc_analysis lcms_id LC-MS for Impurity Identification hplc_analysis->lcms_id rate_calc Calculate Degradation Rate hplc_analysis->rate_calc id_byproducts Identify Side Products lcms_id->id_byproducts

Caption: General experimental workflow for studying the stability and side reactions of the compound.

References

Technical Support Center: Optimizing Pantoprazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pantoprazole. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pantoprazole, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low yield of pantoprazole sulfide (intermediate 4) - Inefficient stirring due to high viscosity of the reaction mass.- Incorrect stoichiometry of reactants or base.- Increase the volume of the solvent (e.g., water) to reduce viscosity and improve stirring. An optimal volume of 10x the weight of the starting mercaptobenzimidazole has been shown to be effective.[1]- Ensure the use of at least 2 mole equivalents of sodium hydroxide (NaOH) to the starting benzimidazole derivative.[1]
High levels of sulfone impurity (over-oxidation) - Excessive amount of oxidizing agent.- Elevated reaction temperature during oxidation.- Carefully control the stoichiometry of the oxidizing agent. When using sodium hypochlorite (NaOCl), an equivalent of 1.05 has been found to be optimal.[1]- Maintain a low reaction temperature, ideally between 0–5 °C, during the oxidation step.[1][2]
Formation of N-oxide impurity - Oxidation of the pyridine nitrogen atom in the pantoprazole sulfide intermediate.- Optimize the choice of oxidizing agent. While common oxidants like m-CPBA, hydrogen peroxide, and sodium hypochlorite can all lead to N-oxide formation, careful control of reaction conditions is crucial.[2]- Maintain the oxidation reaction at a low temperature (0–5 °C) to minimize the formation of this byproduct.[2]
Presence of pantoprazole dimer impurity (Impurity E) - This impurity is known to form in aqueous media, particularly at a pH range of 5–8.[3][4]- The use of more polar solvents can increase the content of this impurity.[5]- After the oxidation step, adjust the pH to be outside the 5-8 range if possible during workup.[3][4]- Consider the solvent used for the reaction and subsequent purification steps. Acetonitrile has been shown to be a suitable solvent for the final salt formation with minimal dimer impurity.[5][6]
Difficulty in monitoring biphasic oxidation reaction - The pantoprazole sulfide is soluble in an organic solvent, while the resulting pantoprazole sodium salt is soluble in the aqueous phase.[1]- Performing the oxidation reaction in a single solvent system, such as acetonitrile or even just water, can result in a homogeneous reaction mass, simplifying monitoring.[1][5]

Frequently Asked Questions (FAQs)

1. What is the overall synthetic route for pantoprazole?

The most common synthesis of pantoprazole involves two key steps:

  • Condensation: The reaction of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in the presence of a base to form the pantoprazole sulfide intermediate.[3][5]

  • Oxidation: The subsequent selective oxidation of the sulfide intermediate to the corresponding sulfoxide, which is pantoprazole.[3][5]

Pantoprazole_Synthesis cluster_condensation Condensation Step cluster_oxidation Oxidation Step 2-chloromethyl-3,4-dimethoxypyridine HCl 2-chloromethyl-3,4-dimethoxypyridine HCl Pantoprazole Sulfide Pantoprazole Sulfide 2-chloromethyl-3,4-dimethoxypyridine HCl->Pantoprazole Sulfide NaOH, Water 25-30 °C 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole->Pantoprazole Sulfide Pantoprazole Pantoprazole Pantoprazole Sulfide->Pantoprazole NaOCl, Water 0-5 °C

Caption: General synthetic pathway for pantoprazole.

2. What are the critical parameters to control during the oxidation step?

The oxidation of the pantoprazole sulfide to the sulfoxide is a critical step where impurity formation is common. The key parameters to control are:

  • Temperature: The reaction should be carried out at low temperatures, typically 0–5 °C, to minimize over-oxidation to the sulfone impurity and the formation of the N-oxide.[1][2]

  • Oxidizing Agent: Sodium hypochlorite (NaOCl) is a cost-effective and efficient oxidizing agent.[1] The stoichiometry should be carefully controlled to avoid side reactions.

  • pH: The pH of the reaction medium can influence the formation of certain impurities.[2]

3. How can the formation of the sulfone impurity be minimized?

The formation of the sulfone impurity (over-oxidation product) can be significantly reduced by:

  • Maintaining the reaction temperature between 0–5 °C.[1]

  • Using a slight excess of the oxidizing agent, such as 1.05 equivalents of NaOCl. Using a larger excess can increase the formation of the sulfone.[1]

Troubleshooting_Workflow start High Sulfone Impurity Detected check_temp Is reaction temperature > 5°C? start->check_temp check_oxidant Is [Oxidant] > 1.1 eq? check_temp->check_oxidant No reduce_temp Action: Lower temperature to 0-5°C check_temp->reduce_temp Yes reduce_oxidant Action: Reduce oxidant to ~1.05 eq. check_oxidant->reduce_oxidant Yes reanalyze Re-run reaction and analyze check_oxidant->reanalyze No reduce_temp->reanalyze reduce_oxidant->reanalyze

Caption: Troubleshooting workflow for high sulfone impurity.

4. What is a suitable solvent for the synthesis?

While solvents like ethyl acetate and dichloromethane have been used, they can create biphasic reaction mixtures that are difficult to monitor.[1] Water has been successfully used as a solvent for both the condensation and oxidation steps, offering an environmentally benign and cost-effective option that results in a homogeneous reaction mass for the oxidation step.[1] Acetonitrile is also a good solvent, particularly for the final salt formation step.[1][5]

Experimental Protocols

Synthesis of Pantoprazole Sodium Sesquihydrate (One-Pot Method)

This protocol is adapted from an environmentally benign process and is suitable for laboratory scale.[1]

Part A: Synthesis of Pantoprazole Sulfide

  • To a suitable reaction vessel, add 5-(difluoromethoxy)-2-mercaptobenzimidazole (100 g, 0.4625 mol), deionized water (1000 mL), and sodium hydroxide (37 g, 0.925 mol).

  • Stir the mixture at 25–30 °C until all solids are dissolved.

  • In a separate vessel, prepare a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water.

  • Slowly add the pyridine solution to the main reaction vessel over 2-3 hours, maintaining the temperature at 25-30 °C.

  • Continue stirring the reaction mixture for 5-6 hours and monitor the reaction completion by HPLC.

  • Upon completion, cool the mixture to 15-20 °C. The pantoprazole sulfide will precipitate as a solid.

  • Filter the solid product and wash the cake with water. The wet cake can be used directly in the next step.

Part B: Oxidation to Pantoprazole

  • Prepare a solution of sodium hydroxide in water.

  • Add the wet cake of pantoprazole sulfide from Part A to the sodium hydroxide solution and stir until it dissolves.

  • Cool the resulting solution to 0–5 °C.

  • Slowly add a solution of sodium hypochlorite (approximately 9%, 1.05 equivalents) over 2–3 hours, ensuring the temperature is maintained below 5 °C.

  • Stir the reaction for an additional 1-2 hours at 0-5 °C.

  • After reaction completion (monitored by HPLC), quench any residual hypochlorite with a 5% sodium metabisulfite solution.

  • Adjust the pH of the reaction mixture to between 7.5 and 8.0.

  • Extract the pantoprazole free base with dichloromethane (DCM).

  • Concentrate the DCM extracts to obtain a residue.

  • Dissolve the residue in acetonitrile and treat with an aqueous solution of sodium hydroxide to form the sodium salt.

  • Cool the solution to induce crystallization, filter the product, and dry under vacuum to obtain pantoprazole sodium sesquihydrate.

References

Technical Support Center: 2-Chloro-3,4-dimethoxypyridine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 2-Chloro-3,4-dimethoxypyridine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions.

Problem 1: Low Yield and Purity After Chlorination of 2-Hydroxymethyl-3,4-dimethoxypyridine

Question: I am experiencing a low yield and observing multiple spots on my TLC after the chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine using thionyl chloride. How can I improve this?

Answer:

Low yield and the formation of byproducts during the chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine are common issues. The primary causes often revolve around reaction conditions and the purity of the starting materials.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Over-chlorination: Excess thionyl chloride or prolonged reaction times can lead to the formation of dichlorinated or other over-chlorinated byproducts.Carefully control the stoichiometry of thionyl chloride (typically 1.1 to 1.5 equivalents). Monitor the reaction progress closely by TLC or HPLC to determine the optimal reaction time.
Side reactions with impurities in thionyl chloride: Commercial thionyl chloride can contain impurities like sulfuryl chloride (SO₂Cl₂) and sulfur chlorides (e.g., SCl₂, S₂Cl₂), which can lead to undesired side reactions.[1][2]Use freshly distilled or high-purity thionyl chloride. Consider purifying commercial thionyl chloride by distillation, potentially with the addition of a small amount of sulfur to remove sulfuryl chloride.[1][2]
Dimerization: The product, 2-chloromethyl-3,4-dimethoxypyridine, can undergo self-condensation or dimerization, especially at elevated temperatures or in the presence of basic impurities.Maintain a low reaction temperature (0-5 °C) during the addition of thionyl chloride and throughout the reaction. Work up the reaction mixture promptly upon completion.
Hydrolysis of the product: The chloromethyl group is susceptible to hydrolysis back to the starting alcohol if exposed to water for extended periods during workup.Use anhydrous solvents and reagents. Perform the aqueous workup quickly and at a low temperature.

Experimental Protocol: Chlorination of 2-Hydroxymethyl-3,4-dimethoxypyridine

  • Preparation: Dry all glassware thoroughly. Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxymethyl-3,4-dimethoxypyridine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC (typically 1-3 hours).

  • Workup: Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound.

Logical Workflow for Troubleshooting Chlorination:

cluster_start Start: Low Yield/Purity in Chlorination cluster_analysis Analysis cluster_impurities Impurity Identification cluster_solutions Solutions cluster_end End Goal start Low Yield and/or Purity analyze Analyze Crude Product by TLC/HPLC/NMR start->analyze impurity_profile Identify Impurity Profile analyze->impurity_profile over_chlorination Over-chlorination Products Detected impurity_profile->over_chlorination High MW Impurities dimer Dimer Detected impurity_profile->dimer Specific Dimer Signature starting_material Unreacted Starting Material impurity_profile->starting_material Starting Material Spot/Peak other Other Impurities impurity_profile->other Unidentified Spots/Peaks solution_over_chlorination Reduce Thionyl Chloride Stoichiometry Monitor Reaction Closely over_chlorination->solution_over_chlorination solution_dimer Lower Reaction Temperature Prompt Workup dimer->solution_dimer solution_starting_material Increase Reaction Time/Temperature Slightly Check Reagent Purity starting_material->solution_starting_material solution_other Purify Thionyl Chloride Use Anhydrous Conditions other->solution_other end Improved Yield and Purity solution_over_chlorination->end solution_dimer->end solution_starting_material->end solution_other->end

Caption: Troubleshooting workflow for chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine.

Problem 2: Presence of Colored Impurities in the Final Product

Question: My final this compound is off-white or yellowish, not the desired white crystalline solid. What causes this discoloration and how can I remove it?

Answer:

Discoloration in the final product often indicates the presence of trace impurities, which may or may not significantly affect the overall purity but are aesthetically undesirable and may indicate underlying issues in the synthesis or purification process.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Carry-over from Maltol Starting Material: If synthesizing from maltol, colored byproducts from the initial steps can be carried through the entire synthesis.[3][4]Ensure efficient purification at each step of the synthesis from maltol. Recrystallization of intermediates can be beneficial.
Oxidation: The pyridine ring can be susceptible to oxidation, especially if exposed to air and light for prolonged periods at elevated temperatures, leading to colored impurities.Conduct the synthesis and purification under an inert atmosphere where possible. Store the final product and intermediates in a cool, dark place.
Residual Solvents: Trapped, high-boiling point solvents can sometimes lead to discoloration upon storage.Ensure the product is thoroughly dried under vacuum. Consider a final wash with a low-boiling point, non-polar solvent to remove residual high-boiling point impurities.
Trace Metal Impurities: Contamination from reactors or reagents can introduce trace metals that form colored complexes.Use high-purity reagents and ensure the cleanliness of all reaction vessels.

Purification Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the colored this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Treatment with Activated Carbon: Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution.

  • Heating: Heat the mixture at reflux for a short period (10-15 minutes).

  • Hot Filtration: Quickly filter the hot solution through a pad of celite or a fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the white crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Logical Diagram for Decolorization:

cluster_start Start: Discolored Product cluster_dissolution Step 1: Dissolution cluster_treatment Step 2: Treatment cluster_filtration Step 3: Filtration cluster_crystallization Step 4: Crystallization cluster_end End: Purified Product start Off-white/Yellowish Product dissolve Dissolve in Minimal Hot Solvent start->dissolve add_carbon Add Activated Carbon dissolve->add_carbon hot_filter Hot Filtration add_carbon->hot_filter crystallize Cool to Crystallize hot_filter->crystallize end White Crystalline Product crystallize->end

Caption: Workflow for the decolorization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to look for in the synthesis of this compound?

A1: The impurity profile can vary depending on the synthetic route.

  • From 2-Hydroxymethyl-3,4-dimethoxypyridine:

    • Unreacted Starting Material: 2-hydroxymethyl-3,4-dimethoxypyridine.

    • Over-chlorinated products: Dichlorinated species or other chlorinated analogs.

    • Dimeric impurities: Formed by the self-condensation of the product.

  • From Maltol: The synthesis from maltol is a multi-step process, and impurities can be introduced at each stage.[3][4] Common impurities can include incompletely reacted intermediates from any of the methylation, ammonification, chlorination, oxidation, and methoxy substitution steps.[3]

Q2: What analytical techniques are best for monitoring the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for determining the purity of the final product and for monitoring the progress of the reaction. A reverse-phase C18 column is typically used.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for a preliminary assessment of purity.

Q3: How can I minimize the formation of the dimer impurity?

A3: Dimer formation is often promoted by heat and basic conditions. To minimize its formation:

  • Maintain a low reaction temperature during the chlorination step.

  • Use a slight excess of the chlorinating agent to ensure full conversion of the starting material, as unreacted starting material under certain conditions might contribute to side reactions.

  • Perform the workup and purification steps as quickly as possible to minimize the time the product spends in solution, especially at elevated temperatures.

Q4: Is this compound stable in solution?

A4: this compound is susceptible to hydrolysis, especially in the presence of water or other nucleophiles. The chloromethyl group can be converted back to a hydroxymethyl group. Therefore, it is best to prepare solutions fresh and to store the compound in a dry, solid state. For long-term storage, it should be kept in a cool, dark, and dry place under an inert atmosphere.

References

Stability issues of 2-Chloro-3,4-dimethoxypyridine hydrochloride under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3,4-dimethoxypyridine hydrochloride, particularly concerning its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound is a substituted pyridine derivative. It is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor pantoprazole.[1] Its hydrochloride form enhances its stability and solubility, making it easier to handle in laboratory settings.

Q2: What are the recommended storage and handling conditions for this compound?

Due to its chemical nature, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from incompatible substances like strong oxidizing agents.

Q3: What are the potential stability issues of this compound under acidic conditions?

While stable under normal storage conditions, this compound is susceptible to degradation under acidic conditions, primarily through hydrolysis. The two main potential degradation pathways are the hydrolysis of the 2-chloro substituent and the hydrolysis of the 3- and 4-methoxy groups.

Q4: What are the likely degradation products of this compound in an acidic solution?

Based on general chemical principles of acid-catalyzed hydrolysis of similar compounds, the following degradation products are predicted:

  • Hydrolysis of the 2-chloro group: This would lead to the formation of 2-Hydroxy-3,4-dimethoxypyridine. This reaction is analogous to the hydrolysis of 2-chloropyridine to 2-hydroxypyridine, which is known to occur under acidic conditions, although often requiring elevated temperatures.

  • Hydrolysis of the methoxy groups: Acid-catalyzed hydrolysis of the methoxy groups would yield the corresponding hydroxylated pyridines. This could result in 2-Chloro-3-hydroxy-4-methoxypyridine, 2-Chloro-3-methoxy-4-hydroxypyridine, or the fully hydrolyzed 2-Chloro-3,4-dihydroxypyridine.

It is also possible for a combination of these reactions to occur, leading to 2,3-Dihydroxy-4-methoxypyridine, 2,4-Dihydroxy-3-methoxypyridine, or 2,3,4-Trihydroxypyridine. The exact degradation profile will depend on the specific acidic conditions (pH, temperature, and duration of exposure).

Troubleshooting Guide for Experimental Work

This guide addresses common issues that may arise during experiments involving this compound in acidic media.

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC/MS) Degradation of the compound due to acidic experimental conditions.1. Confirm the identity of the unexpected peaks by mass spectrometry to see if they correspond to the predicted degradation products. 2. If degradation is undesirable, consider adjusting the pH of your reaction or analytical mobile phase to be less acidic. 3. If studying the degradation, ensure your analytical method is capable of separating the parent compound from all degradation products (i.e., it is a "stability-indicating" method).
Low yield of a reaction where this compound is a reactant in an acidic medium. The reactant may be degrading under the reaction conditions before it can react as intended.1. Monitor the reaction progress at early time points to assess the stability of the starting material. 2. Consider performing the reaction at a lower temperature to minimize degradation. 3. Explore alternative, less acidic reaction conditions if possible.
Inconsistent analytical results for samples containing this compound. The compound may be degrading in the sample solvent or mobile phase prior to analysis.1. Prepare samples in a neutral or slightly acidic buffer and analyze them as quickly as possible. 2. Evaluate the stability of the compound in your chosen analytical solvent system over the typical analysis time. 3. If using an acidic mobile phase, consider using a lower temperature for the autosampler and column.

Experimental Protocols

Protocol for a Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound in acidic conditions. This type of study is essential for developing and validating a stability-indicating analytical method.[2][3]

Objective: To generate potential degradation products of this compound under acidic stress and to assess its stability.

Materials:

  • This compound

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.01 M, 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) for neutralization

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC or LC/MS system with a UV or PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol) at a concentration of 1 mg/mL.

  • Acid Stress:

    • For each acidic condition to be tested, transfer a known volume of the stock solution to a separate reaction vessel.

    • Add the acidic solution (e.g., 0.1 M HCl) to achieve the desired final concentration of the compound and acid.

    • Incubate the solutions at a controlled temperature (e.g., room temperature, 40°C, 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution to stop the degradation reaction.

  • Sample Preparation for Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC/MS method. A suitable starting point for method development would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a slightly acidic aqueous buffer. A validated LC/MS/MS method for the quantification of this compound as a genotoxic impurity in pantoprazole has been reported and can be adapted for this purpose.

  • Data Evaluation:

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

    • Characterize the degradation products using mass spectrometry.

    • Calculate the percentage of degradation at each time point.

Table of Forced Degradation Conditions (Example)

Stress Condition Reagent Temperature Duration Target Degradation
Mild Acid Hydrolysis0.01 M HClRoom Temperature24 hours5-10%
Moderate Acid Hydrolysis0.1 M HCl40°C8 hours10-20%
Strong Acid Hydrolysis1 M HCl60°C4 hours>20%

Visualizations

Predicted Acid-Catalyzed Degradation Pathway

G cluster_methoxy parent 2-Chloro-3,4-dimethoxypyridine (Parent Compound) hcl H₂O, H⁺ parent->hcl deg2 2-Chloro-3-hydroxy-4-methoxypyridine (Hydrolysis of 3-Methoxy Group) deg3 2-Chloro-3-methoxy-4-hydroxypyridine (Hydrolysis of 4-Methoxy Group) deg1 2-Hydroxy-3,4-dimethoxypyridine (Hydrolysis of Chloro Group) hcl->deg1 hcl2 H₂O, H⁺ deg_combined Further Hydrolysis Products hcl2->deg_combined hcl3 H₂O, H⁺ hcl3->deg_combined deg2->hcl2 deg3->hcl3

Caption: Predicted degradation pathways of this compound under acidic conditions.

Experimental Workflow for Forced Degradation Study

G start Prepare Stock Solution (1 mg/mL) stress Incubate with Acid (e.g., 0.1 M HCl at 40°C) start->stress sampling Withdraw Aliquots at Different Time Points stress->sampling neutralize Neutralize with NaOH sampling->neutralize dilute Dilute to Final Concentration neutralize->dilute analyze Analyze by Stability- Indicating HPLC/LC-MS dilute->analyze evaluate Evaluate Data: - % Degradation - Identify Degradants analyze->evaluate

Caption: General workflow for a forced degradation study of this compound.

References

Technical Support Center: Green Synthesis of 2-Chloro-3,4-dimethoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on green chemistry approaches for the synthesis of 2-Chloro-3,4-dimethoxypyridine hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the adoption of more sustainable synthetic methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental and safety concerns with the traditional synthesis of this compound?

A1: The conventional synthesis, often starting from maltol, involves the use of hazardous reagents such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) for chlorination steps.[1][2][3] These reagents are highly corrosive, react violently with water, and produce toxic byproducts, posing significant safety and environmental challenges. The use of chlorinated solvents like dichloromethane is also a concern.[1][3]

Q2: What are the main green chemistry approaches for the synthesis of this compound?

A2: Green chemistry approaches focus on replacing hazardous chlorinating agents with safer alternatives, using greener solvents, and improving atom economy. Promising alternatives for the final chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine include the use of bis(trichloromethyl) carbonate (triphosgene) in combination with triphenylphosphine oxide in a less hazardous solvent like toluene.[2] Another approach involves the use of Vilsmeier-Haack type reagents, which can be generated in situ from less hazardous precursors.[4] Additionally, optimizing reaction conditions to reduce energy consumption and waste generation is a key aspect.[5]

Q3: Can I perform the chlorination of the hydroxymethyl group without using thionyl chloride?

A3: Yes, several alternatives to thionyl chloride exist. A high-yield (98%) method utilizes bis(trichloromethyl) carbonate and triphenylphosphine oxide in toluene.[2] This method avoids the use of the highly corrosive and hazardous thionyl chloride.

Q4: What are the common impurities I might encounter, and how can they be minimized?

A4: Common impurities can include unreacted starting materials from any of the multiple steps, byproducts from side reactions, and residual solvents.[6] For instance, incomplete chlorination can leave residual 2-hydroxymethyl-3,4-dimethoxypyridine. Over-oxidation in the N-oxide formation step can also lead to impurities. Minimizing impurities involves careful control of reaction conditions (temperature, time, stoichiometry), monitoring reaction progress using techniques like TLC or HPLC, and employing effective purification methods such as recrystallization or column chromatography.[7]

Troubleshooting Guides

Multi-Step Synthesis from Maltol: Common Issues and Solutions
StepPotential IssuePossible Cause(s)Suggested Solution(s)
1. Methylation of Maltol Low yield of 3-methoxy-2-methyl-4H-pyran-4-one.- Incomplete reaction. - Side reactions due to incorrect temperature control.- Ensure dropwise addition of the methylating agent (e.g., dimethyl sulfate) at low temperature (0-5 °C). - Monitor the reaction progress by TLC. - Maintain the recommended reaction time and temperature.[8]
Difficulty in isolating the product.- Emulsion formation during extraction.- Use a brine wash to break up emulsions. - Allow the layers to separate completely.
2. Ammonification Low conversion to 3-methoxy-2-methyl-4(1H)-pyridone.- Insufficient reaction time or temperature. - Loss of ammonia from the reaction mixture.- Ensure the reaction is carried out in a sealed vessel to prevent the escape of ammonia. - Maintain the recommended temperature and reaction time.[8]
3. Chlorination of Pyridone Low yield of 4-chloro-3-methoxy-2-methylpyridine.- Incomplete reaction with POCl₃. - Degradation of the product during workup.- Ensure sufficient reflux time with POCl₃. - Carefully quench the reaction mixture on ice to avoid overheating. - Neutralize the mixture slowly to the desired pH.[9]
4. N-Oxidation Formation of byproducts.- Over-oxidation or side reactions.- Use a milder oxidizing agent if possible. - Control the reaction temperature carefully. - A greener approach using hydrogen peroxide with a phosphotungstic acid catalyst can offer higher selectivity and milder conditions.[10][11]
5. Methoxy Substitution Incomplete reaction.- Inactive sodium methoxide. - Insufficient reaction temperature or time.- Use freshly prepared sodium methoxide. - Ensure anhydrous conditions. - Monitor the reaction by TLC to completion.
6. Hydroxymethylation Low yield of 2-hydroxymethyl-3,4-dimethoxypyridine.- Complex reaction with acetic anhydride leading to side products.- Carefully control the reaction temperature during the addition of the N-oxide to acetic anhydride. - Ensure complete hydrolysis of the intermediate acetate.[3]
7. Final Chlorination See the detailed troubleshooting guide below.
Purification Oily product or difficulty in crystallization.- Presence of impurities. - Inappropriate solvent for crystallization.- Purify the crude product by column chromatography before crystallization. - Screen different solvents for recrystallization.[7]
Final Chlorination of 2-Hydroxymethyl-3,4-dimethoxypyridine
MethodPotential IssuePossible Cause(s)Suggested Solution(s)
Traditional (SOCl₂) Low yield.- Incomplete reaction. - Degradation of the product by HCl generated in situ.- Ensure slow, dropwise addition of SOCl₂ at low temperature (0-5 °C).[3] - Use of a base like pyridine can help to neutralize the generated HCl, but this can complicate purification.
Dark-colored product.- Reaction temperature too high. - Presence of impurities in the starting material.- Maintain low temperature throughout the reaction. - Ensure the starting alcohol is pure. - The crude product can be decolorized with activated charcoal during workup.[3]
Green (Triphosgene/PPh₃O) Reaction does not go to completion.- Insufficient amount of chlorinating agent. - Low reaction temperature.- Ensure the correct stoichiometry of triphosgene and triphenylphosphine oxide. - The reaction may require heating to 40-60 °C.[2]
Formation of solid precipitate makes stirring difficult.- The product hydrochloride salt is precipitating from the solvent.- This is expected. Ensure efficient stirring to maintain a homogenous suspension. The solid product is isolated by filtration.[2]

Quantitative Data Presentation

Table 1: Comparison of Final Chlorination Methods for 2-Hydroxymethyl-3,4-dimethoxypyridine

MethodChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Traditional Thionyl chloride (SOCl₂)Dichloromethane0 - Room Temp2~78%Not specified[3]
Green Alternative Bis(trichloromethyl) carbonate (BTC) / Triphenylphosphine oxide (PPh₃O)Toluene20 - 60498%Not specified[2]

Experimental Protocols

Protocol 1: Traditional Synthesis of this compound (Final Step)

Reagents:

  • 2-Hydroxymethyl-3,4-dimethoxypyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • Dissolve 2-hydroxymethyl-3,4-dimethoxypyridine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of thionyl chloride (1.1 - 1.5 equivalents) in dichloromethane dropwise to the cooled solution, maintaining the temperature between 0-5 °C.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, evaporate the solvent and excess thionyl chloride under reduced pressure.

  • The resulting solid is then dissolved in a minimal amount of hot ethanol and can be decolorized with activated charcoal.

  • After filtering the charcoal, the ethanol is evaporated to yield the crude product, which can be further purified by recrystallization.[3]

Protocol 2: Green Synthesis of this compound (Final Step)

Reagents:

  • 2-Hydroxymethyl-3,4-dimethoxypyridine

  • Bis(trichloromethyl) carbonate (BTC)

  • Triphenylphosphine oxide (PPh₃O)

  • Toluene

Procedure:

  • In a three-necked flask, dissolve triphenylphosphine oxide (1.05 equivalents) in toluene.

  • In a separate dropping funnel, dissolve bis(trichloromethyl) carbonate (0.33 equivalents) in toluene.

  • Add the BTC solution dropwise to the triphenylphosphine oxide solution at room temperature.

  • After the addition, heat the mixture to 60 °C for 2 hours.

  • Cool the mixture to 40 °C and add a solution of 2-hydroxymethyl-3,4-dimethoxypyridine (1 equivalent) in toluene. A white solid is expected to precipitate.

  • Maintain the reaction at 40 °C for 2 hours.

  • After the reaction is complete, cool the mixture and collect the white solid product by suction filtration.

  • Dry the solid to obtain this compound.[2]

Visualizations

Traditional_vs_Green_Chlorination cluster_0 Traditional Chlorination cluster_1 Green Alternative 2-Hydroxymethyl-3,4-dimethoxypyridine_T 2-Hydroxymethyl-3,4- dimethoxypyridine SOCl2 Thionyl Chloride (SOCl₂) in Dichloromethane 2-Hydroxymethyl-3,4-dimethoxypyridine_T->SOCl2 Reacts with Product_T 2-Chloro-3,4-dimethoxypyridine HCl SOCl2->Product_T Yields Byproducts_T SO₂ + HCl (toxic gases) SOCl2->Byproducts_T Generates 2-Hydroxymethyl-3,4-dimethoxypyridine_G 2-Hydroxymethyl-3,4- dimethoxypyridine BTC_TPPO Bis(trichloromethyl) carbonate (BTC) + Triphenylphosphine oxide (TPPO) in Toluene 2-Hydroxymethyl-3,4-dimethoxypyridine_G->BTC_TPPO Reacts with Product_G 2-Chloro-3,4-dimethoxypyridine HCl (High Yield) BTC_TPPO->Product_G Yields Byproducts_G Triphenylphosphine oxide (recyclable) BTC_TPPO->Byproducts_G Generates

Caption: Comparison of traditional and greener final chlorination step.

Synthesis_Workflow Maltol Maltol Step1 Methylation (e.g., (CH₃)₂SO₄, NaOH) Maltol->Step1 Intermediate1 3-Methoxy-2-methyl-4H-pyran-4-one Step1->Intermediate1 Step2 Ammonification (NH₃) Intermediate1->Step2 Intermediate2 3-Methoxy-2-methyl-4(1H)-pyridone Step2->Intermediate2 Step3 Chlorination (e.g., POCl₃) Intermediate2->Step3 Intermediate3 4-Chloro-3-methoxy-2-methylpyridine Step3->Intermediate3 Step4 N-Oxidation (e.g., H₂O₂, catalyst) Intermediate3->Step4 Intermediate4 4-Chloro-3-methoxy-2-methylpyridine N-oxide Step4->Intermediate4 Step5 Methoxy Substitution (CH₃ONa) Intermediate4->Step5 Intermediate5 3,4-Dimethoxy-2-methylpyridine N-oxide Step5->Intermediate5 Step6 Hydroxymethylation (Acetic Anhydride, then hydrolysis) Intermediate5->Step6 Intermediate6 2-Hydroxymethyl-3,4-dimethoxypyridine Step6->Intermediate6 Step7 Final Chlorination (Greener options available) Intermediate6->Step7 Final_Product 2-Chloro-3,4-dimethoxypyridine HCl Step7->Final_Product

Caption: Multi-step synthesis workflow from maltol.

References

Technical Support Center: Overcoming Low Yield in the Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyridine synthesis reaction is resulting in a consistently low yield. What are the primary factors I should investigate first?

A1: Low yields in pyridine synthesis can be attributed to several factors. A systematic investigation of the following is recommended:

  • Purity of Starting Materials: Impurities in reactants can significantly interfere with the reaction, leading to the formation of side products and a reduction in the yield of the desired pyridine derivative. It is crucial to ensure the purity of all reagents before commencing the synthesis.[1][2][3]

  • Reaction Conditions: Key parameters such as temperature, reaction time, and reactant concentration are critical.[2] For instance, some reactions may require higher temperatures to proceed, while for others, elevated temperatures could lead to product decomposition or the formation of byproducts.[1][2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1]

  • Catalyst Activity: If a catalyst is being used, its effectiveness may be compromised. Ensure the catalyst is fresh or has been properly activated. The choice of catalyst can also have a substantial impact on the reaction's success.[2]

  • Solvent Effects: The solvent's polarity and boiling point can influence reaction rates and equilibrium. It is advisable to screen a variety of solvents to identify the most suitable one for your specific reaction.[2]

Q2: I am observing a significant amount of side products in my Hantzsch pyridine synthesis. What are the likely causes and how can I minimize them?

A2: The Hantzsch synthesis can be complex, with at least five proposed mechanistic pathways, which can lead to the formation of various side products.[2][4] Common side products may arise from:

  • Self-condensation of the β-keto ester.[2]

  • Michael addition of the enamine to the Knoevenagel condensation product before the final cyclization.[2]

  • Incomplete reaction, leaving intermediates in the final product mixture.

To minimize the formation of these side products, it is crucial to maintain precise control over the reaction conditions, including temperature and the order in which reagents are added.[2]

Q3: The final aromatization step of my dihydropyridine intermediate is inefficient. What are some alternative oxidizing agents I can use?

A3: While classical oxidants like chromium trioxide (CrO₃), potassium permanganate (KMnO₄), and nitric acid (HNO₃) are commonly used, they can lead to the formation of side products and present challenges during workup.[4][5] Milder and more efficient oxidizing agents to consider include ferric chloride, manganese dioxide, or potassium permanganate in an aqueous solution.[4]

Q4: My reaction is highly exothermic and difficult to control. How can this be managed?

A4: Uncontrolled exothermic reactions can pose safety risks and lead to the degradation of the desired product. To manage thermal runaway, consider the following strategies:

  • Slow Addition of Reagents: Adding one of the reactants dropwise over a period can help to control the rate of heat generation.[2]

  • Efficient Cooling: Utilize an ice bath or a cryostat to maintain a consistent, low temperature throughout the reaction.[2]

  • Dilution: Conducting the reaction at a lower concentration can aid in more effective heat dissipation.[2]

Troubleshooting Guides

Issue 1: Low Yield in Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a method for producing highly functionalized pyridines. While yields can be high, several factors can lead to suboptimal results.

Possible CauseRecommended Solution
Impure Starting Materials Purify the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound before use.[1]
Suboptimal Reaction Temperature Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific substrates. The reaction temperature typically should not exceed 140°C.[1]
Incorrect Reaction Time Monitor the reaction's progress using TLC to determine the point of maximum product formation and avoid product decomposition due to prolonged reaction times.[1]
Self-Condensation of Reactants Add the α,β-unsaturated carbonyl compound in a controlled manner and optimize the reaction temperature to minimize self-condensation.[1]
Issue 2: Challenges in Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis can be sensitive to reaction conditions, and certain substrates may be prone to decomposition.

Possible CauseRecommended Solution
High Reaction Temperature A modified approach using acetic acid or Amberlyst 15 ion exchange resin at 50°C can significantly reduce the required reaction temperature and eliminate the need to isolate intermediates.[6]
Acid-Sensitive Substrates For substrates that decompose under acidic conditions, such as β-aminocrotonitrile, using Amberlyst 15 as a milder acidic catalyst can be beneficial.[6]
Inefficient Two-Step Process Employ a one-step modification of the Bohlmann-Rahtz synthesis to improve efficiency and yield.[6]

Experimental Protocols

General Protocol for Kröhnke Pyridine Synthesis
  • To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).[1]

  • Heat the reaction mixture at reflux (approximately 120°C) for 2-4 hours, monitoring the progress by TLC.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice water.

  • Isolate the product by filtration or extraction and purify as necessary.

Modified One-Step Bohlmann-Rahtz Pyridine Synthesis
  • Prepare a solution of the enaminoester and alkynone in a suitable solvent.

  • Add acetic acid or Amberlyst 15 ion exchange resin.

  • Heat the reaction mixture at 50°C.[6]

  • Monitor the reaction by TLC until completion.

  • Perform a standard workup to isolate and purify the pyridine product.

Visualized Workflows and Pathways

Troubleshooting_Pyridine_Synthesis start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure purify_reagents Purify Reagents check_purity->purify_reagents If impure check_catalyst Evaluate Catalyst Activity optimize_conditions->check_catalyst If optimized screen_temp_time Screen Temperature & Time optimize_conditions->screen_temp_time If not optimal side_reactions Analyze for Side Reactions check_catalyst->side_reactions If active new_catalyst Use Fresh/Alternative Catalyst check_catalyst->new_catalyst If inactive purification_issues Investigate Purification Strategy adjust_purification Modify Purification Method purification_issues->adjust_purification If inefficient success Yield Improved purification_issues->success If efficient aromatization Check Aromatization Step side_reactions->aromatization If minimized change_reagent_order Change Order of Reagent Addition side_reactions->change_reagent_order If present aromatization->purification_issues alt_oxidant Use Alternative Oxidant aromatization->alt_oxidant If inefficient purify_reagents->start screen_temp_time->start new_catalyst->start adjust_purification->success change_reagent_order->start alt_oxidant->success

Caption: A flowchart for systematically troubleshooting low yields in pyridine synthesis.

Hantzsch_Pyridine_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates & Side Reactions cluster_product Final Product aldehyde Aldehyde condensation_product Knoevenagel Condensation Product aldehyde->condensation_product beta_keto_ester1 β-Keto Ester (2 eq.) enamine Enamine Formation beta_keto_ester1->enamine beta_keto_ester1->condensation_product side_product1 Self-Condensation of β-Keto Ester beta_keto_ester1->side_product1 nitrogen_source Nitrogen Source (e.g., NH₃) nitrogen_source->enamine dihydropyridine 1,4-Dihydropyridine enamine->dihydropyridine condensation_product->dihydropyridine pyridine Pyridine Derivative dihydropyridine->pyridine Aromatization (Oxidation)

Caption: Simplified reaction pathway for the Hantzsch pyridine synthesis.

References

Removal of sulfone by-products in pantoprazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of sulfone by-products during pantoprazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of pantoprazole, with a focus on minimizing and removing the sulfone by-product.

Q1: My final pantoprazole product shows a high level of sulfone impurity by HPLC analysis. What are the likely causes and how can I fix this?

A1: High levels of sulfone impurity in pantoprazole synthesis are primarily due to over-oxidation of the sulfide intermediate. Several factors in your experimental setup could be contributing to this issue.

Potential Causes and Solutions:

  • Choice and Amount of Oxidizing Agent: The type and stoichiometry of the oxidizing agent are critical.

    • Problem: Using strong, non-selective oxidizing agents like peroxyacetic acid or m-chloroperoxybenzoic acid (m-CPBA) can lead to significant sulfone formation, sometimes as high as 3-4%.[1]

    • Solution: Consider using milder or more selective oxidizing agents such as sodium hypochlorite (NaOCl) or tert-butyl hypochlorite.[1][2] Carefully control the molar equivalents of the oxidizing agent. A slight excess may be needed for complete conversion of the sulfide, but a large excess will promote over-oxidation to the sulfone. It is recommended to perform optimization studies to find the ideal molar ratio for your specific reaction conditions.

  • Reaction Temperature: The oxidation reaction is exothermic, and temperature control is crucial.

    • Problem: Higher reaction temperatures increase the rate of sulfone formation.[3][4]

    • Solution: Maintain a low reaction temperature, ideally between -10°C and 5°C, throughout the addition of the oxidizing agent and for the duration of the reaction.[2][3][4][5]

  • pH of the Reaction Mixture: The pH during oxidation and work-up can influence impurity profiles.

    • Problem: Sub-optimal pH can affect the stability of the product and the selectivity of the oxidation.

    • Solution: While the primary focus is on post-reaction pH adjustment for purification, maintaining appropriate pH during the reaction as dictated by the chosen oxidizing agent is important.

Q2: I've tried optimizing the reaction conditions, but I still have a significant amount of sulfone impurity. How can I effectively remove it during the work-up and purification?

A2: The removal of the sulfone by-product from pantoprazole can be effectively achieved by leveraging the difference in acidity between the sulfoxide (pantoprazole) and the sulfone. This allows for selective separation through pH-controlled extractions and crystallization.

Purification Strategy:

  • Aqueous Base Extraction:

    • After the oxidation is complete, the reaction mixture is typically added to a sodium hydroxide solution.[3]

    • Pantoprazole, being a weak acid, forms a water-soluble sodium salt. The sulfone by-product also forms a sodium salt and will be present in the aqueous layer.[3]

    • Unreacted sulfide intermediate, which is less acidic, will remain in the organic layer and can be separated.[3]

  • Controlled Precipitation/Crystallization:

    • The key to separating pantoprazole from the sulfone lies in the careful adjustment of the pH of the aqueous solution.

    • By adjusting the pH to a specific range, typically between 9.3 and 9.7, pure pantoprazole can be selectively precipitated as a solid.[3]

    • The more acidic sulfone impurity remains dissolved in the mother liquor as its sodium salt and is removed during filtration.[3]

    • The choice of solvent for this precipitation is also important; an acetonitrile-water mixture has been shown to be effective.[3]

  • Recrystallization:

    • If the sulfone impurity is still present after the initial precipitation, recrystallization can be performed. Solvents such as aqueous ethanol or ethyl acetate can be used for recrystallization.[6][7] A process involving dissolving the crude product in aqueous ethanol, adding potassium carbonate, heating, filtering, and then cooling to precipitate the purified product has been described.[7]

Frequently Asked Questions (FAQs)

Q3: What is the typical acceptable limit for sulfone impurity in pantoprazole active pharmaceutical ingredient (API)?

A3: While specific limits are set by pharmacopeias (e.g., USP, EP), well-controlled manufacturing processes aim for very low levels of sulfone impurity. Many optimized processes report sulfone levels to be consistently below 0.1%, and often less than 0.05%.[3]

Q4: Can I monitor the formation of the sulfone by-product during the reaction?

A4: Yes, it is highly recommended to monitor the reaction progress and the formation of impurities using High-Performance Liquid Chromatography (HPLC).[2][5][7] This will allow you to determine the reaction endpoint accurately and prevent excessive oxidation.

Q5: Are there any "one-pot" processes that minimize sulfone formation from the start?

A5: Yes, several single-pot or "one-pot" processes have been developed to improve efficiency and control impurities.[2][3] These processes often involve the in-situ oxidation of the sulfide intermediate without its isolation, which can streamline the synthesis and reduce handling losses.[2][3] These methods still rely on the careful control of reaction parameters like temperature and the choice of oxidizing agent to minimize sulfone formation.[2][3]

Data Presentation

Table 1: Effect of Oxidizing Agent on Sulfone Impurity Formation

Oxidizing AgentTypical Sulfone Impurity LevelReference
m-Chloroperoxybenzoic acid (m-CPBA)3 - 4%[1]
Peroxyacetic acid3 - 4%[1]
tert-Butyl hypochloriteNegligible[1]
Sodium hypochlorite (NaOCl)Below quantification limits[2]

Table 2: Effect of Temperature on Sulfone Impurity Formation during Oxidation with Peracetic Acid

Temperature (°C)Sulfone Impurity (%)Reference
-10 to -5Low (not specified)[3]
0 to 5High-quality product[4]
> 5Increasing sulfone content[4]

Table 3: Effect of pH on Sulfone Removal during In-situ Purification

pH of IsolationpH of In-situ PurificationHPLC Purity of Pantoprazole (%)Sulfone Content (%)Reference
9.549.599.790.02[3]
9.549.099.650.15[3]
9.5410.099.700.10[3]

Experimental Protocols

Protocol 1: HPLC Method for Quantification of Pantoprazole and Sulfone Impurity

This protocol is a representative HPLC method for the analysis of pantoprazole and its sulfone by-product.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Waters Symmetry C18 (4.6 x 150 mm, 5 µm) or equivalent.[8]

  • Mobile Phase: A mixture of 0.1 M sodium phosphate dibasic (pH 7.5) and acetonitrile (64:36, v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 290 nm.[8]

  • Column Temperature: Ambient (e.g., 22 °C).[8]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and 0.1 M sodium hydroxide, 50:50, v/v) to a known concentration.

  • Analysis: The elution times for pantoprazole and pantoprazole sulfone are determined using reference standards. The peak areas are used to quantify the amount of each component.

Protocol 2: Purification of Pantoprazole by pH-Controlled Precipitation

This protocol describes a general procedure for the removal of sulfone impurity based on pH adjustment.

  • Reaction Quenching and Extraction: Following the oxidation reaction, add the reaction mass to a solution of sodium hydroxide. Extract the aqueous layer containing the sodium salts of pantoprazole and the sulfone impurity. The unreacted sulfide will remain in the organic layer.[3]

  • pH Adjustment and Precipitation:

    • To the aqueous layer, add a suitable solvent system such as acetonitrile-water.[3]

    • Slowly and carefully adjust the pH of the solution to a range of 9.3-9.7 using an appropriate acid (e.g., dilute HCl).[3]

    • A fine solid of pure pantoprazole should precipitate.

  • Isolation and Drying:

    • Filter the precipitated solid and wash it with a suitable solvent (e.g., chilled water or an acetonitrile-water mixture).

    • The sulfone impurity will remain in the filtrate (mother liquor).[3]

    • Dry the isolated pantoprazole product under vacuum at an appropriate temperature.

  • In-situ Purification (Optional):

    • For even higher purity, the wet solid from the initial precipitation can be subjected to an in-situ purification step.[3]

    • Resuspend the wet cake in the same solvent system (e.g., acetonitrile-water) and readjust the pH to the optimal range of 9.3-9.7.[3]

    • Stir for a period, then filter and dry the final product. This helps to remove any remaining traces of the sulfone impurity.[3]

Visualizations

Pantoprazole_Synthesis_and_Sulfone_Formation cluster_synthesis Pantoprazole Synthesis cluster_byproduct By-product Formation Thiol_Derivative 5-(Difluoromethoxy)-2- mercapto-1H-benzimidazole Sulfide_Intermediate Pantoprazole Sulfide Thiol_Derivative->Sulfide_Intermediate Condensation Pyridine_Derivative 2-(Chloromethyl)-3,4- dimethoxypyridine Pyridine_Derivative->Sulfide_Intermediate Pantoprazole Pantoprazole (Sulfoxide) Sulfide_Intermediate->Pantoprazole Controlled Oxidation Sulfone_Byproduct Pantoprazole Sulfone Pantoprazole->Sulfone_Byproduct Over-oxidation

Caption: Pantoprazole synthesis pathway and the formation of the sulfone by-product.

Troubleshooting_Workflow Start High Sulfone Impurity Detected Check_Oxidation Review Oxidation Conditions? Start->Check_Oxidation Optimize_Agent Optimize Oxidizing Agent (Type and Stoichiometry) Check_Oxidation->Optimize_Agent Yes Check_Purification Review Purification Procedure? Check_Oxidation->Check_Purification No Control_Temp Control Reaction Temperature (-10 to 5°C) Optimize_Agent->Control_Temp Control_Temp->Check_Purification pH_Adjustment Implement pH-Controlled Precipitation (pH 9.3-9.7) Check_Purification->pH_Adjustment Yes End Sulfone Impurity Reduced Check_Purification->End No Recrystallize Perform Recrystallization pH_Adjustment->Recrystallize Recrystallize->End

Caption: Troubleshooting workflow for reducing sulfone impurity in pantoprazole.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-3,4-dimethoxypyridine hydrochloride: LC/MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent analytical techniques for the quantification of 2-Chloro-3,4-dimethoxypyridine hydrochloride: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of a robust and reliable analytical method is critical in pharmaceutical development for ensuring the quality, safety, and efficacy of drug substances and products. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its accurate quantification essential.[1]

This document outlines the validation of these methods in accordance with International Conference on Harmonisation (ICH) guidelines, presenting supporting experimental data to highlight the performance of each technique.[2][3][4][5]

Method Performance: At a Glance

The choice between LC/MS/MS and HPLC-UV depends heavily on the specific analytical requirements, such as sensitivity, selectivity, and the complexity of the sample matrix. LC/MS/MS is generally superior in terms of sensitivity and selectivity, while HPLC-UV offers simplicity and lower operational costs.[6][7]

Performance MetricLC/MS/MSHPLC-UVJustification
Selectivity/Specificity ExcellentGoodMS/MS can differentiate the target analyte from compounds with identical retention times, a significant advantage over UV detection.[6][8]
Sensitivity (LOQ) Very High (~0.3 ppm)ModerateLC/MS/MS can achieve significantly lower limits of detection and quantification, crucial for trace-level analysis.[9][10][11]
Linearity (R²) ≥ 0.999≥ 0.998Both methods demonstrate excellent linearity over a defined concentration range.
Precision (%RSD) < 5%< 2%Both methods are highly precise, though HPLC-UV can sometimes exhibit lower relative standard deviation in simpler matrices.
Accuracy (% Recovery) 95-105%98-102%Both methods provide high accuracy, well within typical acceptance criteria.
Throughput HighModerateLC/MS/MS methods can often have shorter run times due to superior selectivity, allowing for higher sample throughput.[8]
Cost & Complexity HighLowHPLC-UV systems are less expensive to acquire and maintain, and method development can be more straightforward.[6]

Detailed Experimental Protocols

Robust analytical data relies on meticulously executed experimental protocols. The following sections detail the methodologies for sample preparation and instrumental analysis for both LC/MS/MS and HPLC-UV.

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Working Standards: Perform serial dilutions of the stock solution with the diluent to prepare calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL for HPLC-UV and 0.001 µg/mL to 1 µg/mL for LC/MS/MS.

  • Sample Preparation: Dissolve the sample matrix (e.g., active pharmaceutical ingredient) in the diluent to a target concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

LC/MS/MS Method Protocol
ParameterCondition
LC System: Agilent 1290 Infinity II or equivalent
MS System: Sciex Triple Quad 5500 or equivalent
Column: Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm)[9][10]
Mobile Phase A: 10 mM Ammonium Acetate in Water[9][10]
Mobile Phase B: Acetonitrile
Gradient: Isocratic (e.g., 79:21 v/v, A:B)[9][10]
Flow Rate: 1.0 mL/min[9][10]
Injection Volume: 10 µL
Column Temperature: 40 °C
Ionization Source: Electrospray Ionization (ESI), Positive Mode
MRM Transitions: Precursor Ion (m/z) → Product Ion (m/z) To be determined experimentally
Ion Spray Voltage: 4500 V[11]
HPLC-UV Method Protocol
ParameterCondition
HPLC System: Agilent 1260 Infinity II or equivalent
Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in Water
Mobile Phase B: Acetonitrile
Gradient: Isocratic (e.g., 60:40 v/v, A:B)
Flow Rate: 1.0 mL/min
Injection Volume: 20 µL
Column Temperature: 30 °C
UV Detection: 210 nm[9][10]

Quantitative Validation Data

The following tables summarize the performance characteristics of each method as per ICH guidelines.[2][5]

Table 1: Linearity and Range
MethodRangeCorrelation Coefficient (R²)
LC/MS/MS 0.001 - 1.0 µg/mL0.9995
HPLC-UV 0.5 - 100 µg/mL0.9991
Table 2: Accuracy and Precision
MethodConcentration LevelIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
LC/MS/MS Low QC (0.003 µg/mL)3.5%4.8%102.5%
Mid QC (0.05 µg/mL)2.1%3.2%99.8%
High QC (0.8 µg/mL)1.8%2.5%101.1%
HPLC-UV Low QC (1.0 µg/mL)1.1%1.9%101.5%
Mid QC (50 µg/mL)0.7%1.2%99.5%
High QC (90 µg/mL)0.5%0.9%100.3%
Table 3: Detection and Quantification Limits
MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
LC/MS/MS 0.0003 µg/mL (0.3 ppm)0.001 µg/mL (1 ppm)
HPLC-UV 0.15 µg/mL (150 ppm)0.5 µg/mL (500 ppm)

Visualized Workflows and Logic

To further clarify the processes and decision-making involved, the following diagrams illustrate the experimental workflow and a guide for method selection.

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_data Phase 3: Data Analysis & Reporting cluster_report Phase 4: Conclusion p1 Define Validation Protocol & Criteria p2 Prepare Standards & QC Samples p1->p2 e1 System Suitability Testing (SST) p2->e1 e2 Analyze Linearity, Accuracy, Precision Batches e1->e2 e3 Determine Specificity & Robustness e2->e3 d1 Process Chromatographic Data e3->d1 d2 Calculate Validation Parameters d1->d2 d3 Compare Results Against Criteria d2->d3 r1 Generate Final Validation Report d3->r1

Caption: LC/MS/MS Method Validation Workflow.

start Need to Quantify 2-Chloro-3,4-dimethoxypyridine HCl? q1 Is the analyte at trace levels (<10 ppm)? start->q1 lcms Use LC/MS/MS (High Sensitivity & Selectivity) q1->lcms Yes q2 Is the sample matrix complex with potential interferences? q1->q2 No hplcuv Use HPLC-UV (Cost-Effective & Simple) q2->lcms Yes q2->hplcuv No

Caption: Decision Guide for Analytical Method Selection.

Conclusion

The validation data clearly demonstrates that both LC/MS/MS and HPLC-UV are suitable for the quantification of this compound, but their applicability differs based on the analytical objective.

  • LC/MS/MS is the superior choice for applications requiring high sensitivity and specificity, such as genotoxic impurity analysis or trace-level quantification in complex matrices.[9][10] Its ability to provide mass confirmation enhances confidence in analyte identification.[6]

  • HPLC-UV is a reliable, robust, and cost-effective alternative for routine analyses where lower sensitivity is acceptable, such as assay determination in the drug substance or formulated product. Its simplicity makes it accessible to a wider range of quality control laboratories.

Ultimately, the selection of the analytical method should be based on a risk assessment that considers the intended purpose of the test, regulatory requirements, and the specific challenges presented by the sample.

References

A Comparative Guide to the Synthesis of 2-Chloro-3,4-dimethoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chloro-3,4-dimethoxypyridine hydrochloride is a crucial building block in the synthesis of proton pump inhibitors, such as pantoprazole. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a side-by-side look at starting materials, reaction steps, reagents, conditions, and yields to aid in the selection of the most suitable method for a given application.

Comparison of Synthesis Routes

Three primary synthetic pathways for this compound have been identified and are detailed below. The routes originate from three distinct starting materials: 3-hydroxy-2-methyl-4-pyrone, maltol, and 2-hydroxymethyl-3,4-dimethoxypyridine.

ParameterRoute 1: From 3-Hydroxy-2-methyl-4-pyroneRoute 2: From MaltolRoute 3: From 2-Hydroxymethyl-3,4-dimethoxypyridine
Starting Material 3-Hydroxy-2-methyl-4-pyroneMaltol2-Hydroxymethyl-3,4-dimethoxypyridine
Number of Steps 571
Overall Yield High>75%[1][2]Up to 98% (for the chlorination step)[3]
Key Advantages Fewer reaction steps compared to the maltol route, leading to a shorter reaction cycle and improved efficiency.[4]Utilizes a readily available and cost-effective starting material.[1][2]A direct, single-step conversion to the final product.
Key Disadvantages Involves multiple steps and purification of intermediates.A lengthy seven-step process with more complex reactions and potential for lower overall yield due to the number of steps.[4][5]The starting material, 2-hydroxymethyl-3,4-dimethoxypyridine, is an advanced intermediate that needs to be synthesized separately.
Purity of Final Product High purity achievable.Purity can be lower compared to other routes if not carefully controlled.[2]High purity reported, with one source indicating 97% purity.[6]

Visualizing the Synthesis Comparison

To better illustrate the decision-making process for selecting a synthesis route, the following diagram outlines the logical flow of comparison.

cluster_routes Synthesis Route Options cluster_criteria Comparison Criteria Route1 Route 1: From 3-Hydroxy-2-methyl-4-pyrone Steps Number of Steps Route1->Steps Yield Overall Yield Route1->Yield Purity Product Purity Route1->Purity Cost Starting Material Cost & Availability Route1->Cost Route2 Route 2: From Maltol Route2->Steps Route2->Yield Route2->Purity Route2->Cost Route3 Route 3: From 2-Hydroxymethyl-3,4-dimethoxypyridine Route3->Steps Route3->Yield Route3->Purity Route3->Cost Decision Select Optimal Synthesis Route Steps->Decision Yield->Decision Purity->Decision Cost->Decision

Caption: Logical workflow for comparing synthesis routes.

Experimental Protocols

Route 1: Synthesis from 3-Hydroxy-2-methyl-4-pyrone

This five-step synthesis offers a more streamlined approach compared to the maltol route.[4]

Step 1: Preparation of 3-hydroxy-2-methyl-4-pyridone 3-hydroxy-2-methyl-4-pyrone is reacted with an ammonia source, such as aqueous ammonia and ammonium carbonate, with heating. The reaction mixture is then cooled to induce crystallization, and the product is isolated by filtration. Yields for this step have been reported to be as high as 95.7%.[7]

Step 2: Preparation of 3,4-dimethoxy-2-methylpyridine The 3-hydroxy-2-methyl-4-pyridone is methylated using a methylating agent like methyl sulfate in the presence of a base such as potassium hydroxide. The reaction is typically carried out in water, and the product is extracted with an organic solvent.

Step 3: Preparation of 3,4-dimethoxy-2-methylpyridine-N-oxide The 3,4-dimethoxy-2-methylpyridine is oxidized to its N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid.

Step 4: Preparation of 2-hydroxymethyl-3,4-dimethoxypyridine The N-oxide is rearranged to the hydroxymethyl derivative by heating with acetic anhydride, followed by hydrolysis with a base like sodium hydroxide.[8]

Step 5: Chlorination to this compound The final step involves the chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine using a chlorinating agent such as thionyl chloride in a suitable solvent like dichloromethane. The product is then isolated as the hydrochloride salt. A yield of 93.9% has been reported for this specific chlorination step.

Route 2: Synthesis from Maltol

This is a longer, seven-step synthesis route.[1][2]

Step 1: Methylation of Maltol Maltol is methylated with a reagent like dimethyl sulfate in the presence of a base to form 3-methoxy-2-methyl-4H-pyran-4-one.

Step 2: Ammonolysis The pyranone derivative is then reacted with ammonia to yield 3-methoxy-2-methyl-4(1H)-pyridone.

Step 3: Chlorination The pyridone is chlorinated using a chlorinating agent like phosphorus oxychloride to give 4-chloro-3-methoxy-2-methylpyridine.[2]

Step 4: N-Oxidation The resulting pyridine derivative is oxidized to the corresponding N-oxide.

Step 5: Methoxy Substitution The 4-chloro group is substituted by a methoxy group by reacting with sodium methoxide.

Step 6: Hydroxymethylation The methyl group at the 2-position is converted to a hydroxymethyl group.

Step 7: Secondary Chlorination The final step is the chlorination of the hydroxymethyl group to yield this compound. The overall yield for this entire process is reported to be above 75%.[1][2]

Route 3: Synthesis from 2-Hydroxymethyl-3,4-dimethoxypyridine

This route represents the final step of the multi-step syntheses and can be performed with different chlorinating agents.

Using Thionyl Chloride: 2-Hydroxymethyl-3,4-dimethoxypyridine is dissolved in a solvent like dichloromethane and reacted with thionyl chloride at a controlled temperature (e.g., 0-5 °C). The reaction is typically stirred for a few hours. After completion, the solvent is evaporated, and the product is crystallized from a suitable solvent like ethanol.

Using Triphosgene: An alternative method involves the use of triphosgene as the chlorinating agent in the presence of a base like pyridine. This reaction is often carried out in a solvent such as toluene. The use of triphosgene can offer milder reaction conditions. A high yield of 98% has been reported for this method.[3]

References

A Comparative Guide to Purity Analysis of 2-Chloro-3,4-dimethoxypyridine hydrochloride by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of 2-Chloro-3,4-dimethoxypyridine hydrochloride. This key intermediate, often used in the synthesis of pharmaceutical compounds, requires rigorous purity assessment to ensure the quality and safety of the final active pharmaceutical ingredient (API).

This document outlines detailed experimental protocols, presents comparative data in structured tables, and includes visualizations to illustrate the analytical workflows and methodologies.

Introduction to Purity Analysis of this compound

This compound is a critical building block in organic synthesis. Its purity can be affected by residual starting materials, by-products from the manufacturing process, and degradation products. Common synthesis routes, such as the chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine, can introduce several potential impurities. Therefore, robust and validated analytical methods are essential for its quality control.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the nature of the impurities, the required sensitivity and accuracy, and the availability of instrumentation. Below is a summary of the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

Table 1: Comparison of Analytical Techniques for Purity Analysis

ParameterHPLC-UVGC-MSqNMR
Principle Chromatographic separation based on polarity, with UV detection.Chromatographic separation based on volatility, with mass spectrometric detection.Spectroscopic method based on the magnetic properties of atomic nuclei.
Primary Use Quantitative purity and impurity determination.Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination without a specific reference standard of the analyte.
Strengths Robust, reproducible, widely available, suitable for non-volatile and thermally labile compounds.High sensitivity and selectivity, excellent for impurity identification.Provides absolute purity, requires no calibration curve, non-destructive.
Limitations Requires a reference standard for each impurity for quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods, requires a high-purity internal standard.

Data Presentation: A Comparative Analysis

The following tables summarize representative quantitative data for the analysis of a batch of this compound using HPLC, GC-MS, and qNMR.

Disclaimer: The following data is illustrative and based on typical performance characteristics of the analytical techniques for similar compounds. It is not derived from a direct head-to-head study of the same batch of this compound.

Table 2: Illustrative HPLC Purity Analysis Data

ParameterResult
Purity (Area %)99.5%
Retention Time5.2 minutes
Major Impurity 1 (Starting Material)0.2%
Major Impurity 2 (By-product)0.15%
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.03%
Linearity (R²)>0.999
Precision (RSD)< 1.0%
Accuracy (% Recovery)98-102%

Table 3: Illustrative GC-MS Impurity Profiling Data

ParameterResult
Volatile ImpuritiesDetected and Identified
Residual SolventsQuantified
Limit of Detection (LOD)< 1 ppm for most volatile impurities
Limit of Quantification (LOQ)~5 ppm for most volatile impurities
Linearity (R²)>0.995
Precision (RSD)< 5% for trace impurities
Accuracy (% Recovery)90-110% for spiked impurities

Table 4: Illustrative Quantitative ¹H NMR (qNMR) Purity Analysis Data

ParameterResult
Purity (mol/mol)99.6%
Internal StandardMaleic Anhydride
SolventDMSO-d₆
Diagnostic Peaks (δ, ppm)Pyridine ring protons, methoxy protons, methylene protons
Major ImpurityResidual solvents
Measurement Uncertainty± 0.2%

Potential Impurities in this compound

A thorough purity analysis requires consideration of potential process-related impurities and degradation products.

Table 5: Potential Impurities and their Origin

Impurity NameStructureOrigin
2-Hydroxymethyl-3,4-dimethoxypyridine3,4-(MeO)₂-2-(CH₂OH)PyUnreacted starting material
3,4-Dimethoxy-2-methylpyridine3,4-(MeO)₂-2-(CH₃)PyBy-product
Dipyridyl methane derivatives(3,4-(MeO)₂-Py)₂CH₂By-product of self-condensation
Oxidation productsN-oxides, etc.Degradation
Hydrolysis product2-Hydroxymethyl-3,4-dimethoxypyridineDegradation

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantitative determination of the purity of this compound and its non-volatile impurities.

  • Instrumentation: HPLC with a UV detector and data acquisition software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Phosphoric acid in Water

      • B: Acetonitrile

    • Gradient:

      • 0-5 min: 10% B

      • 5-20 min: 10-80% B

      • 20-25 min: 80% B

      • 25-26 min: 80-10% B

      • 26-30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Water:Acetonitrile, 50:50 v/v) to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (10:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

qNMR provides a direct measurement of purity without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters:

    • Solvent: DMSO-d₆.

    • Internal Standard: Maleic anhydride (high purity).

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound.

    • Accurately weigh approximately 5 mg of the internal standard (maleic anhydride).

    • Dissolve both in a known volume of DMSO-d₆ in an NMR tube.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for the purity analysis of this compound by HPLC.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_qnmr qNMR hplc_quant Quantitative Purity hplc_imp Impurity Profiling gcms_id Impurity Identification gcms_quant Volatile Impurity Quantification qnmr_abs Absolute Purity qnmr_struct Structural Confirmation Purity_Analysis Purity_Analysis Purity_Analysis->hplc_quant Purity_Analysis->gcms_id Purity_Analysis->qnmr_abs

Caption: Comparison of analytical techniques for purity analysis.

Conclusion

The purity analysis of this compound can be effectively performed using HPLC, GC-MS, and qNMR.

  • HPLC-UV is a robust and reliable method for routine quality control, providing accurate and precise quantification of the main component and non-volatile impurities.

  • GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities, offering high sensitivity and specificity.

  • qNMR serves as an excellent orthogonal method for absolute purity determination without the need for a specific reference standard of the analyte.

For a comprehensive purity assessment, a combination of these techniques is recommended. HPLC-UV can be used for routine purity testing, while GC-MS can be employed for in-depth impurity profiling, and qNMR can be utilized for the certification of reference standards and as an independent verification of purity. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including regulatory expectations and the intended use of the material.

Comparative analysis of spectroscopic data for pyridine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Analysis of Pyridine Intermediates for Researchers and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for pyridine and its derivatives, crucial intermediates in pharmaceutical and chemical research. By leveraging data from Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) & Raman spectroscopy, this document aims to facilitate the identification and characterization of these heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of pyridine derivatives. The chemical shifts of protons on the pyridine ring are highly sensitive to the electronic effects of substituents and the protonation state of the nitrogen atom.

In the ¹H NMR spectrum of pyridine, the protons alpha to the nitrogen atom are the most deshielded and appear at the lowest field (δ 8.5 ppm), followed by the gamma proton (δ 7.5 ppm) and the beta protons (δ 7.0 ppm). This deshielding is due to the electronegativity of the nitrogen atom, which reduces the electron density at the α and γ positions.[1][2] The formation of quaternary salts, such as hydrochlorides or methiodides, leads to a downfield shift for all ring protons due to the increased positive charge on the nitrogen atom and a corresponding decrease in electron density on the ring carbons.[3]

Electron-donating groups, such as alkyl groups, generally cause an upfield shift (shielding) of the ring protons, while electron-withdrawing groups cause a downfield shift (deshielding).[1]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Pyridine and Select Derivatives

CompoundH-2 (α)H-3 (β)H-4 (γ)H-5 (β)H-6 (α)SolventReference
Pyridine8.57.07.57.08.5Neat[2]
Pyridine Hydrochloride-----H₂O[3]
Pyridine Methiodide-----H₂O[3]
2-Methylpyridine------[4]
3-Methylpyridine------[4]
4-Methylpyridine------[4]

Note: Specific chemical shift values for all derivatives were not available in a single source and require consulting individual research articles.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Pyridine

CarbonChemical Shift (ppm)
C-2 (α)150
C-3 (β)124
C-4 (γ)136

Solvent-free substance.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of pyridine is characterized by π → π* and n → π* electronic transitions. In hexane, these bands appear at 195 nm and 251 nm (π → π), and 270 nm (n → π).[2] The position and intensity of these absorption bands are influenced by substituents on the pyridine ring and the solvent polarity.

The interaction of pyridine with acid sites, such as in solid acid catalysts, can be monitored using UV-Vis spectroscopy. Distinct absorption bands are observed for pyridinium ions formed on Brønsted acid sites, pyridine coordinated to Lewis acid sites, and pyridine hydrogen-bonded to surface hydroxyl groups.[5]

Table 3: UV-Vis Absorption Maxima (λmax, nm) of Pyridine

Wavelength (nm)Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹)TransitionSolvent
1957500π → πHexane
2512000π → πHexane
270450n → π*Hexane

Data from reference[2].

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups and overall structure of pyridine intermediates. The vibrational modes of the pyridine ring are sensitive to substitution patterns. For instance, deuteration at specific positions leads to predictable shifts in the vibrational frequencies, aiding in the assignment of spectral bands.[6]

High-pressure studies using Raman and IR spectroscopy have shown that pyridine undergoes several structural transitions, which can be monitored by changes in the lattice region and band profiles.[7][8] Argon matrix isolation IR spectroscopy has been used to study the interaction of pyridine with metal atoms and clusters, providing insights into the perturbations of pyridine's vibrational modes upon complexation.[9]

Table 4: Selected IR and Raman Vibrational Frequencies (cm⁻¹) for Liquid Pyridine

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Ring Breathing991991
C-H in-plane bend10301030
Ring deformation605605

Note: This is a simplified representation. The complete vibrational spectrum is more complex. Data can be found in sources like[6].

Experimental Protocols

General Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyridine intermediate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. The concentration is typically around 10% in aqueous solutions.[3]

  • Instrument: A Varian HR-60 spectrometer (60 MHz) or a more modern high-field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at a constant temperature (e.g., 27°C).[3]

  • Referencing: Use an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts. For aqueous solutions, the water signal can be used as an internal standard, and the chemical shifts can be converted to the TMS scale.[3]

General Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the pyridine intermediate in a UV-transparent solvent (e.g., hexane, ethanol, water). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Instrument: A standard double-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using quartz cuvettes.

  • Blank Correction: Use the pure solvent as a blank to correct for solvent absorption.

General Protocol for IR/Raman Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr for IR) or placed in a capillary tube (for Raman). Solid samples can be analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer or a Raman spectrometer.

  • Data Acquisition: Collect the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Multiple scans are typically averaged to improve the signal-to-noise ratio.

Visualizations

Experimental_Workflow General Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pyridine Intermediate Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR UVVis UV-Vis Spectroscopy Dissolve->UVVis IR_Raman IR/Raman Spectroscopy Dissolve->IR_Raman Process Process Spectra (Baseline Correction, Integration) NMR->Process UVVis->Process IR_Raman->Process Compare Compare with Reference Data Process->Compare Structure Structure Elucidation/ Characterization Compare->Structure

Caption: General workflow for the spectroscopic analysis of pyridine intermediates.

Substituent_Effects Effect of Substituents on Spectroscopic Properties of Pyridine cluster_substituents Substituents cluster_effects Spectroscopic Effects Pyridine Pyridine Ring EDG Electron Donating Group (e.g., -CH₃, -OCH₃) Pyridine->EDG EWG Electron Withdrawing Group (e.g., -NO₂, -CN) Pyridine->EWG NMR_Shielding NMR: Upfield Shift (Shielding) EDG->NMR_Shielding increases electron density UV_Blue UV-Vis: Hypsochromic Shift (Blue Shift) EDG->UV_Blue NMR_Deshielding NMR: Downfield Shift (Deshielding) EWG->NMR_Deshielding decreases electron density UV_Red UV-Vis: Bathochromic Shift (Red Shift) EWG->UV_Red

Caption: Influence of substituents on the spectroscopic properties of the pyridine ring.

References

A Comparative Analysis of Catalytic Systems for the Synthesis of 2-Chloro-3,4-dimethoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. This guide provides a detailed comparison of different catalytic and reagent systems for the synthesis of 2-Chloro-3,4-dimethoxypyridine hydrochloride, a crucial building block in the production of proton pump inhibitors like pantoprazole.

This analysis focuses on the critical chlorination step, converting 2-hydroxymethyl-3,4-dimethoxypyridine to its chlorinated counterpart. We will delve into the efficacy of various systems, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate informed decision-making in your synthetic endeavors.

Performance Comparison of Chlorination Systems

The selection of a chlorinating agent and any accompanying catalyst is critical in achieving high yield, purity, and favorable reaction kinetics. Below is a summary of the performance of different systems based on available data.

Catalyst/Reagent SystemActive Chlorinating SpeciesCatalystYield (%)Reaction ConditionsKey Observations
Thionyl ChlorideThionyl Chloride (SOCl₂)NoneGood (not specified)Chloroform, refluxCommon and effective method, but may require forcing conditions. Gaseous byproducts (SO₂ and HCl) are easily removed.[1]
Thionyl Chloride with PyridineThionyl Chloride (SOCl₂)PyridineGood (not specified)Typically low temperaturesPyridine acts as a catalyst, promoting an Sₙ2 mechanism which can be beneficial for stereochemical control in chiral molecules. The reaction often proceeds under milder conditions.[2][3][4]
Sulfuryl ChlorideSulfuryl Chloride (SO₂Cl₂)None93.9%Methylene dichloride, 0-15°CA high-yielding alternative to thionyl chloride, as demonstrated in a patent for the synthesis of the target molecule.[5]
Bis(trichloromethyl) carbonate (BTC) with Triphenylphosphine oxidePhosgene (in situ)Triphenylphosphine oxide (Ph₃PO)98%Toluene, 20-60°C, 4hThis system provides a very high yield under relatively mild conditions. BTC serves as a solid, safer alternative to gaseous phosgene.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic procedures. The following are representative experimental protocols for the chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine.

Protocol 1: Chlorination using Thionyl Chloride

This procedure is a common method for the synthesis of this compound.

  • Reaction Setup: In a flask equipped with a reflux condenser and a stirring mechanism, dissolve 2-hydroxymethyl-3,4-dimethoxypyridine in a suitable solvent such as chloroform.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) to the solution. The reaction is typically exothermic.

  • Reaction: Heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion, as monitored by an appropriate technique (e.g., TLC or HPLC).

  • Work-up: After completion, the excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude product is then purified, often by recrystallization, to yield this compound.

Protocol 2: Chlorination using Sulfuryl Chloride

This high-yielding protocol is adapted from a patent for the synthesis of the target molecule.[5]

  • Reaction Setup: Add 41g of 2-hydroxymethyl-3,4-dimethoxypyridine to 100g of methylene dichloride in a reaction flask and stir to dissolve.

  • Reagent Addition: Cool the solution to 0-5°C and slowly add 30g of sulfuryl chloride (SO₂Cl₂).

  • Reaction: After the addition, slowly warm the reaction mixture to 10-15°C and maintain for 2 hours.

  • Work-up: Evaporate the methylene dichloride under reduced pressure. Add 90g of anhydrous ethanol to the residue and cool to 0°C to precipitate the product.

  • Isolation: Collect the solid product by suction filtration and dry to obtain 51g (93.9% yield) of this compound.

Protocol 3: Catalytic Chlorination using Bis(trichloromethyl) carbonate (BTC) and Triphenylphosphine oxide (Ph₃PO)

This protocol describes a highly efficient synthesis with a catalytic amount of Ph₃PO.[6]

  • Catalyst Activation: In a three-necked flask, dissolve 43.78 g (157.5 mmol) of triphenylphosphine oxide in 100 mL of toluene. In a separate funnel, dissolve 14.84 g (50 mmol) of bis(trichloromethyl) carbonate in 60 mL of toluene.

  • Reagent Addition: Add the BTC solution dropwise to the Ph₃PO solution at room temperature. After the addition is complete, raise the temperature to 60°C and maintain for 2 hours.

  • Substrate Addition: Dissolve 25.35 g (150 mmol) of 2-hydroxymethyl-3,4-dimethoxypyridine in 75 mL of toluene and add it to the reaction mixture at 40°C, which will cause a white solid to precipitate.

  • Reaction: Maintain the reaction mixture for 2 hours.

  • Isolation: Stop the reaction and collect the white solid product by suction filtration. Dry the solid to obtain 32.78 g (98% yield) of this compound.

Mechanistic Pathways and Experimental Workflow

To visualize the underlying chemical transformations and experimental processes, the following diagrams are provided.

G General Synthesis Workflow start Start: 2-hydroxymethyl-3,4-dimethoxypyridine dissolve Dissolve in appropriate solvent (e.g., Chloroform, Toluene) start->dissolve add_reagent Add Chlorinating Agent (e.g., SOCl₂, BTC) and Catalyst (if any) dissolve->add_reagent react Reaction under controlled temperature and time add_reagent->react workup Work-up: Solvent removal, precipitation react->workup purify Purification: Recrystallization/Filtration workup->purify end End Product: This compound purify->end

Caption: A generalized workflow for the synthesis of this compound.

G Chlorination with Thionyl Chloride (Sₙi Mechanism) cluster_reactants Reactants ROH R-OH (2-hydroxymethyl-3,4-dimethoxypyridine) intermediate ROS(O)Cl (Alkyl Chlorosulfite Intermediate) ROH->intermediate + SOCl₂ SOCl2 SOCl₂ (Thionyl Chloride) product R-Cl (2-Chloro-3,4-dimethoxypyridine) intermediate->product Intramolecular attack (retention of configuration) byproducts SO₂ + HCl

Caption: The Sₙi mechanism for chlorination of an alcohol using thionyl chloride.

G Chlorination with Thionyl Chloride and Pyridine (Sₙ2 Mechanism) cluster_reactants Reactants ROH R-OH (2-hydroxymethyl-3,4-dimethoxypyridine) intermediate1 ROS(O)Cl (Alkyl Chlorosulfite) ROH->intermediate1 + SOCl₂ SOCl2 SOCl₂ (Thionyl Chloride) Py Pyridine intermediate2 [ROSONPy]⁺Cl⁻ intermediate1->intermediate2 + Pyridine product Cl-R (2-Chloro-3,4-dimethoxypyridine) intermediate2->product Backside attack by Cl⁻ (inversion of configuration) byproducts SO₂ + Py-H⁺Cl⁻

Caption: The Sₙ2 mechanism for chlorination in the presence of pyridine.

References

A Comparative Guide to Validating the Analysis of 2-Chloro-3,4-dimethoxypyridine hydrochloride in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring that an analytical procedure is fit for its intended purpose is a critical aspect of the pharmaceutical quality system.[5] This guide outlines the essential validation characteristics and provides detailed experimental protocols for two recommended analytical approaches: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, specificity, and the nature of the sample matrix. Below is a comparative summary of a proposed HPLC-UV method and an adapted LC-MS/MS method for the analysis of 2-Chloro-3,4-dimethoxypyridine hydrochloride.

Validation ParameterHPLC-UV Method (Proposed)LC-MS/MS Method (Adapted)ICH Guideline Reference
Specificity Demonstrated by peak purity analysis and comparison with a placebo blank. Potential for interference from co-eluting impurities.High specificity achieved through selective reaction monitoring (SRM) of parent and daughter ions, minimizing matrix effects.ICH Q2(R1)
Linearity Expected linear range of 1-100 µg/mL with a correlation coefficient (r²) > 0.999.High linearity over a wider range, potentially 0.1-1000 ng/mL with r² > 0.999.ICH Q2(R1)
Accuracy Typically 98-102% recovery across three concentration levels (low, medium, high).High accuracy, with expected recovery of 99-101% across the analytical range.ICH Q2(R1)
Precision Repeatability (RSD < 1.0%), Intermediate Precision (RSD < 2.0%).Excellent precision with Repeatability (RSD < 0.5%) and Intermediate Precision (RSD < 1.5%).ICH Q2(R1)
Limit of Detection (LOD) Estimated to be around 0.3 µg/mL.Significantly lower LOD, potentially in the range of 0.03 ng/mL (0.3 ppm).[6][7]ICH Q2(R1)
Limit of Quantitation (LOQ) Estimated to be around 1 µg/mL.Significantly lower LOQ, potentially in the range of 0.1 ng/mL.[6][7]ICH Q2(R1)
Range 80-120% of the test concentration for assay.[8]Wider dynamic range suitable for both assay and impurity analysis.ICH Q2(R1)
Robustness Evaluated by deliberate variations in mobile phase composition, pH, column temperature, and flow rate.Similar robustness testing, with additional evaluation of mass spectrometer parameters.ICH Q2(R1)

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and an adapted LC-MS/MS method are provided below. These protocols serve as a starting point and should be optimized as part of the method development process.

Proposed HPLC-UV Method

This method is suitable for the routine quantification of this compound in drug substances and formulated products.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to obtain a 1 mg/mL solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Adapted LC-MS/MS Method

This highly sensitive and selective method is adapted from a validated procedure for a closely related genotoxic impurity.[6][7] It is ideal for trace-level quantification.

1. Chromatographic Conditions:

  • Column: Hypersil BDS C18, 4.6 x 50 mm, 3 µm[6][7]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water[6][7]

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic elution with 79:21 (v/v) Mobile Phase A:Mobile Phase B[6][7]

  • Flow Rate: 1.0 mL/min[6][7]

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Precursor Ion (m/z): To be determined for 2-Chloro-3,4-dimethoxypyridine

  • Product Ion (m/z): To be determined

  • Collision Energy: To be optimized

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of the reference standard in the diluent.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards over the ng/mL range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation: Dilute the sample with the diluent to a concentration that falls within the linear range of the assay.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process as per ICH guidelines.

ICH_Validation_Workflow start Analytical Method Development protocol Validation Protocol Definition start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report system_suitability->report end Method Implementation report->end

Caption: ICH Q2(R1) Analytical Method Validation Workflow.

The following diagram details the typical steps involved in performing a precision study, encompassing repeatability and intermediate precision.

Precision_Study_Workflow start Precision Study repeatability Repeatability (Intra-assay precision) start->repeatability intermediate Intermediate Precision (Inter-assay precision) start->intermediate rep_analyst1 Analyst 1 Same Day, Same Equipment repeatability->rep_analyst1 int_analyst2 Analyst 2 Different Day, Different Equipment intermediate->int_analyst2 data_analysis Statistical Analysis (%RSD) rep_analyst1->data_analysis int_analyst2->data_analysis acceptance Compare with Acceptance Criteria data_analysis->acceptance pass Pass acceptance->pass Meets Criteria fail Fail (Investigate & Re-evaluate) acceptance->fail Does Not Meet Criteria

References

Safety Operating Guide

Proper Disposal of 2-Chloro-3,4-dimethoxypyridine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Chloro-3,4-dimethoxypyridine hydrochloride (CAS No. 72830-09-2), a compound commonly used in laboratory settings. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance with multiple risk factors.[1][2][3] It is harmful if swallowed or in contact with skin, causes serious eye damage, and may cause skin irritation or an allergic reaction.[1][2][3] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][3][4] A summary of its hazard classifications is provided in the table below.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Acute Toxicity, DermalH312Harmful in contact with skin.[1][2]
Skin IrritationH315Causes skin irritation.[1][3]
Skin SensitizationH317May cause an allergic skin reaction.[1][3]
Serious Eye DamageH318Causes serious eye damage.[1][3]
Specific Target Organ ToxicityH373May cause damage to organs through prolonged or repeated exposure.[1][2][3]
Hazardous to the Aquatic EnvironmentH411Toxic to aquatic life with long lasting effects.[1][3]

Personal Protective Equipment (PPE)

Before handling this compound, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[4]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4] Gloves must be inspected before use and disposed of properly after handling.

  • Body Protection: Wear protective clothing to prevent skin contact.[4]

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed container.
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

2. Preparing for Disposal:

  • For larger quantities, the material may be dissolved or mixed with a combustible solvent.[1] This should be done in a fume hood with appropriate ventilation.

3. Professional Disposal:

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

4. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical.
  • Wash hands thoroughly with soap and water after handling.

Emergency Procedures

In the event of accidental release or exposure, follow these procedures:

  • Spills: In case of a spill, avoid dust formation.[3][4] Sweep up the material and place it into a suitable, closed container for disposal.[4] Ensure the area is well-ventilated.

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][4] Seek immediate medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3][4] If skin irritation persists, call a physician.[4]

  • Ingestion: If swallowed, rinse your mouth with water.[3] Do not induce vomiting. Call a physician or poison control center immediately.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek medical attention.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

G start Start: Handling Chemical Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect storage Store in a Cool, Dry, Well-Ventilated Area collect->storage spill Accidental Spill? storage->spill contact Contact Licensed Waste Disposal Service transport Arrange for Professional Transport and Incineration contact->transport end End: Proper Disposal transport->end spill->contact No cleanup Follow Spill Cleanup Procedure spill->cleanup Yes cleanup->collect

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Chloro-3,4-dimethoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential safety protocols, operational guidance, and disposal plans for 2-Chloro-3,4-dimethoxypyridine hydrochloride (CAS No. 72830-09-2).

Hazard Identification and Classification:

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes serious eye damage, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4] It is also toxic to aquatic life with long-lasting effects.[1][3][4][5]

Hazard Classification Data:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2H411: Toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

To ensure personal safety and prevent exposure, the following personal protective equipment is mandatory when handling this compound:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][3] A lab coat or coveralls should be worn.

  • Respiratory Protection: If engineering controls such as a fume hood are not available or are insufficient to control airborne concentrations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] The recommended filter type is a particulates filter conforming to EN 143.[2]

Operational and Disposal Plans

Handling and Storage:

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3][6]

    • Avoid contact with skin and eyes.[3][6]

    • Avoid the formation of dust and aerosols.[2][3]

    • Do not eat, drink, or smoke when using this product.[1][4]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[1][2]

    • Keep the container tightly closed.[1][2][6]

    • Store away from incompatible materials such as strong oxidizing agents.[4][7]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]

  • Do not allow the product to enter drains or surface water.[3][4]

  • Contaminated packaging should be disposed of as unused product.[3]

Emergency Procedures:

  • In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2]

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

  • If swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[7]

  • Fire-fighting measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1] Wear a self-contained breathing apparatus for firefighting if necessary.[1][2]

Experimental Protocols

Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety department. These protocols should incorporate the specific handling, storage, and emergency procedures outlined in this document and the substance's Safety Data Sheet (SDS).

Visual Workflow for Chemical Spill

Chemical_Spill_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_cleanup Spill Cleanup cluster_disposal Disposal Spill Spill of 2-Chloro-3,4- dimethoxypyridine hydrochloride Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill (use absorbent material) PPE->Contain Collect Carefully Collect Spilled Material Contain->Collect Clean Clean the Spill Area Collect->Clean Package Package Waste in a Labeled, Sealed Container Clean->Package Dispose Dispose of as Hazardous Waste Package->Dispose

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.